molecular formula C9H8F3N3O2 B1305573 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide CAS No. 324016-20-8

2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Cat. No.: B1305573
CAS No.: 324016-20-8
M. Wt: 247.17 g/mol
InChI Key: SYUAHTBYNDCTOK-UHFFFAOYSA-N
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Description

2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide is a useful research compound. Its molecular formula is C9H8F3N3O2 and its molecular weight is 247.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O2/c10-9(11,12)5-2-1-3-6(4-5)14-7(16)8(17)15-13/h1-4H,13H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUAHTBYNDCTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide (CAS 324016-20-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide, a compound of interest in medicinal chemistry and drug discovery. While specific research on this exact molecule is limited, this guide synthesizes available information on its core structural motifs—the trifluoromethylphenyl group, the acetamide linkage, and the hydrazino-oxo-acetamide core—to project its physicochemical properties, propose a viable synthetic route, and explore its potential mechanisms of action and therapeutic applications. This document serves as a foundational resource for researchers initiating studies on this compound and similar chemical entities.

Introduction: Unpacking the Therapeutic Potential

The quest for novel therapeutic agents with enhanced efficacy and safety profiles is a cornerstone of modern drug discovery. Small molecules, meticulously designed to interact with specific biological targets, represent a major thrust in this endeavor. This compound (CAS 324016-20-8) emerges as a compound of significant interest due to the convergence of three key pharmacophoric elements: a trifluoromethylphenyl ring, an acetamide linker, and a hydrazino-oxo-acetamide moiety. Each of these components has been independently associated with a wide spectrum of biological activities, suggesting a synergistic potential for this molecule in various therapeutic areas.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The acetamide scaffold is a common feature in numerous approved drugs, contributing to their pharmacokinetic and pharmacodynamic properties. Furthermore, the hydrazino-oxo-acetamide core is a versatile building block for synthesizing compounds with potential anticancer, antimicrobial, and enzyme inhibitory activities.[3][4][5][6]

This guide will delve into the constituent parts of this molecule to build a comprehensive profile, offering a theoretical yet scientifically grounded framework for its further investigation.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems.

PropertyPredicted Value/InformationSource
CAS Number 324016-20-8[7]
Molecular Formula C₉H₈F₃N₃O₂[7]
Molecular Weight 247.17 g/mol [7]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Predicted to have moderate lipophilicity, likely soluble in organic solvents like DMSO and ethanol.Inferred from structural components
SMILES C1=CC(=CC(=C1)NC(=O)C(=O)NN)C(F)(F)F[7]
Structural Insights:
  • Trifluoromethylphenyl Group: The presence of the trifluoromethyl (CF₃) group at the meta-position of the phenyl ring is expected to significantly influence the molecule's electronic properties and lipophilicity. The strong electron-withdrawing nature of the CF₃ group can affect the acidity of the amide proton and the overall charge distribution of the aromatic ring. This, in turn, can modulate binding interactions with biological targets.[1][2]

  • Acetamide Linker: The acetamide group provides a rigid planar structure that can participate in hydrogen bonding through its carbonyl oxygen and amide hydrogen. This is a crucial feature for molecular recognition and binding to protein targets.

  • Hydrazino-oxo-acetamide Core: This functional group offers multiple sites for hydrogen bonding and potential coordination with metal ions in metalloenzymes. The terminal hydrazine group can also be a reactive handle for further chemical modifications or may be involved in covalent interactions with target proteins.[4]

Proposed Synthesis Pathway

While a specific synthesis for this compound has not been detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established methods for analogous compounds.[8] The synthesis would likely proceed through a two-step process starting from 3-(trifluoromethyl)aniline.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hydrazinolysis A 3-(Trifluoromethyl)aniline C Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate A->C Reaction B Diethyl oxalate B->C Reagent E This compound C->E Reaction D Hydrazine hydrate D->E Reagent Mechanism_of_Action cluster_0 Structural Motifs cluster_1 Potential Biological Effects A Trifluoromethylphenyl Group C Enhanced Lipophilicity & Metabolic Stability A->C B Hydrazino-oxo-acetamide Core D Enzyme Inhibition (e.g., Kinases, Proteases) B->D F Antimicrobial Activity B->F E Antiproliferative Activity D->E In_Vitro_Screening cluster_0 Initial Screening cluster_1 Target-Specific Assays A Cytotoxicity Assays (e.g., MTT, LDH) D Kinase Inhibition Assays A->D If cytotoxic B Broad-Spectrum Enzyme Inhibition Panels E Protease Inhibition Assays B->E Based on panel hits C Antimicrobial Susceptibility Testing F Cell-Based Signaling Pathway Analysis C->F If antimicrobial

Sources

physical and chemical properties of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

This guide provides a comprehensive overview of the , a compound of interest in contemporary drug discovery and medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its molecular characteristics, synthesis, and potential applications.

Introduction and Molecular Context

This compound belongs to the class of hydrazide-containing compounds. This functional group is a cornerstone in medicinal chemistry, recognized for its versatile reactivity and presence in a wide array of biologically active molecules.[1][2][3] The hydrazide moiety often serves as a key building block for the synthesis of various heterocyclic systems and as a pharmacophore in drugs with activities ranging from antimicrobial and anticonvulsant to anti-inflammatory and anticancer.[4][5]

The subject molecule integrates three key structural features:

  • A trifluoromethylphenyl group: The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[6]

  • An N-aryl acetamide linkage: This common structural motif is found in numerous pharmaceuticals and contributes to the molecule's overall conformation and potential for hydrogen bonding.

  • A terminal hydrazide group (-CONHNH2): This reactive group is pivotal to the molecule's chemical derivatization and potential biological mechanism of action.

Understanding the interplay of these components is crucial for predicting the compound's behavior in both chemical and biological systems.

Molecular Identification and Core Properties

Accurate identification is the foundation of all further research. The primary identifiers for this compound are provided below.

IdentifierValueSource
CAS Number 324016-20-8ChemScene
Molecular Formula C₉H₈F₃N₃O₂ChemScene
Molecular Weight 247.17 g/mol ChemScene
SMILES C1=CC(=CC(=C1)NC(=O)C(=O)NN)C(F)(F)FChemScene

A two-dimensional representation of the molecular structure is essential for visualizing the arrangement of atoms and functional groups.

Caption: 2D Structure of the target molecule.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, computational models provide valuable estimations for guiding experimental design. The following table summarizes key predicted properties.

PropertyPredicted ValueSignificance in Drug Development
XLogP3-AA 1.8Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Hydrogen Bond Donors 3Suggests the potential for strong interactions with biological targets.
Hydrogen Bond Acceptors 4Implies the capacity to form hydrogen bonds with physiological partners.
Rotatable Bond Count 4Points to a degree of conformational flexibility, which can be crucial for receptor binding.
Topological Polar Surface Area (TPSA) 91.8 ŲSuggests good oral bioavailability based on Veber's rules.

Note: These values are computationally derived and should be confirmed experimentally.

Synthesis and Reactivity

The synthesis of this compound likely proceeds through a multi-step pathway common for N-aryl acetamide and hydrazide derivatives.

Proposed Synthetic Pathway

A logical and efficient synthetic route would involve two primary stages:

  • Formation of the N-aryl oxamic acid ester: This intermediate is typically formed by the reaction of 3-(trifluoromethyl)aniline with an excess of a dialkyl oxalate (e.g., diethyl oxalate). This acylation reaction establishes the core acetamide linkage.

  • Hydrazinolysis of the ester: The resulting ester is then treated with hydrazine hydrate. The more reactive ester carbonyl group undergoes nucleophilic attack by hydrazine to form the desired terminal hydrazide.[7]

G cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Hydrazinolysis A 3-(Trifluoromethyl)aniline C Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate A->C + Diethyl Oxalate (Acylation) B Diethyl Oxalate B->C E Target Molecule C->E + Hydrazine Hydrate (Nucleophilic Substitution) D Hydrazine Hydrate D->E

Caption: Proposed two-stage synthetic workflow.

Key Chemical Reactivity

The chemical behavior of this molecule is dominated by the terminal hydrazide group.

  • Nucleophilicity: The terminal -NH2 group is a potent nucleophile, readily reacting with electrophiles. This is the basis for forming hydrazones through condensation with aldehydes and ketones, a common strategy for creating diverse compound libraries for biological screening.[5]

  • Acylation: The hydrazide can be acylated at the terminal nitrogen by reacting with acid chlorides or anhydrides.

  • Cyclization Reactions: Hydrazides are invaluable precursors for the synthesis of five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in medicinal chemistry.[3]

Experimental Characterization and Protocols

Validating the identity and purity of a synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is required.

Standard Characterization Workflow

G start Synthesized Product tlc 1. Thin-Layer Chromatography (TLC) - Assess reaction completion - Determine purity start->tlc purification 2. Purification - Recrystallization or - Column Chromatography tlc->purification structure_id 3. Structural Identification purification->structure_id nmr 4a. NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirm atom connectivity structure_id->nmr ms 4b. Mass Spectrometry (MS) - Determine molecular weight structure_id->ms ir 4c. Infrared (IR) Spectroscopy - Identify functional groups structure_id->ir final_purity 5. Final Purity Analysis - HPLC or LC-MS nmr->final_purity ms->final_purity ir->final_purity end Characterized Compound final_purity->end

Sources

An In-Depth Technical Guide to the Synthesis of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed, plausible synthetic route for the preparation of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The proposed synthesis is grounded in established chemical principles and analogous transformations documented in scientific literature.

Introduction and Retrosynthetic Analysis

This compound is a substituted acetamide derivative containing a hydrazide moiety. Such structures are often explored in medicinal chemistry due to their potential as enzyme inhibitors, anticonvulsants, and antimicrobial agents. The trifluoromethyl group is a common bioisostere used to enhance metabolic stability and binding affinity.

Given the absence of a widely documented direct synthesis for this specific molecule, a logical and efficient synthetic strategy is proposed. The retrosynthetic analysis (Figure 1) disconnects the molecule at the hydrazide and amide bonds, leading to readily available starting materials.

retrosynthesis target This compound intermediate Ethyl 2-chloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide target->intermediate Hydrazinolysis hydrazine Hydrazine Hydrate target->hydrazine sm1 3-(Trifluoromethyl)aniline intermediate->sm1 Amide Formation sm2 Ethyl Malonyl Chloride intermediate->sm2

Figure 1: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves two primary steps:

  • Amide Formation: The acylation of 3-(trifluoromethyl)aniline with ethyl malonyl chloride.

  • Hydrazide Formation: The subsequent reaction of the resulting ethyl ester with hydrazine hydrate.

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below:

synthesis_pathway start1 3-(Trifluoromethyl)aniline reagent1 Pyridine, THF, 0 °C to RT start1->reagent1 start2 Ethyl Malonyl Chloride start2->reagent1 intermediate Ethyl 2-chloro-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide reagent2 Hydrazine Hydrate, Ethanol, Reflux intermediate->reagent2 final_product This compound reagent1->intermediate reagent2->final_product

An Inquiry into the Mechanistic Profile of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

To the Research Community: This technical guide addresses the current state of knowledge regarding the mechanism of action for the compound 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide. Despite a comprehensive search of scientific literature and chemical databases, it must be reported that as of the date of this publication, there is no publicly available information detailing the specific biological activity or molecular mechanism of this compound.

Executive Summary

The compound, identified by CAS number 324016-20-8, is a known chemical entity, available through various suppliers[1]. Its structure, featuring a hydrazino-oxo-acetamide core linked to a trifluoromethylphenyl group, suggests potential for biological activity. However, dedicated studies to elucidate its pharmacological profile have not been published in the accessible scientific domain. This guide, therefore, serves not as a definitive manual on its mechanism, but as a foundational document outlining the current informational void and proposing a rational, structure-based framework for future investigation.

Structural Features and Mechanistic Potential

The chemical architecture of this compound provides clues to its potential biological roles. The molecule can be deconstructed into two key moieties: the hydrazino-oxo-acetamide group and the 3-(trifluoromethyl)phenyl group.

  • Hydrazino-oxo-acetamide and Hydrazone Derivatives: The hydrazino-oxo-acetamide functional group is a precursor to hydrazones, a class of compounds known for a wide spectrum of pharmacological activities. Hydrazones, characterized by the azomethine group (-NHN=CH-), have been extensively studied and shown to possess antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties[2][3][4][5]. The presence of this reactive hydrazino moiety suggests that the parent compound could act as a pro-drug or be metabolically activated to a more active form.

  • Trifluoromethylphenyl Moiety: The inclusion of a trifluoromethyl group on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and bioavailability. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule and its interactions with biological targets[6]. Compounds containing the trifluoromethylphenyl group have been developed for a variety of therapeutic applications, including as kinase inhibitors in oncology[7].

Hypothetical Mechanisms of Action and Avenues for Future Research

Given the absence of direct evidence, any discussion of the mechanism of action for this compound remains speculative. However, based on the activities of structurally related compounds, several plausible hypotheses can be formulated to guide future research.

1. Potential as an Enzyme Inhibitor: Many pharmacologically active acetamide and hydrazone derivatives exert their effects through enzyme inhibition. A logical first step in elucidating the mechanism of this compound would be to screen it against a panel of enzymes, particularly those implicated in diseases where related compounds have shown efficacy.

  • Kinase Inhibition: The trifluoromethylphenyl moiety is present in some kinase inhibitors. High-throughput screening against a broad kinase panel could reveal potential targets in this family.

  • Other Enzymatic Targets: Hydrazone derivatives have been reported to inhibit various other enzymes. A broad enzymatic screening approach would be a valuable initial step.

2. Antimicrobial Potential: The hydrazone class is well-known for its antimicrobial properties[5]. Initial studies could involve screening this compound against a diverse panel of bacterial and fungal pathogens.

3. Anticancer Activity: Numerous hydrazone and acetamide derivatives have been investigated for their anticancer potential[2][8]. The mechanism of such compounds can vary widely, from inducing apoptosis to inhibiting cell cycle progression.

Proposed Experimental Workflow for Mechanistic Elucidation

For researchers interested in investigating the biological activity of this compound, a systematic approach is recommended. The following workflow outlines a potential path from initial screening to mechanism of action studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: In Vivo Validation A High-Throughput Screening (e.g., cell viability assays, antimicrobial screens) B Broad Enzyme Panel Screening C Affinity Chromatography A->C Active Hit B->C Active Hit D Computational Docking Studies E Genetic or Proteomic Approaches F Western Blotting for Signaling Proteins E->F Putative Target(s) G Gene Expression Analysis (e.g., RNA-seq) H Animal Models of Disease G->H Validated Pathway

Caption: A proposed experimental workflow for the elucidation of the mechanism of action.

Conclusion

While the chemical structure of this compound is intriguing from a medicinal chemistry perspective, there is currently no scientific basis to describe its mechanism of action. The information presented in this guide is intended to highlight this knowledge gap and to provide a rational starting point for future investigations. The diverse biological activities of the broader hydrazone and acetamide chemical classes suggest that this compound could hold therapeutic potential, which can only be uncovered through dedicated research efforts.

References

  • U.S. National Library of Medicine. The Mechanism of Action of a Single Dose of Methylprednisolone on Acute Inflammation in Vivo. PubMed. Accessed January 22, 2026. [Link].

  • ResearchGate. Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Accessed January 22, 2026. [Link].

  • National Institutes of Health. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Accessed January 22, 2026. [Link].

  • ResearchGate. (PDF) Biological Activities of Hydrazone Derivatives. Accessed January 22, 2026. [Link].

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Accessed January 22, 2026. [Link].

  • Google Patents. CN102532046A - Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine. Accessed January 22, 2026. .
  • National Institutes of Health. Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. Accessed January 22, 2026. [Link].

  • ResearchGate. (PDF) 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Accessed January 22, 2026. [Link].

  • National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Accessed January 22, 2026. [Link].

  • SciSpace. 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes. Accessed January 22, 2026. [Link].

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Accessed January 22, 2026. [Link].

  • ChemSynthesis. 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. Accessed January 22, 2026. [Link].

  • MDPI. Biological Activity of Hexaazaisowurtzitane Derivatives. Accessed January 22, 2026. [Link].

  • Cheméo. Chemical Properties of Acetamide, N-[3-(trifluoromethyl)phenyl]- (CAS 351-36-0). Accessed January 22, 2026. [Link].

  • ClinicalTrials.gov. NCT04176016 | Phase I Study of Radiolabeled OTSA101-DTPA in Patients With Relapsed or Refractory Synovial Sarcoma. Accessed January 22, 2026. [Link].

  • PubMed. Multicomponent Pattern and Biological Activities of Seven Asphodeline Taxa: Potential Sources of Natural-Functional Ingredients for Bioactive Formulations. Accessed January 22, 2026. [Link].

  • National Institutes of Health. Biological Activities of Hydrazone Derivatives. Accessed January 22, 2026. [Link].

  • PubChem. N-[2-(trifluoromethyl)phenyl]acetamide. Accessed January 22, 2026. [Link].

  • PubMed. Phase I Study of RP 49532A, a New Protein-Synthesis Inhibitor, in Patients With Advanced Refractory Solid Tumors. Accessed January 22, 2026. [Link].

  • National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Accessed January 22, 2026. [Link].

  • Rasayan Journal of Chemistry. AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. Accessed January 22, 2026. [Link].

  • Patsnap Synapse. PF-07976016 - Drug Targets, Indications, Patents. Accessed January 22, 2026. [Link].

  • ClinicalTrials.gov. NCT00614016 | A Phase 1, Single-Dose Safety and Pharmacokinetic Study of Sodium ST20 in Healthy Volunteers. Accessed January 22, 2026. [Link].

  • MDPI. Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. Accessed January 22, 2026. [Link].

Sources

A Comprehensive Technical Guide on the Biological Evaluation of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical framework for the comprehensive biological evaluation of the novel chemical entity, 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide. While specific experimental data for this compound is not yet publicly available, this document, authored from the perspective of a Senior Application Scientist, outlines a robust, multi-pronged strategy for its synthesis and the thorough investigation of its potential therapeutic activities. Drawing upon established methodologies and insights from structurally analogous compounds, this whitepaper serves as a roadmap for researchers in drug discovery and development. The proposed investigations encompass antimicrobial, anticancer, and enzyme inhibitory assays, underpinned by detailed protocols and a rationale grounded in the molecule's structural features. Furthermore, this guide addresses the critical subsequent steps of in vivo toxicity and pharmacokinetic profiling, essential for any promising new chemical entity.

Introduction and Rationale

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. The compound this compound presents a compelling scaffold for investigation. Its structure incorporates several key pharmacophores: the N-aryl acetamide moiety, a common feature in a variety of biologically active molecules; the hydrazide-hydrazone functional group, known for its diverse pharmacological properties including antimicrobial and anticonvulsant effects; and the trifluoromethylphenyl group, a substituent frequently employed to enhance metabolic stability and binding affinity.

The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to modulate lipophilicity and electronic properties, which can significantly impact a molecule's biological activity. The strategic placement of this group on the phenyl ring warrants a thorough investigation into its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. This guide provides the scientific rationale and detailed experimental pathways to elucidate the therapeutic potential of this promising molecule.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a two-step process, commencing with commercially available starting materials.

Synthesis Pathway

The proposed synthetic route involves the initial preparation of an intermediate, ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, followed by hydrazinolysis to yield the target compound.

Synthesis_Pathway A 3-(Trifluoromethyl)aniline C Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate (Intermediate) A->C Acylation B Ethyl oxalyl chloride B->C E This compound (Target Compound) C->E Hydrazinolysis D Hydrazine hydrate D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

  • To a solution of 3-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) as a base.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure intermediate.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2-1.5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 4-8 hours at room temperature or with gentle heating, monitoring for the formation of a precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-F).

  • Elemental Analysis: To determine the elemental composition.

In Vitro Biological Evaluation

Based on the structural motifs present in this compound, a tiered approach to in vitro screening is recommended, focusing on antimicrobial, anticancer, and enzyme inhibitory activities.

Antimicrobial Activity

The hydrazide-hydrazone moiety is a well-known pharmacophore in many antimicrobial agents.

3.1.1. Rationale

The nitrogen-containing heterocyclic-like structure of the hydrazide group can chelate with metal ions essential for microbial enzyme function, or it can interfere with microbial metabolic pathways.

3.1.2. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) overnight in appropriate broth media. Dilute the cultures to achieve a standardized concentration (approximately 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Hypothetical MIC Data for Antimicrobial Screening

Bacterial StrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus161
B. subtilis80.5
E. coli320.25
P. aeruginosa>641
Anticancer Activity

The N-aryl acetamide scaffold is present in several approved anticancer drugs.

3.2.1. Rationale

Compounds with this scaffold can act as kinase inhibitors or interfere with other signaling pathways crucial for cancer cell proliferation and survival. The trifluoromethyl group can enhance binding to hydrophobic pockets in target proteins.

3.2.2. Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[1]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[1]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.[1]

Table 2: Hypothetical IC₅₀ Data for Anticancer Screening

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-712.50.8
A54925.21.2
HCT11618.71.0
Enzyme Inhibition Activity

Hydrazide and hydrazone derivatives have been reported as inhibitors of various enzymes, including monoamine oxidases (MAOs) and cholinesterases.

3.3.1. Rationale

The hydrazino group can interact with the active site of enzymes, potentially forming covalent bonds or strong hydrogen bonds. The trifluoromethylphenyl moiety can provide specific interactions within the enzyme's binding pocket.

3.3.2. Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme and Substrate Preparation: Use commercially available MAO-A and MAO-B enzymes. Prepare a solution of a suitable substrate (e.g., kynuramine).

  • Assay Procedure: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the product formation over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for each MAO isoform.

Biological_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization & Preclinical Development A This compound B Antimicrobial Assay (MIC Determination) A->B C Anticancer Assay (MTT - IC50) A->C D Enzyme Inhibition Assay (e.g., MAO - IC50) A->D E Promising In Vitro Activity B->E C->E D->E F In Vivo Toxicity Studies (LD50, MTD) E->F G Pharmacokinetic Profiling (ADME) E->G H Clinical Candidate F->H G->H

Caption: Workflow for the biological evaluation of the target compound.

In Vivo Studies: A Forward Look

Should the in vitro screening reveal promising activity, the subsequent and critical phase of evaluation involves in vivo studies to assess the compound's safety and pharmacokinetic profile.

Acute Toxicity Studies

The initial in vivo assessment will focus on determining the acute toxicity of the compound. This is typically done by establishing the median lethal dose (LD₅₀) and the maximum tolerated dose (MTD) in a rodent model (e.g., mice or rats). These studies are crucial for defining a safe dose range for subsequent efficacy studies.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is paramount for its development as a drug. Pharmacokinetic studies provide essential information on bioavailability, half-life, clearance, and volume of distribution. These parameters are critical for designing appropriate dosing regimens for future clinical trials. An initial assessment of a new compound's pharmacokinetic profile is often performed through allometric scaling and mathematical modeling.[2][3]

Conclusion

The structured and comprehensive evaluation of this compound, as outlined in this technical guide, provides a clear and scientifically rigorous path to understanding its therapeutic potential. By systematically investigating its synthesis, in vitro biological activities, and in vivo properties, researchers can effectively determine its promise as a lead compound for further drug development. The integration of established protocols with a rationale rooted in the compound's chemical architecture ensures a robust and efficient evaluation process. This whitepaper serves as a foundational document to guide the exploration of this novel chemical entity and similar compounds in the ongoing search for new and effective medicines.

References

  • El-Reash, Y. G. A., Zaky, R., & Yaseen, M. A. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Chemical Science Journal, 7(4), 1-6. [Link]

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  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(7), 10213-10224. [Link]

  • Saeedi, M., Ghafouri, H., Garkani-Nejad, Z., Vahidi, H., Ardestani, S. K., Khanavi, M., & Mahdavi, M. (2018). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(6), 554-565. [Link]

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  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

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potential therapeutic targets of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Foreword: From Chemical Structure to Therapeutic Hypothesis

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is one of methodical investigation and scientific rigor. The compound this compound represents such a starting point. While direct biological data on this specific molecule is sparse, its structural motifs provide a compelling rationale for targeted exploration. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for elucidating its mechanism of action and identifying its potential therapeutic targets. We will proceed not with a rigid template, but with a logical, inquiry-driven approach, grounded in the principles of chemical biology and pharmacology.

Structural Deconstruction and Rationale for Investigation

The therapeutic potential of a small molecule is encoded in its structure. By dissecting this compound into its constituent functional groups, we can formulate a strong, evidence-based hypothesis for its biological activity.

  • The 3-(Trifluoromethyl)phenyl Moiety: The inclusion of a trifluoromethyl (CF3) group on a phenyl ring is a well-established strategy in medicinal chemistry. The CF3 group is a strong electron-withdrawing group that can significantly enhance the metabolic stability of a compound and improve its binding affinity to protein targets.[1] Notably, this moiety is a key feature in numerous FDA-approved drugs, including several protein kinase inhibitors such as Sorafenib, which targets the Raf/MEK/ERK signaling pathway.[2][3] This strongly suggests that protein kinases are a high-priority target class for our investigational compound.

  • The Hydrazino-oxo-acetamide Moiety: This core structure, containing a hydrazide group, is a versatile pharmacophore. Hydrazide and hydrazone derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5][6] Critically, compounds featuring oxamide and hydrazone frameworks have been shown to exert anticancer effects through the inhibition of various enzymes, including protein tyrosine kinases, histone deacetylases (HDACs), and calpains.[7][8] This further strengthens the rationale for investigating this compound in the context of oncology and enzyme inhibition.

  • The Acetamide Linker: Far from being a passive spacer, the acetamide linker plays a crucial role in the spatial orientation of the pharmacophoric groups. Its ability to form hydrogen bonds can be critical for target engagement. Strategic placement of acetamide linkers is known to enhance the pharmacokinetics, stability, and selectivity of drug candidates, often by optimizing the fit within a target's binding pocket.[9][10]

Synthesis of Hypotheses: Based on this structural analysis, our primary hypothesis is that This compound functions as an inhibitor of protein kinases involved in oncogenic signaling pathways. A secondary hypothesis is that it may target other key enzymes implicated in cancer or inflammatory diseases, such as HDACs.

Proposed Signaling Pathway: Targeting the MAPK/ERK Cascade

Given the structural parallels with known kinase inhibitors like Sorafenib, we propose that a primary target of our compound could lie within the MAPK/ERK pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Phosphorylates Compound Investigational Compound (this compound) Compound->RAF Proposed Inhibition Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Regulates

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

A Validated Workflow for Target Identification and Validation

To rigorously test our hypothesis, a multi-stage experimental plan is required. This workflow begins with unbiased, proteome-wide screening to identify direct binding partners and culminates in specific biochemical and cell-based assays to validate the target and elucidate the mechanism of action.

Experimental_Workflow cluster_ID Part 1: Unbiased Target Identification cluster_Validation Part 2: Target Engagement & Validation cluster_Mechanism Part 3: Mechanistic & Functional Studies Affinity_PullDown Affinity Chromatography- Mass Spectrometry CETSA_Validation Targeted CETSA Validation Affinity_PullDown->CETSA_Validation Identifies Candidate Targets CETSA_Screen Proteome-wide CETSA (Thermal Proteome Profiling) CETSA_Screen->CETSA_Validation Identifies Candidate Targets Biochemical_Assay In Vitro Enzymatic Assay (e.g., Kinase Activity) CETSA_Validation->Biochemical_Assay Confirms Direct Binding in Cells Downstream_Signaling Cell-Based Pathway Analysis (e.g., Western Blot) Biochemical_Assay->Downstream_Signaling Determines IC50 & Confirms Inhibition Phenotypic_Assay Cellular Phenotypic Assays (e.g., Antiproliferation) Downstream_Signaling->Phenotypic_Assay Links Target to Cellular Pathway Phenotypic_Assay->Affinity_PullDown Provides Rationale for Target ID

Caption: Integrated workflow for target identification and validation.

Part 1: Experimental Protocols for Target Identification

The initial and most critical step is to identify the direct molecular targets of the compound from the entire proteome without prior bias. We will employ two orthogonal, state-of-the-art approaches.

This classic biochemical method uses a modified version of the compound to "fish" for its binding partners in a complex protein mixture.[11]

Causality: By immobilizing the compound on a solid support, we can selectively capture proteins that physically interact with it. Subsequent identification by mass spectrometry provides a direct list of candidate targets.

Methodology:

  • Probe Synthesis:

    • Synthesize an analogue of this compound that incorporates a linker (e.g., a short polyethylene glycol chain) terminating in a biotin molecule. A control probe, structurally similar but predicted to be inactive, should also be synthesized.

  • Cell Lysate Preparation:

    • Culture a relevant human cancer cell line (e.g., A375 melanoma, which has a BRAF V600E mutation and a hyperactive MAPK pathway) to ~80-90% confluency.

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove insoluble debris. Determine protein concentration using a BCA assay.

  • Affinity Pull-Down:

    • Incubate 1-2 mg of the cell lysate with 50 µL of streptavidin-coated magnetic beads pre-loaded with the biotinylated probe for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, perform parallel incubations with beads loaded with the inactive control probe or biotin alone.

    • For a competition control, pre-incubate the lysate with a 100-fold molar excess of the free, non-biotinylated parent compound before adding the probe-loaded beads.

  • Washing and Elution:

    • Wash the beads extensively (5 times) with lysis buffer to remove non-specific protein binders.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie blue or silver stain.

    • Excise unique protein bands present in the active probe lane (and absent or reduced in control/competition lanes) for in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

CETSA is a powerful method for confirming direct drug-target engagement in a physiological context (i.e., within intact cells or cell lysates).[12][13] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[14]

Causality: A thermal shift observed only in the presence of the compound is strong evidence of a direct physical interaction between the compound and the target protein inside the cell.

Methodology:

  • Cell Treatment:

    • Culture A375 cells in 10 cm dishes. Treat the cells with the investigational compound (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15] One aliquot should be kept at room temperature as the non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]

  • Protein Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Analyze the abundance of a candidate target protein (identified from the affinity pull-down) in the soluble fraction of each temperature point using Western blotting.

    • Plot the relative amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates target stabilization and engagement.

Part 2: Experimental Protocols for Target Validation

Once candidate targets are identified and engagement is confirmed, the next step is to validate the functional consequence of this interaction.

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target kinase.

Causality: This experiment establishes a direct cause-and-effect relationship between the compound and the enzymatic function of the target protein, allowing for the determination of inhibitory potency (IC50).

Methodology:

  • Assay Setup:

    • Use a 96-well or 384-well plate format. The assay can be radiometric (measuring incorporation of ³²P-ATP into a substrate) or fluorescence-based (e.g., using FRET or fluorescence polarization).[16]

    • The reaction mixture should contain: purified recombinant target kinase (e.g., BRAF V600E), a specific substrate (e.g., a peptide substrate like MEK1), and ATP at a concentration close to its Michaelis-Menten constant (Km) for the enzyme.[17]

  • Compound Titration:

    • Prepare a serial dilution of the investigational compound (e.g., from 100 µM down to 1 nM) in DMSO.

    • Add the compound to the reaction wells. Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection and Data Analysis:

    • Stop the reaction and measure the signal (radioactivity, fluorescence) according to the assay format.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This cell-based assay verifies that target inhibition by the compound leads to the expected functional consequences on the downstream signaling cascade.

Causality: Observing a dose-dependent decrease in the phosphorylation of a downstream substrate in cells treated with the compound confirms that the compound engages the target in a functionally meaningful way within a biological system.

Methodology:

  • Cell Treatment:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells (e.g., in serum-free media) for 4-6 hours to reduce basal signaling activity.

    • Treat the cells with increasing concentrations of the investigational compound (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream target (e.g., phospho-ERK1/2).

    • Subsequently, strip the membrane and re-probe with antibodies for the total form of the downstream target (total ERK1/2) and a loading control (e.g., GAPDH or β-actin).

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in the phospho/total ratio indicates effective inhibition of the upstream kinase target.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile

Compound Target Kinase IC50 (nM)
Investigational Compound BRAF V600E 75
Investigational Compound c-RAF 250
Investigational Compound EGFR >10,000

| Vemurafenib (Control) | BRAF V600E | 31 |

Table 2: Hypothetical Antiproliferative Activity

Cell Line Genotype IC50 (µM)
A375 (Melanoma) BRAF V600E 0.5
HT-29 (Colon) BRAF V600E 0.8

| MCF-7 (Breast) | BRAF Wild-Type | >50 |

Conclusion and Authoritative Grounding

This technical guide outlines a systematic and robust strategy for identifying and validating the therapeutic targets of this compound. By leveraging the chemical information encoded in its structure, we have formulated a primary hypothesis centered on kinase inhibition. The proposed experimental workflow, combining unbiased proteomic screening with specific biochemical and cell-based validation assays, provides a clear and self-validating path forward. Each step is designed to build upon the last, ensuring that subsequent experiments are grounded in solid evidence. This rigorous approach is essential for de-risking the drug development process and unlocking the full therapeutic potential of this promising chemical entity.

References

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A Comprehensive Technical Guide to the Synthesis and Derivatization of the 2-Oxo-N-[3-(trifluoromethyl)phenyl]-acetamide Hydrazide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals. It details the synthesis, characterization, and derivatization of the versatile chemical scaffold, 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide. We will explore the rationale behind synthetic choices, provide detailed experimental protocols, and discuss the landscape of biological activities associated with its derivatives, grounded in authoritative scientific literature.

Introduction: The Strategic Value of the Scaffold

The compound this compound (CAS 324016-20-8) is a key building block in medicinal chemistry.[1] Its structure is strategically designed, incorporating three critical pharmacophoric elements:

  • The 3-(Trifluoromethyl)phenyl Moiety: The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.[2]

  • The Oxamide Linker: This -NH-C(=O)-C(=O)- unit provides a rigid and planar backbone, capable of forming multiple hydrogen bonds. This structural feature is often exploited to ensure specific conformational orientations required for receptor binding.

  • The Hydrazide Terminus: The -NHNH₂ group is a highly versatile functional handle. It serves as a nucleophile, readily reacting with electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives. This reactivity allows for the straightforward generation of large, diverse chemical libraries for screening.[3][4]

Hydrazide-hydrazone derivatives, as a class, are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7] This guide provides the foundational chemistry and biological context required to effectively utilize the title scaffold in drug discovery programs.

Section 1: Synthesis of the Core Scaffold

The synthesis of this compound is efficiently achieved via a two-step process starting from commercially available 3-(trifluoromethyl)aniline. This pathway involves the formation of an intermediate ethyl ester followed by hydrazinolysis.[3]

Workflow for Core Scaffold Synthesis

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrazinolysis A 3-(Trifluoromethyl)aniline C Ethyl 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}acetate (Intermediate Ester) A->C Triethylamine, DCM 0°C to RT B Ethyl Oxalyl Chloride B->C E This compound (Final Product) C->E Ethanol, RT D Hydrazine Hydrate D->E

Caption: Two-step synthesis of the target hydrazide scaffold.

Protocol 1.1: Synthesis of Ethyl 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}acetate (Intermediate)

This step involves the acylation of the aniline nitrogen with ethyl oxalyl chloride. Triethylamine is used as a non-nucleophilic base to neutralize the hydrochloric acid byproduct, preventing protonation of the starting aniline and driving the reaction forward.

Methodology:

  • To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C (ice bath), add a solution of ethyl oxalyl chloride (1.0 eq) in DCM dropwise over 30 minutes.

  • Maintain the reaction at 0°C for 1 hour after the addition is complete.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 1.2: Synthesis of this compound (Core Scaffold)

The conversion of the intermediate ester to the final hydrazide is a classic hydrazinolysis reaction.[3][8] Using an excess of hydrazine hydrate ensures the complete consumption of the ester.

Methodology:

  • Dissolve the intermediate ester from Protocol 1.1 (1.0 eq) in 96% ethanol.

  • Add hydrazine hydrate (1.2-1.5 eq) dropwise to the solution at room temperature.

  • Stir the resulting solution for 2-4 hours. A precipitate typically forms during this time.[3]

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the pure hydrazide product. No further purification is typically necessary.[3]

Section 2: Physicochemical Properties and Characterization

The core scaffold is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below.

PropertyValueReference
CAS Number 324016-20-8[1]
Molecular Formula C₉H₈F₃N₃O₂[1]
Molecular Weight 247.17 g/mol [1]
Topological Polar Surface Area 84.22 Ų[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Standard Characterization:

  • ¹H NMR: Expect distinct signals for the aromatic protons on the trifluoromethylphenyl ring and exchangeable signals for the -NH and -NH₂ protons.

  • ¹³C NMR: Signals for the two carbonyl carbons, aromatic carbons, and a characteristic quartet for the CF₃ carbon.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group.

  • IR Spectroscopy: Characteristic stretches for N-H bonds (approx. 3200-3400 cm⁻¹) and C=O bonds (approx. 1650-1700 cm⁻¹).[3]

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily observable.

Section 3: Derivatization Strategies: Unleashing Chemical Diversity

The primary synthetic utility of the core scaffold lies in the reactivity of its terminal hydrazide group, which serves as a nucleophilic handle for constructing a vast array of derivatives.

Synthesis of Hydrazone Derivatives

The most common and straightforward derivatization is the acid-catalyzed condensation with aldehydes or ketones to form hydrazones.[8] This reaction appends a new R-group-containing moiety, allowing for systematic exploration of structure-activity relationships (SAR).

A Core Scaffold (Hydrazide) C Hydrazone Derivative A->C Ethanol, Catalytic Acid (e.g., HCl) RT, 2-4h B Aldehyde or Ketone (R-CHO or R-C(O)-R') B->C

Caption: General synthetic scheme for hydrazone derivatives.

Protocol 3.1: General Procedure for Hydrazone Synthesis

This self-validating protocol is robust and applicable to a wide range of carbonyl compounds. The addition of a catalytic amount of acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.

Methodology:

  • Suspend the core hydrazide scaffold (1.0 eq) in 96% ethanol.

  • Add the desired aldehyde or ketone (1.0-1.1 eq) to the suspension.

  • Add 2-3 drops of a strong acid (e.g., concentrated HCl or glacial acetic acid) as a catalyst.

  • Stir the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.[3]

  • If a precipitate forms, filter the solid, wash with cold ethanol and water to remove excess reagents and catalyst, and dry.

  • If no precipitate forms, the product can be isolated by concentrating the solvent and recrystallizing the residue from a suitable solvent system (e.g., ethanol/water).

Section 4: Landscape of Biological Activity

While direct biological data for the parent hydrazide is scarce, the literature is rich with examples of potent biological activities from its hydrazone derivatives, underscoring the scaffold's potential.

  • Anticancer Activity: Numerous studies report that hydrazide-hydrazone derivatives exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29).[7] The mechanism often involves the induction of apoptosis, a form of programmed cell death, which can be confirmed by assays measuring caspase-3 activation and Annexin-V staining.[7] The specific aromatic or heterocyclic group introduced via the aldehyde plays a critical role in determining potency and selectivity.

  • Antimicrobial and Antifungal Activity: The hydrazone motif is a well-known pharmacophore in antimicrobial agents.[5] Derivatives have shown activity against pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[9] The proposed mechanism for some antifungal hydrazones involves disruption of the fungal cell membrane.[6]

  • Cholinesterase Inhibition: Several hydrazone series have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[8][10] The core scaffold provides a framework that can be elaborated to fit within the active sites of these enzymes.

Section 5: Key Biological Evaluation Protocol

To assess the potential of newly synthesized derivatives, a primary cytotoxicity screening is essential. The MTT assay is a standard, colorimetric method for evaluating the effect of compounds on cell proliferation and viability.

Workflow for MTT Cytotoxicity Assay

A 1. Seed Cells Plate cells in 96-well plates and allow to adhere overnight. B 2. Treat with Compounds Add serial dilutions of test compounds, vehicle control (DMSO), and positive control (e.g., Doxorubicin). A->B C 3. Incubate Incubate cells for 24-72 hours. B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. (Live cells convert MTT to formazan) C->D E 5. Solubilize Formazan Remove media and add DMSO or other solvent to dissolve purple formazan crystals. D->E F 6. Measure Absorbance Read absorbance at ~570 nm using a plate reader. E->F G 7. Analyze Data Calculate % viability vs. control and determine IC₅₀ values. F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 5.1: MTT Assay for Cell Viability

This protocol provides a framework for assessing the cytotoxic potential of synthesized derivatives against a cancer cell line (e.g., MCF-7).

Materials and Reagents:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validation: Include wells for negative controls (medium only), vehicle controls (medium with the highest concentration of DMSO used, typically <0.5%), and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully discard the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the optical density (absorbance) of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The this compound scaffold is a synthetically accessible and highly versatile platform for drug discovery. Its straightforward derivatization into hydrazones allows for the rapid generation of diverse chemical libraries. The consistent reports of potent anticancer, antimicrobial, and neuroprotective activities among these derivatives highlight the immense potential held within this structural class. Future research should focus on expanding the range of heterocyclic derivatives beyond simple hydrazones and employing computational modeling to guide the rational design of next-generation analogs with enhanced potency and selectivity for specific biological targets.

References

  • Abdel-Aziz, H. A., et al. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

  • PubChem. N-(2-CL-Phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. ResearchGate. [Link]

  • Fassihi, A., et al. (2017). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. [Link]

  • Surin, B., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • El-Gammal, O. A., et al. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes. Journal of Molecular Structure. [Link]

  • Yang, X., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]

  • Hajiali, S., et al. (2023). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Google Patents. (2012). Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.
  • de Oliveira, C. B., et al. (2018). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules. [Link]

  • Yurttaş, L., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Letters in Drug Design & Discovery. [Link]

  • El-Gammal, O. A. (2010). Synthesis, characterization, molecular modeling and antimicrobial activity of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide copper complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Adeyelu, O. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • ChemSynthesis. 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. ChemSynthesis. [Link]

  • Krátký, M., et al. (2016). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]

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An In-depth Technical Guide on 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This document provides a comprehensive overview of the available scientific and technical information regarding 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide. It is important to note that while this compound is commercially available, detailed literature on its specific discovery, historical development, and dedicated synthetic protocols is not extensively present in publicly accessible scientific databases and patent libraries. Consequently, this guide synthesizes foundational chemical principles and data from closely related analogues to present a scientifically grounded yet partially inferred pathway to its synthesis and potential utility.

Compound Identification and Physicochemical Properties

This compound is a chemical compound identified by the following key identifiers:

PropertyValueSource
CAS Number 324016-20-8[1]
Molecular Formula C₉H₈F₃N₃O₂[1]
Molecular Weight 247.17 g/mol [1]
IUPAC Name 2-hydrazinyl-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamideChemScene
Synonyms This compound[1]

This compound belongs to the class of N-aryl oxamic acid hydrazides, characterized by a trifluoromethylphenyl group attached to an acetamide backbone, which is further functionalized with a hydrazinyl group. The presence of the trifluoromethyl moiety is of particular interest in medicinal chemistry, as it can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4]

Postulated Discovery and Historical Context

The synthesis of libraries of related compounds, such as N-aryl-2-hydrazino-2-oxoacetamides, is a common strategy in the search for new therapeutic agents.[8] It is therefore likely that the history of this specific molecule is embedded within a broader, unpublished corporate or academic research project focused on generating novel chemical entities for biological screening.[9]

Proposed Synthetic Pathway

While a specific, validated protocol for the synthesis of this compound has not been identified, a plausible and scientifically sound synthetic route can be inferred from established methods for the synthesis of N-aryl oxamic acid hydrazides. The most logical approach involves a two-step process, starting from commercially available precursors.

Step 1: Synthesis of Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate

The first step would involve the reaction of 3-(trifluoromethyl)aniline with diethyl oxalate. This is a classic method for the formation of N-aryl oxamates.

  • Reaction: 3-(Trifluoromethyl)aniline + Diethyl oxalate → Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate + Ethanol

  • Rationale: The nucleophilic amino group of the aniline attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the displacement of an ethoxy group and the formation of the corresponding N-aryl oxamic acid ethyl ester. This reaction is a well-established method for the preparation of such intermediates.

Step 2: Hydrazinolysis of the Ester Intermediate

The second step involves the conversion of the ethyl ester to the desired hydrazide through reaction with hydrazine hydrate.

  • Reaction: Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate + Hydrazine hydrate → this compound + Ethanol

  • Rationale: Hydrazine is a potent nucleophile that readily reacts with esters to form hydrazides. This is a standard and widely used method for the synthesis of carbohydrazide derivatives.[10] The reaction is typically carried out in a suitable solvent such as ethanol.[11]

The overall proposed synthetic workflow is depicted in the following diagram:

G aniline 3-(Trifluoromethyl)aniline intermediate Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate aniline->intermediate + Diethyl oxalate oxalate Diethyl oxalate product This compound intermediate->product hydrazine Hydrazine hydrate hydrazine->product + Hydrazine hydrate

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Postulated)

The following protocol is a generalized procedure based on common laboratory practices for the synthesis of analogous compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate

  • To a solution of 3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add diethyl oxalate (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the intermediate ester.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring for the formation of a precipitate.

  • Once the reaction is complete (as indicated by TLC), cool the mixture and collect the precipitate by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum to obtain this compound.

Potential Applications and Future Directions

Given the lack of specific biological data for this compound, its potential applications can only be inferred from the activities of structurally similar molecules. The N-aryl oxamic acid hydrazide scaffold is present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7] The trifluoromethylphenyl moiety is a common feature in many approved drugs and is known to enhance pharmacokinetic and pharmacodynamic properties.[2][3]

Future research on this compound could involve:

  • Biological Screening: A comprehensive screening of the compound against a panel of biological targets (e.g., kinases, proteases, GPCRs) to identify any potential therapeutic activity.

  • Structural Modification: Using this compound as a scaffold for the synthesis of a library of derivatives to explore structure-activity relationships.

  • Material Science Applications: Investigation of its properties as a ligand for the formation of metal complexes, which may have interesting catalytic or material properties.

Conclusion

This compound is a known chemical entity that is commercially available. However, a detailed public record of its discovery and development is not apparent. Based on established chemical principles, a straightforward two-step synthesis is proposed. The potential utility of this compound in drug discovery and other areas of chemical research remains to be explored, making it an open area for future investigation.

References

  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health. [Link]

  • N-(2-CL-Phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide. PubChem. [Link]

  • Process for the preparation of aryl hydrazone and aryl hydrazine.
  • Synthesis of hydroxamic acid derivatives.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • Oxamic acid thiohydrazides and hydrazones based on them as convenient starting compounds for the synthesis of S- and N-containing heterocyclic products. A mini-review. Kazan Federal University. [Link]

  • Synthesis of Oxamic Acids Thiohydrazides and Carbamoyl-1,3,4-thiadiazoles. ResearchGate. [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

  • Acetamide derivatives.
  • (PDF) 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. ResearchGate. [Link]

  • Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.
  • Oxamid-acid derivatives, process for their preparation and therapeutical agents containing them.
  • Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed. [Link]

  • 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide. Veeprho. [Link]

  • HYDROXAMIC ACID DERIVATIVES. EPO Patent 2389375. [Link]

  • Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes. PubMed. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed. [Link]

  • 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. ChemSynthesis. [Link]

  • Synthesis and Reactivity of Monothiooxamides and Thiohydrazides of Oxamic Acids. ResearchGate. [Link]

  • Process for the manufacture of oxalyl dihydrazide and the use of same as a coolant in gas generating compositions.
  • A review: FDA-approved fluorine-containing small molecules from 2015 to 2022. ResearchGate. [Link]

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. [Link]

  • (PDF) Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. [Link]

  • Controlled release flutamide composition.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Preparation of hydrazine derivatives.
  • Drug Discovery Patents. Charles River Laboratories. [Link]

  • Method for stereoselectively producing hydrazino cycloalkenes and diamino cycloalkanes. PubChem. [Link]

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An In-depth Technical Guide to the Solubility of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, solubility stands as a gatekeeper to a compound's therapeutic potential. A promising candidate with poor solubility can face significant hurdles in formulation, bioavailability, and ultimately, clinical efficacy.[1][2] This guide provides a comprehensive analysis of the solubility characteristics of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide , a compound of interest for its potential pharmacological applications. We will delve into its predicted solubility in dimethyl sulfoxide (DMSO) and other common solvents, and present a detailed, field-proven protocol for experimentally determining its thermodynamic solubility.

Compound Profile: this compound

Before we can predict and assess its solubility, it is essential to understand the physicochemical properties of the molecule .

PropertyValueSource
CAS Number 324016-20-8[3][4]
Molecular Formula C9H8F3N3O2[3][4]
Molecular Weight 247.17 g/mol [3][4]
Melting Point 199 to 201°C[3]
Appearance Solid[3]
Calculated LogP 0.6338[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 3[4]

The structure of this compound contains both polar and non-polar moieties. The hydrazide and amide groups are capable of hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the trifluoromethylphenyl group is hydrophobic and will influence its solubility in non-polar environments. The calculated LogP of 0.6338 indicates a relatively balanced lipophilicity.

Predicted Solubility Profile

Solubility in DMSO: The Universal Solvent in Early Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds, both polar and non-polar.[5][6][7] Given the presence of multiple hydrogen bond donors and acceptors in this compound, it is predicted to have high solubility in DMSO . The polar sulfoxide group of DMSO can effectively solvate the polar regions of the molecule, while its methyl groups can interact with the non-polar trifluoromethylphenyl ring. This makes DMSO an excellent choice for preparing high-concentration stock solutions for screening and in vitro assays.[8][9]

Solubility in Other Solvents: A Comparative Outlook
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of hydrogen bond donors and acceptors will facilitate some interaction with protic solvents. However, the hydrophobic trifluoromethylphenyl group will likely limit aqueous solubility. Solubility is expected to be higher in alcohols compared to water due to their lower polarity.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Moderate to HighThese solvents can accept hydrogen bonds and have dipole moments that can interact with the polar groups of the compound. The lack of a hydroxyl group, compared to protic solvents, may enhance the dissolution of compounds with both polar and non-polar features.
Non-Polar Hexane, TolueneLowThe dominant polar character of the hydrazide and amide functionalities will likely result in poor solubility in non-polar solvents, which primarily interact through weaker van der Waals forces.

Experimental Protocol: Determination of Thermodynamic Solubility

To move from prediction to empirical data, a robust and reproducible experimental protocol is essential. The following is a detailed, step-by-step guide for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method.[10] This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[11][12][13]

Principle

An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[5]

Materials and Equipment
  • This compound (solid)

  • Solvents of interest (e.g., DMSO, water, ethanol, acetonitrile)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • HPLC-grade mobile phase solvents

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add solvent to vials A->B Dispense C Seal and place on shaker B->C D Incubate at constant temperature (e.g., 24h) C->D E Centrifuge to pellet solid D->E F Filter supernatant E->F G Prepare dilutions F->G H Analyze by HPLC G->H I Quantify against standard curve H->I

Sources

Spectroscopic Characterization of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the compound 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide (Molecular Formula: C₉H₈F₃N₃O₂, Molecular Weight: 247.17 g/mol , CAS: 324016-20-8).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of the spectral data is grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous structures. This guide also outlines the standard experimental protocols for acquiring such data, ensuring a self-validating system for researchers aiming to synthesize or identify this compound.

Introduction

This compound belongs to the class of N-aryl oxamic acid hydrazides. This family of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with both the trifluoromethylphenyl and the hydrazide moieties. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the hydrazide functional group is a versatile pharmacophore found in numerous therapeutic agents.

Accurate structural elucidation is paramount in the development of novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, offering a valuable reference for researchers working with this or structurally related molecules.

Synthesis Pathway and Rationale

A plausible synthetic route to this compound involves a two-step process starting from 3-(trifluoromethyl)aniline. This approach is based on established methods for the synthesis of N-aryl oxamic acid hydrazides.

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrazinolysis 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Intermediate_Ester Ethyl 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}acetate 3-(Trifluoromethyl)aniline->Intermediate_Ester Diethyl oxalate, Heat Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Intermediate_Ester Target_Molecule This compound Intermediate_Ester->Target_Molecule Hydrazine hydrate, Ethanol, Reflux Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Target_Molecule Fragmentation_Pathway cluster_frags Key Fragments M_ion [C₉H₈F₃N₃O₂]⁺• m/z = 247 frag1 [C₈H₅F₃NO]⁺• m/z = 188 M_ion->frag1 - •NHNH₂ frag4 [C₇H₄F₃N]⁺ m/z = 159 M_ion->frag4 - CONHNH₂ frag2 [C₇H₅F₃N]⁺• m/z = 160 frag1->frag2 - CO frag3 [C₆H₄F₃]⁺ m/z = 145 frag2->frag3 - HCN

Sources

A Technical Guide to 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Properties

2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide is a specialized organic compound characterized by a trifluoromethylphenyl group linked to an oxamic acid hydrazide moiety. This unique combination of functional groups suggests its utility as a scaffold or building block in the synthesis of more complex molecules with potential biological activity.

Identifier Value Source
IUPAC Name 2-hydrazinyl-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamideFluorochem[1]
CAS Number 324016-20-8Fluorochem[1], ChemScene[2]
Molecular Formula C₉H₈F₃N₃O₂Fluorochem[1], ChemScene[2]
Molecular Weight 247.17 g/mol Fluorochem[1], ChemScene[2]
Melting Point 199 to 201°CFluorochem[1]
Physical State SolidFluorochem[1]
Canonical SMILES NNC(=O)C(=O)NC1=CC=CC(C(F)(F)F)=C1Fluorochem[1]
InChI Key SYUAHTBYNDCTOK-UHFFFAOYSA-NFluorochem[1]

Commercial Availability

This compound is available from several specialized chemical suppliers, typically in research quantities. When sourcing this material, it is imperative to request and review the Certificate of Analysis (CoA) to confirm purity and identity.

Known Commercial Suppliers:

  • Fluorochem: Offers the compound in various pack sizes.[1]

  • ChemScene: Provides the compound with a purity of 95+% and offers custom synthesis services.[2]

Storage conditions are critical for maintaining the integrity of the compound. It should be stored in a dry, well-ventilated place, with some suppliers recommending refrigeration at 2-8°C.[2]

Proposed Synthesis Protocol

Synthetic Workflow

A Ethyl 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}acetate (Precursor Ester) C Reaction in Ethanol (Solvent) A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C D Reflux C->D Heat E This compound (Product) D->E Hydrazinolysis F Filtration and Recrystallization (Purification) E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via hydrazinolysis of ethyl 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}acetate.

Materials:

  • Ethyl 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}acetate (1 equivalent)

  • Hydrazine hydrate (2.5 equivalents)[3]

  • Absolute Ethanol

  • Standard reflux apparatus

  • Filtration equipment

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}acetate (1 eq.) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.5 eq.) dropwise at room temperature. The use of excess hydrazine hydrate is crucial to drive the reaction to completion.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product is expected to precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash with cold ethanol. Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its potential as a valuable scaffold in the development of novel therapeutic agents.

As a Building Block for Heterocyclic Compounds

Hydrazides are well-established precursors for the synthesis of a wide array of heterocyclic compounds with diverse biological activities, including pyrazoles, triazoles, and oxadiazoles.[3] The reactivity of the hydrazide moiety allows for cyclization reactions with various electrophiles, providing a gateway to a diverse chemical space for drug discovery.

A This compound C Cyclization Reaction A->C B Electrophilic Reagent (e.g., Dicarbonyl compound) B->C D Biologically Active Heterocycle (e.g., Pyrazole derivative) C->D

Caption: Role as a precursor in heterocyclic synthesis.

Potential as an Enzyme Inhibitor

The trifluoromethylphenyl group is a common feature in many enzyme inhibitors, where it can participate in hydrophobic interactions and potentially form halogen bonds within the active site of a target protein. The hydrazide moiety can act as a hydrogen bond donor and acceptor, contributing to the binding affinity. This compound could be explored as an inhibitor for various enzyme classes, such as kinases, proteases, or hydrolases.

Inclusion in Screening Libraries

Given its drug-like properties, this compound is an excellent candidate for inclusion in screening libraries for high-throughput screening (HTS) campaigns.[4][5] Its unique structure could lead to the identification of novel hits against a variety of biological targets.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1]

  • Hazard Statements:

    • H302: Harmful if swallowed[1]

    • H332: Harmful if inhaled[1]

  • Precautionary Phrases:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray[1]

    • P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor[1]

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a chemical compound with considerable, yet largely unexplored, potential in the field of drug discovery. Its structural features make it a promising precursor for the synthesis of diverse heterocyclic libraries and a candidate for screening as a potential enzyme inhibitor. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a rationale for its application in medicinal chemistry, thereby serving as a valuable resource for researchers seeking to leverage this compound in their drug development endeavors.

References

  • Abdel-Wahab, B. F., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2097. [Link]

Sources

safety and handling of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. Given its classification as a hazardous substance, a thorough understanding and implementation of the following protocols are critical to ensure personnel safety and environmental protection.

Section 1: Chemical Identity and Hazard Summary

Before handling this compound, it is imperative to be familiar with its fundamental properties and the significant hazards it presents. This substance should be treated as a potent compound with unknown long-term toxicological effects beyond what is currently classified.

Compound Identification
PropertyValueSource
IUPAC Name This compoundChemScene
CAS Number 324016-20-8ChemScene
Molecular Formula C₉H₈F₃N₃O₂ChemScene
Molecular Weight 247.17 g/mol ChemScene
Appearance Off-white to tan powder or crystalline solid (predicted)General Chemical Knowledge
Structure Chemical Structure
GHS Hazard Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The following summary is derived from supplier safety data.[1]

Signal Word Danger
Pictograms Exclamation MarkHealth HazardEnvironment
GHS07, GHS08, GHS09
Hazard Statements H302: Harmful if swallowed. H372: Causes damage to organs through prolonged or repeated exposure. H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.

Section 2: Toxicological Profile and Hazard Analysis

The "Danger" signal word and the GHS08 (Health Hazard) pictogram necessitate a cautious approach. The H372 statement indicates a significant risk of target organ damage from chronic exposure. The specific organs are not defined in the available data, demanding a risk assessment based on structural analogies.

Hazard Analysis by Structural Analogy

The toxicological profile of a novel compound can be inferred by examining its constituent functional groups and comparing them to known toxicants.

  • The Hydrazide Moiety (-C(O)NHNH₂): Hydrazine and its derivatives are a well-documented class of toxic compounds.[2] They are known for their potential carcinogenicity, hepatotoxicity (liver damage), and neurotoxicity. The reactivity of the hydrazine group also means it can be a strong reducing agent, reacting vigorously with oxidizers.[3]

  • The Trifluoromethylphenyl Moiety (-C₆H₄-CF₃): The trifluoromethyl group is a common feature in pharmaceuticals that enhances metabolic stability and potency.[4] However, some fluorinated organic compounds are known to cause organ-specific toxicity, particularly to the kidneys and lungs, though this is highly structure-dependent.[5][6] The overall toxicity of trifluoromethyl compounds is influenced by factors like lipophilicity and molecular connectivity.[7] Certain trifluoromethylphenyl compounds have been associated with side effects including anxiety, headaches, and nausea.[8]

  • N-Aryl Acetamide Core: This structural class includes known carcinogens, such as 2-Acetylaminofluorene, which is recognized as a carcinogen in animals, targeting the bladder, kidney, and liver.[9] This structural alert reinforces the GHS08 health hazard warning and suggests that the compound should be handled as a potential carcinogen.

Section 3: Risk Assessment and Control

A systematic approach to risk management is essential. All work must be preceded by a formal risk assessment that follows the hierarchy of controls.

Risk Assessment Workflow

The following workflow must be followed before any new experimental procedure involving this compound is initiated.

RiskAssessment A Step 1: Hazard Identification - Review SDS & GHS data - Analyze structural alerts (Hydrazide, CF3-Aryl) B Step 2: Exposure Assessment - Evaluate procedure (weighing, dissolution) - Identify potential for dust/aerosol generation - Estimate quantity and frequency of use A->B Assess Risks C Step 3: Select Controls (Hierarchy) 1. Elimination/Substitution (Is it possible?) 2. Engineering Controls (Fume hood, isolator) 3. Administrative Controls (SOPs, Training) 4. Personal Protective Equipment (PPE) B->C Mitigate Risks D Step 4: Implement SOP - Follow detailed protocols for handling, storage, waste - Ensure all personnel are trained C->D Formalize Procedure E Step 5: Review & Refine - Periodically review procedures - Report any incidents or near-misses - Update assessment with new information D->E Continuous Improvement E->A Re-evaluate

Caption: Risk assessment and control workflow for potent compounds.

Hierarchy of Controls
  • Elimination/Substitution: Given the specific nature of research, this is often not feasible.

  • Engineering Controls: This is the most critical layer of protection.

    • Primary Containment: All handling of the solid compound, especially weighing and transfers, must be performed within a certified chemical fume hood or, for higher quantities, a ventilated balance safety enclosure or glovebox isolator.[10][11] The goal is to prevent any inhalation of dust particles.[11]

    • Ventilation: General laboratory ventilation should provide adequate air changes, with the lab maintained under negative pressure relative to adjacent non-lab areas.[10]

  • Administrative Controls:

    • Restricted Access: Designate specific areas within the lab for handling this compound. Access should be restricted to trained personnel.

    • Training: All personnel must be trained on the specific hazards of this compound, the proper use of engineering controls, and the emergency procedures outlined in this guide. Training records must be maintained.

    • Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling the compound, even when gloves have been worn.[13]

  • Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering controls.

Section 4: Standard Operating Procedures (SOPs)

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound is as follows:

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes.

  • Hand Protection: Double-gloving with nitrile gloves is required. Check glove manufacturer specifications for chemical compatibility. Dispose of the outer gloves immediately after handling the compound and the inner gloves upon leaving the designated work area.

  • Body Protection: A buttoned lab coat. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If engineering controls are not available or fail, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.

Protocol: Weighing and Dispensing Solid Compound

This procedure carries the highest risk of aerosol generation and must be performed with meticulous care.

  • Preparation:

    • Ensure the chemical fume hood or ventilated enclosure is operational and certified.

    • Cover the work surface with disposable absorbent bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper/boats, containers) within the hood to minimize movement.

    • Don all required PPE (double gloves, goggles, lab coat).

  • Weighing:

    • Carefully open the stock container inside the fume hood.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a tared weigh boat.

    • Perform transfers slowly and close to the work surface to minimize dust generation. Avoid tapping or dropping powder from a height.

    • Once the desired mass is obtained, securely close the stock container.

  • Post-Weighing:

    • Carefully transfer the weighed powder to the receiving vessel, still within the hood.

    • Decontaminate the spatula and any non-disposable tools with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean.

    • Carefully fold the used weigh paper and dispose of it, along with the outer pair of gloves, into a designated hazardous waste bag inside the hood.

    • Wipe down the work surface with a damp cloth before removing the bench paper for disposal.

Section 5: Storage and Waste Management

Storage Requirements
  • Temperature: Store in a tightly sealed container in a dry, refrigerated environment between 2-8°C.[1]

  • Location: Store in a designated, clearly labeled, and ventilated cabinet for potent/toxic chemicals.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids due to the reactive nature of the hydrazide group.[14]

Waste Disposal
  • Classification: All waste contaminated with this compound (gloves, weigh paper, pipette tips, excess material) must be treated as hazardous chemical waste.

  • Collection: Collect solid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Collect liquid waste (e.g., from decontamination or reaction quenching) in a separate, compatible, and labeled hazardous waste container.

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.[15]

Section 6: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Response

The response depends on the scale of the spill.[16]

  • Minor Spill (Solid, contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization.[15]

    • Carefully scoop the mixture into a designated hazardous waste container.[17]

    • Decontaminate the area with soap and water or an appropriate solvent, and wipe clean with disposable towels.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (Outside of a fume hood, or a large quantity):

    • EVACUATE: Immediately evacuate the area. Alert all personnel to leave the laboratory.[18][19]

    • CONFINE: Close the doors to the affected area to confine the spill.[18]

    • REPORT: Call your institution's emergency number (e.g., EHS or campus police) and report a hazardous chemical spill.[16][18] Provide the compound name, location, and estimated quantity.

    • SECURE: Prevent re-entry into the area until emergency responders arrive.[18]

    • Do not attempt to clean up a major spill yourself.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.

References

  • N-(2-CL-Phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide. PubChem, National Center for Biotechnology Information.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, National Academies Press.[Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC).[Link]

  • 3-Trifluoromethylphenylpiperazine. Wikipedia.[Link]

  • Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.
  • Potent compound safety in the laboratory. tks publisher.[Link]

  • Guide for Chemical Spill Response. American Chemical Society.[Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. ResearchGate.[Link]

  • Hydrazine - Incident management. GOV.UK.[Link]

  • Safety Data Sheet: 2-ethyl-2-oxazoline. Chemos GmbH & Co.KG.[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.[Link]

  • Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Integrity.[Link]

  • Chemical Spill procedure. University of Wollongong (UOW).[Link]

  • 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. ResearchGate.[Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins.[Link]

  • Hydrazine Hydrate Product Safety Assessment. Lanxess.[Link]

  • 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. ChemSynthesis.[Link]

  • Emergency and Spill Response Procedures. Auburn University.[Link]

  • Hazardous Substance Fact Sheet: 2-ACETYLAMINOFLUORENE. New Jersey Department of Health.[Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.[Link]

  • Toxicology of fluorine-containing monomers. PubMed, National Library of Medicine.[Link]

  • Chemical Spill Response Procedure. University of Manitoba.[Link]

  • Control and Management of the Chemical Risk Linked with Hydrazine Hydrate Storage. INIS-IAEA.[Link]

  • Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center (DTIC).[Link]

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Methodological & Application

protocol for in vitro screening of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Pharmacological Profiling of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Authored by: Senior Application Scientist, Discovery Biology

Abstract

This document provides a comprehensive framework and detailed protocols for the initial in vitro screening of the novel chemical entity, this compound. The strategic approach outlined herein is designed to efficiently characterize its biological activity profile, beginning with a foundational assessment of cytotoxicity, followed by parallel investigations into its potential as an enzyme inhibitor and a receptor ligand. By integrating structural analysis with established pharmacological assays, this guide serves as a robust starting point for researchers in drug discovery and development. The protocols are presented with an emphasis on the underlying scientific principles, ensuring technical accuracy and experimental validity through the inclusion of essential controls and data interpretation guidelines.

Introduction and Compound Rationale

This compound is a small molecule synthetic compound featuring several key functional groups that suggest a high potential for biological activity. A systematic in vitro screening is the critical first step in elucidating its mechanism of action and therapeutic potential.

  • Hydrazide Moiety: The core structure contains a hydrazide group (-C(=O)NHNH-). Hydrazides and their derivatives, hydrazones, are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumoral effects.[1][2][3] Notably, some hydrazide drugs, like iproniazid, function as enzyme inhibitors, specifically targeting monoamine oxidase (MAO).[1]

  • Trifluoromethylphenyl Group: The presence of a trifluoromethyl (CF3) group on the phenyl ring is a common strategy in modern medicinal chemistry.[4] This highly electronegative group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and lipophilicity.[5][6]

Given this structural composition, a logical screening cascade should prioritize the assessment of general cytotoxicity before proceeding to more specific, target-based assays. This ensures that any observed activity in subsequent screens is not merely a consequence of cell death but represents a specific molecular interaction.

Compound Profile: this compound

PropertyValueSource
CAS Number 324016-20-8[7][8]
Molecular Formula C₉H₈F₃N₃O₂[7][8]
Molecular Weight 247.17 g/mol [7]
Physical State Solid[8]
SMILES C1=CC(=CC(=C1)NC(=O)C(=O)NN)C(F)(F)F[7]
InChI Key SYUAHTBYNDCTOK-UHFFFAOYSA-N[8]

Proposed In Vitro Screening Cascade

A tiered approach is recommended to build a comprehensive biological profile of the compound efficiently. This cascade prioritizes broad, foundational assays before committing resources to more complex, mechanism-of-action studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target-Class Screening cluster_2 Phase 3: Hit Validation Compound Compound Stock (10 mM in DMSO) Solubility Aqueous Solubility Assessment Compound->Solubility Cytotoxicity Primary Cytotoxicity Screen (e.g., MTT Assay) Solubility->Cytotoxicity Enzyme_Assay Enzyme Inhibition (Biochemical Assay) Cytotoxicity->Enzyme_Assay Proceed if non-toxic at test concentrations Receptor_Assay Receptor Binding (Radioligand Assay) Cytotoxicity->Receptor_Assay Proceed if non-toxic at test concentrations Dose_Response Dose-Response Curve & IC50 Determination Enzyme_Assay->Dose_Response Receptor_Assay->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism G cluster_0 Enzyme Inhibition Mechanism Enzyme Enzyme Product Fluorescent Product Enzyme->Product Catalyzes Substrate Non-Fluorescent Substrate Substrate->Enzyme Binds to Active Site Inhibitor Test Compound (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Caption: Competitive inhibition of an enzyme by the test compound.

Materials:

  • Purified target enzyme (e.g., a relevant kinase, protease, or MAO)

  • Fluorogenic substrate specific to the enzyme

  • Assay buffer (optimized for the target enzyme)

  • 384-well black, low-volume plates

  • Test Compound, Vehicle (DMSO), and a known inhibitor (Positive Control)

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock of the Test Compound in DMSO. Create a dilution series in assay buffer.

    • Dilute the enzyme and substrate to their optimal working concentrations (typically 2X final concentration) in assay buffer.

  • Assay Plate Setup:

    • Add 2 µL of the Test Compound dilutions, vehicle, or positive control to the wells of a 384-well plate.

    • Add 10 µL of the 2X enzyme solution to each well.

    • Expert Insight: Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This step is crucial as it allows the compound to bind to the enzyme before the substrate is introduced, increasing the sensitivity of the assay for time-dependent or irreversible inhibitors. [9]

  • Initiate Reaction:

    • Add 10 µL of the 2X substrate solution to each well to start the reaction. The final volume is 22 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths.

    • Measure the fluorescence signal every 1-2 minutes for 30-60 minutes (kinetic mode).

Data Analysis:

  • Determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time plot for each well.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_Test / V_Vehicle)] * 100

  • Plot % Inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol III: Target-Based Screen - Competitive Receptor Binding Assay

Principle: This assay quantifies the ability of a test compound to displace a known, labeled ligand (typically radiolabeled) from its receptor. [10][11]The assay is performed with cell membranes containing the receptor of interest. A reduction in the measured signal from the labeled ligand indicates that the test compound is competing for the same binding site. [12][13] Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific to the receptor

  • Unlabeled known ligand (for non-specific binding determination)

  • Binding buffer

  • 96-well filter plates (e.g., glass fiber)

  • Vacuum manifold

  • Scintillation cocktail and a microplate scintillation counter

Step-by-Step Protocol:

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL binding buffer, 25 µL radiolabeled ligand, 25 µL cell membranes.

    • Non-Specific Binding (NSB): 50 µL unlabeled known ligand (at high concentration), 25 µL radiolabeled ligand, 25 µL cell membranes.

    • Test Compound: 50 µL Test Compound (at various concentrations), 25 µL radiolabeled ligand, 25 µL cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach binding equilibrium.

  • Harvesting:

    • Place the filter plate on a vacuum manifold.

    • Rapidly transfer the contents of the reaction plate to the filter plate.

    • Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

    • Expert Insight: The washing step must be rapid to prevent significant dissociation of the ligand-receptor complex, which could lead to an underestimation of binding. [14]

  • Data Acquisition:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter (counts per minute, CPM).

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Calculate % Inhibition: % Inhibition = [1 - ((CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB))] * 100

  • Plot % Inhibition against the logarithm of the compound concentration to determine the IC₅₀ or Kᵢ (inhibition constant).

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • ResearchGate. (n.d.). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). N-(2-CL-Phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide. Retrieved January 22, 2026, from [Link]

  • ChemSynthesis. (n.d.). 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. Retrieved January 22, 2026, from [Link]

  • PubMed. (2024). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. Retrieved January 22, 2026, from [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-6. [Link]

  • An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-2-oxo-N-phenylacetamide. Retrieved January 22, 2026, from [Link]

  • Talukder, A., & Meng, F. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(21), 7489. [Link]

  • EMD Millipore. (n.d.). Receptor Binding Assays. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2020). Biological activities of hydrazide derivatives in the new millennium. Retrieved January 22, 2026, from [Link]

  • Riss, T. L., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10793. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1199. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved January 22, 2026, from [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(21), 12465–12503. [Link]

  • MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved January 22, 2026, from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2017). Update on in vitro cytotoxicity assays for drug development. Retrieved January 22, 2026, from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved January 22, 2026, from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2759–2763. [Link]

  • MDPI. (2024). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Retrieved January 22, 2026, from [Link]

  • SciSpace. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. Retrieved January 22, 2026, from [Link]

  • Taylor & Francis Online. (2016). Synthesis and biological activities of new hydrazide derivatives. Retrieved January 22, 2026, from [Link]

  • Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941–951. [Link]

  • Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved January 22, 2026, from [Link]

  • PubMed. (2009). Design, synthesis and evaluation of trifluoromethane sulfonamide derivatives as new potent and selective peroxisome proliferator-activated receptor alpha agonists. Retrieved January 22, 2026, from [Link]

  • JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved January 22, 2026, from [Link]

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Application Notes and Protocols for a Novel Antimicrobial Candidate: 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial potential of the synthetic compound 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide . We present a scientifically rigorous framework, encompassing the theoretical basis for its potential activity, detailed protocols for its synthesis and antimicrobial susceptibility testing, and guidelines for the interpretation of results. Our approach is grounded in established methodologies, including those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.

Introduction: Scientific Rationale and Therapeutic Potential

The chemical architecture of this compound strategically combines two key pharmacophores: a hydrazino-oxo-acetamide core and a trifluoromethylphenyl moiety. This design is predicated on the established antimicrobial activities of related chemical classes.

  • The Hydrazide-Hydrazone Motif: This functional group is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties. The antimicrobial efficacy of these compounds is often attributed to the azomethine group (-NH–N=CH-), which can interfere with microbial metabolic pathways and cell wall synthesis.

  • The Trifluoromethylphenyl Group: The incorporation of a trifluoromethyl (-CF3) group into aromatic rings is a well-established strategy in drug design to enhance therapeutic efficacy. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group can significantly improve a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets. In the context of antimicrobial agents, this can lead to increased potency and a broader spectrum of activity.

Based on these structural features, it is hypothesized that this compound may exert its antimicrobial effects through a multi-faceted mechanism, potentially involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The following protocols are designed to rigorously test this hypothesis.

Synthesis of this compound

The following is a proposed synthetic route for the target compound, adapted from established methods for the synthesis of related acetamide derivatives.

Reaction Scheme:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrazinolysis A 3-(Trifluoromethyl)aniline C Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate A->C Triethylamine, DCM, 0°C to rt B Ethyl oxalyl chloride B->C D Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate F This compound D->F Ethanol, rt E Hydrazine hydrate E->F

A plausible two-step synthesis of the target compound.

Materials and Reagents:

  • 3-(Trifluoromethyl)aniline

  • Ethyl oxalyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrazine hydrate

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Protocol:

Step 1: Synthesis of Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)aniline (1 equivalent) and triethylamine (1 equivalent) in dry DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add ethyl oxalyl chloride (1 equivalent) dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours. A precipitate is expected to form.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product, this compound.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties

A summary of the known and predicted properties of the target compound is provided below.

PropertyValueSource
Molecular Formula C9H8F3N3O2ChemScene[1]
Molecular Weight 247.17 g/mol ChemScene[1]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Expected to be soluble in DMSO and other polar organic solvents; limited solubility in water.Inferred from related compounds[2]
Storage Store at 2-8°C in a dry, sealed container.ChemScene[1]

Antimicrobial Susceptibility Testing Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reproducible results.

Recommended Test Organisms

A panel of clinically relevant and quality control strains from the American Type Culture Collection (ATCC) is recommended to assess the broad-spectrum antimicrobial potential of the test compound.

OrganismATCC NumberRationale
Gram-Positive Bacteria
Staphylococcus aureus25923A common cause of skin and soft tissue infections, and a frequent agent in hospital-acquired infections.
Enterococcus faecalis29212A significant cause of nosocomial infections, known for its intrinsic and acquired resistance to multiple antibiotics.
Gram-Negative Bacteria
Escherichia coli25922A common cause of urinary tract infections and a representative of enteric bacteria.
Pseudomonas aeruginosa27853An opportunistic pathogen known for its high level of intrinsic resistance to many antibiotics.
Fungi (Yeast)
Candida albicans90028The most common cause of opportunistic fungal infections in humans.
Preparation of Stock Solution

Due to the predicted limited aqueous solubility, a stock solution of this compound should be prepared in 100% dimethyl sulfoxide (DMSO).

  • Accurately weigh the required amount of the compound.

  • Dissolve in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Prepare aliquots and store at -20°C.

Note: The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid any inhibitory effects on microbial growth. A DMSO-only control must be included in all assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G A Prepare serial dilutions of the test compound in a 96-well plate. C Inoculate each well with the microbial suspension. A->C B Prepare standardized microbial inoculum (0.5 McFarland). B->C D Incubate the plate under appropriate conditions. C->D E Visually inspect for microbial growth and determine the MIC. D->E

Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Standardized microbial inocula (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (medium only)

  • Solvent control (medium with the highest concentration of DMSO used)

Procedure:

  • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well plate.

  • Add 50 µL of the stock solution of the test compound to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control (broth and inoculum), a sterility control (broth only), a solvent control, and a positive control antibiotic.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the growth control well.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Standardized microbial inocula (0.5 McFarland standard)

  • Sterile cotton swabs

Procedure:

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Evenly streak the swab over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 5-15 minutes.

  • Impregnate sterile paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

  • Aseptically place the impregnated disks onto the surface of the agar.

  • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with DMSO).

  • Incubate the plates under the same conditions as the MIC assay.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that shows no visible growth.

  • Spot-plate each aliquot onto a fresh MHA plate.

  • Incubate the MHA plates under the appropriate conditions.

  • The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (i.e., a 99.9% reduction in CFUs).

Data Analysis and Interpretation

MIC: The MIC value is reported in µg/mL.

Agar Disk Diffusion: The zone of inhibition diameters are interpreted according to CLSI M100 standards, which categorize the organism as susceptible, intermediate, or resistant to the tested agent. For novel compounds, these zones provide a qualitative measure of activity.

MBC: The MBC is reported in µg/mL. The ratio of MBC to MIC is a critical parameter for classifying the antimicrobial effect:

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

Potential Mechanism of Action

The unique combination of the hydrazino-oxo-acetamide core and the trifluoromethylphenyl group suggests a multi-target mechanism of action.

G cluster_0 Compound Interaction with Microbial Cell cluster_1 Downstream Effects A This compound B Microbial Cell Membrane A->B Lipophilicity of -CF3 group enhances membrane permeability C Intracellular Targets A->C D Disruption of Membrane Potential and Integrity B->D E Inhibition of Essential Enzymes (e.g., DNA gyrase, metabolic enzymes) C->E F Inhibition of Protein and Nucleic Acid Synthesis C->F G Cell Death or Growth Inhibition D->G E->G F->G

Sources

Application Notes and Protocols for the Development of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Pursuit of Novel Anticancer Agents

The relentless challenge of cancer necessitates a continuous search for novel therapeutic agents that are both potent and selective. Within the vast landscape of medicinal chemistry, the hydrazide-hydrazone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including compelling antitumor effects.[1][2][3] This guide focuses on a promising starting point for derivatization: 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide . This core molecule is strategically designed, integrating the reactive hydrazide moiety, essential for forming diverse hydrazone derivatives, with a trifluoromethylphenyl group. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in modern drug design, known to significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5][6][7][8]

These application notes provide a comprehensive, experience-driven framework for researchers engaged in the synthesis, characterization, and preclinical evaluation of novel derivatives of this compound for anticancer drug discovery. The protocols herein are designed to be self-validating, with integrated checkpoints and rationale to guide experimental decisions.

Part 1: Synthesis and Characterization of a Focused Library of Derivatives

The primary synthetic route to generate a library of derivatives from the parent compound involves the condensation of the hydrazide with a variety of aromatic and heteroaromatic aldehydes. This reaction is typically straightforward and high-yielding, allowing for the rapid generation of chemical diversity.[9][10][11]

Rationale for Aldehyde Selection

The choice of aldehydes is critical for exploring the structure-activity relationship (SAR). A well-curated selection should include moieties that probe the effects of:

  • Electronic Properties: Electron-donating (e.g., methoxy, hydroxyl) and electron-withdrawing (e.g., nitro, cyano) groups on the aromatic ring.

  • Steric Bulk: Varying the size of the substituent to understand its impact on binding pocket accommodation.

  • Hydrogen Bonding Capacity: Incorporating groups that can act as hydrogen bond donors or acceptors.

  • Heterocyclic Scaffolds: Introducing rings such as pyridine, furan, or thiophene, which can modulate solubility and engage in specific interactions with biological targets.

General Protocol for the Synthesis of Hydrazide-Hydrazone Derivatives

This protocol outlines a robust method for the synthesis of a focused library of derivatives.

Materials:

  • This compound (CAS: 324016-20-8)[12]

  • Selected aromatic/heteroaromatic aldehydes

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Standard laboratory glassware for reflux reactions

  • Thin Layer Chromatography (TLC) plates (silica gel) and appropriate mobile phase

  • Filtration apparatus

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 mmol of this compound in 20-25 mL of absolute ethanol with gentle heating if necessary.

  • Aldehyde Addition: To this solution, add 1 mmol of the selected aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. This acidic catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazide.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux for 3-4 hours. The reaction progress should be monitored by TLC.[11] A common mobile phase for this type of compound is a mixture of ethyl acetate and hexane.

  • Precipitation and Isolation: Upon completion of the reaction (as indicated by the consumption of the starting materials on TLC), cool the reaction mixture to room temperature. The desired hydrazone derivative will often precipitate out of the solution as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying and Characterization: Dry the purified product under vacuum. The structure of the synthesized derivatives should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of Hydrazide-Hydrazone Derivatives A This compound C Dissolve in Ethanol A->C B Aromatic/Heteroaromatic Aldehyde D Add Aldehyde & Acetic Acid B->D C->D E Reflux (3-4 hours) D->E F Monitor by TLC E->F Periodically G Cool to Room Temperature E->G H Precipitate Formation G->H I Filter and Wash with Cold Ethanol H->I J Dry Under Vacuum I->J K Purified Hydrazide-Hydrazone Derivative J->K L Characterization (NMR, MS, HPLC) K->L

Caption: Synthetic workflow for the preparation of hydrazide-hydrazone derivatives.

Part 2: In Vitro Evaluation of Anticancer Activity

Initial screening of the synthesized compounds is crucial to identify promising candidates for further development. A panel of cancer cell lines should be used to assess both the potency and the selectivity of the derivatives.

Cell Line Selection

It is advisable to use a diverse panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung, leukemia). A non-cancerous cell line (e.g., normal fibroblasts) should be included to determine the selectivity of the compounds for cancer cells over normal cells.

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

  • Cancer cell lines and a non-cancerous cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized hydrazide-hydrazone derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Add the compound solutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: IC50 Values of a Hypothetical Library
Compound IDR-group on AldehydeIC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on HCT116 (Colon Cancer)IC50 (µM) on A549 (Lung Cancer)IC50 (µM) on Normal Fibroblasts
Parent H>100>100>100>100
D-01 4-Methoxy-phenyl25.330.145.2>100
D-02 4-Nitro-phenyl5.17.810.585.6
D-03 2-Hydroxy-phenyl12.615.420.1>100
D-04 Pyridin-4-yl8.911.214.792.3

Part 3: Mechanistic Studies - Elucidating the Mode of Action

Compounds that exhibit potent and selective anticancer activity in the initial screening should be further investigated to understand their mechanism of action. A common mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorescent dye like FITC, can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Apoptosis Assay Workflow

G cluster_apoptosis Apoptosis Assay Workflow A Treat Cells with Lead Compound B Harvest and Wash Cells A->B C Resuspend in Annexin V Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F G Data Interpretation: - Annexin V-/PI- (Viable) - Annexin V+/PI- (Early Apoptotic) - Annexin V+/PI+ (Late Apoptotic) - Annexin V-/PI+ (Necrotic) F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Part 4: In Vivo Efficacy Evaluation

Promising lead compounds identified through in vitro studies must be evaluated in vivo to assess their therapeutic efficacy and potential toxicity in a whole-organism setting. Human tumor xenograft models in immunodeficient mice are a standard preclinical model for this purpose.[14][15][16][17]

Protocol for Human Tumor Xenograft Model

Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are commonly used as they can accept human tumor grafts without rejection.[14]

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the lead compound to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle used to dissolve the compound.

  • Efficacy Assessment: Monitor tumor growth in all groups throughout the study. The body weight of the mice should also be monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to determine the in vivo efficacy of the compound.

Part 5: ADMET Profiling - A Critical Step in Drug Development

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures in drug development.[18][19] In silico and in vitro ADMET screening can be employed in the early stages.[20]

Key In Vitro ADMET Assays
  • Solubility: Determines the aqueous solubility of the compound, which is crucial for absorption.

  • Metabolic Stability: Assesses the stability of the compound in the presence of liver microsomes or hepatocytes to predict its metabolic clearance.

  • Cell Permeability (e.g., Caco-2 assay): The Caco-2 cell monolayer is a well-established in vitro model to predict the intestinal permeability of drugs.[21]

  • Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

  • Cytotoxicity in Normal Cells: As performed in the initial screening, this provides an early indication of potential toxicity.

Drug Discovery and Development Pipeline

G cluster_pipeline Anticancer Drug Discovery Pipeline A Core Molecule: 2-Hydrazino-2-oxo-N- [3-(trifluoromethyl)phenyl]-acetamide B Library Synthesis A->B C In Vitro Screening (Cytotoxicity Assay) B->C D Hit Identification C->D E Mechanism of Action Studies (e.g., Apoptosis Assay) D->E F Lead Compound Selection E->F G In Vivo Efficacy (Xenograft Model) F->G H ADMET Profiling F->H I Lead Optimization G->I H->I J Preclinical Candidate I->J

Caption: A streamlined pipeline for anticancer drug discovery.

Conclusion

The development of derivatives of this compound represents a promising strategy in the quest for novel anticancer agents. The inherent reactivity of the hydrazide moiety allows for the creation of a diverse library of hydrazone derivatives, while the trifluoromethyl group provides a strong foundation for developing compounds with favorable drug-like properties. By following the systematic approach outlined in these application notes, from rational synthesis to rigorous in vitro and in vivo evaluation, researchers can efficiently identify and advance lead candidates with the potential to make a significant impact in cancer therapy.

References

  • ResearchGate. (2025). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Available from: [Link]

  • PubChem. N-(2-CL-Phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide. Available from: [Link]

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  • PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Available from: [Link]

  • SpringerLink. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Available from: [Link]

  • National Center for Biotechnology Information. (2009). Biological Activities of Hydrazone Derivatives. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available from: [Link]

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  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link]

  • ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Crown Bioscience. (2023). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available from: [Link]

  • ResearchGate. (2009). Biological Activities of Hydrazone Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC. Available from: [Link]

  • Google Patents. Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.
  • Frontiers. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Available from: [Link]

  • Wechem. Design and biological activity of trifluoromethyl containing drugs. Available from: [Link]

  • National Center for Biotechnology Information. (2023). ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • The Pharmaceutical and Chemical Journal. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Available from: [Link]

  • National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available from: [Link]

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. Available from: [Link]

  • ChemSynthesis. 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. Available from: [Link]

  • Cancer Treatment and Research. Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Available from: [Link]

  • Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Available from: [Link]

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  • IAPC Journals. (2023). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Available from: [Link]

  • IONTOX. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available from: [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of the novel chemical entity, 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide (henceforth referred to as C9H8F3N3O2). Due to the absence of existing in vivo data for this specific compound, this guide is structured to provide a robust, scientifically-grounded framework for its initial characterization. Drawing from the known biological activities of structurally related hydrazine and acetamide-containing compounds, which include anti-inflammatory and antimicrobial effects, this protocol will focus on a primary hypothesis of anti-inflammatory activity.[1][2][3] The experimental design detailed herein is intended to serve as a foundational strategy to elucidate the compound's potential therapeutic efficacy and to establish a preliminary safety profile. All procedures are designed in accordance with established guidelines for preclinical research to ensure data integrity and ethical treatment of laboratory animals.[4][5][6][7]

Introduction: Rationale and Scientific Background

The chemical structure of C9H8F3N3O2, featuring a hydrazide-acetamide moiety linked to a trifluoromethylphenyl group, suggests a potential for biological activity.[8] While the precise mechanism of action is unknown, related hydrazone derivatives have been shown to exert their effects through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial function in pathogenic organisms.[2] Furthermore, various acetamide derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory and anticancer properties.[9]

Given these structural alerts, a primary investigation into the anti-inflammatory potential of C9H8F3N3O2 is a logical starting point for its in vivo characterization. Inflammation is a complex biological response implicated in a wide array of diseases, and the identification of novel anti-inflammatory agents remains a significant therapeutic goal.[3] This guide will therefore outline a phased experimental approach, beginning with an acute inflammatory model to assess efficacy, followed by preliminary toxicity evaluations.

Pre-Experimental Considerations

Prior to initiating in vivo studies, a thorough understanding of the test compound's physicochemical properties is essential.

Table 1: Physicochemical Properties of C9H8F3N3O2

PropertyValueSource
CAS Number 324016-20-8ChemScene[8]
Molecular Formula C9H8F3N3O2ChemScene[8]
Molecular Weight 247.17 g/mol ChemScene[8]
Purity >95%ChemScene[8]
Solubility To be determined empirically in relevant vehicles (e.g., water, saline, 0.5% CMC, DMSO)-

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines set forth by the Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[10][11]

Phase 1: Efficacy Assessment in an Acute Inflammation Model

The initial phase of in vivo testing will focus on evaluating the anti-inflammatory efficacy of C9H8F3N3O2 using a well-established acute inflammation model. The carrageenan-induced paw edema model in rodents is a widely used and validated method for screening novel anti-inflammatory compounds.[12]

Animal Model Selection
  • Species: Male Swiss albino mice

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Rationale: Mice are a commonly used species for this model due to their genetic homogeneity, ease of handling, and the extensive historical data available for comparison.

Experimental Design and Groups

A randomized, controlled study design will be employed.

Table 2: Experimental Groups for Efficacy Study

GroupTreatmentDoseRoute of AdministrationNumber of Animals (n)
1Vehicle (0.5% CMC in saline)-Oral Gavage6
2C9H8F3N3O2Low Dose (e.g., 10 mg/kg)Oral Gavage6
3C9H8F3N3O2Mid Dose (e.g., 30 mg/kg)Oral Gavage6
4C9H8F3N3O2High Dose (e.g., 100 mg/kg)Oral Gavage6
5Indomethacin (Positive Control)10 mg/kgOral Gavage6

Dose selection is hypothetical and should be refined based on in vitro cytotoxicity data if available.

Experimental Workflow

The following diagram illustrates the key steps in the efficacy study.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Induction Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase acclimatization Acclimatization (7 days) randomization Randomization into Treatment Groups acclimatization->randomization fasting Overnight Fasting (12 hours) randomization->fasting dosing Compound/Vehicle Administration (Oral Gavage) fasting->dosing induction Carrageenan Injection (0.1 mL, 1% w/v) into sub-plantar region of right hind paw (1 hour post-dosing) dosing->induction measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hours post-carrageenan induction->measurement analysis Calculation of % Inhibition of Edema and Statistical Analysis measurement->analysis euthanasia Euthanasia and Tissue Collection analysis->euthanasia

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema
  • Acclimatization: House animals for at least 7 days under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before the experiment with free access to water.

  • Grouping: Randomly assign animals to the experimental groups outlined in Table 2.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Dosing: Administer the vehicle, C9H8F3N3O2 at the specified doses, or the positive control (indomethacin) via oral gavage.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of <0.05 will be considered statistically significant.

Protocol: Oral Gavage in Mice[13][14][15]
  • Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head.

  • Positioning: Position the mouse vertically, ensuring the head and esophagus are in a straight line.[13]

  • Needle Insertion: Gently insert a 20-gauge, 1.5-inch gavage needle with a rounded tip into the diastema (gap between incisors and molars).[14]

  • Advancement: Advance the needle along the upper palate until it passes into the esophagus. The mouse may swallow, which facilitates passage. Do not force the needle if resistance is met.[15][14]

  • Administration: Slowly administer the predetermined volume of the compound or vehicle.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Briefly monitor the animal for any signs of distress.

Phase 2: Preliminary Toxicity Assessment

A preliminary assessment of the compound's toxicity is crucial. This can be conducted concurrently with the efficacy study and in a separate acute toxicity study.

In-Life Observations

Throughout the efficacy study, and for a period of 72 hours post-dosing, animals should be observed for any signs of toxicity, including but not limited to:

  • Changes in behavior (e.g., lethargy, hyperactivity)

  • Changes in physical appearance (e.g., ruffled fur, piloerection)

  • Changes in motor activity

  • Signs of gastrointestinal distress (e.g., diarrhea)

  • Mortality

Acute Toxicity Study (Dose Range Finding)

A separate study to determine the maximum tolerated dose (MTD) or the median lethal dose (LD50) is recommended.[16] A simplified up-and-down procedure can be employed to minimize animal use.

Table 3: General Scheme for Acute Toxicity Study

GroupTreatmentDoseRoute of AdministrationNumber of Animals (n)Observation Period
1C9H8F3N3O2Starting Dose (e.g., 200 mg/kg)Oral Gavage314 days
2C9H8F3N3O2Dose Escalation/De-escalationOral Gavage314 days
3...............

Doses are adjusted based on the outcome in the previous group.

Post-Mortem Analysis

Data Interpretation and Next Steps

The results from these initial in vivo studies will provide critical information regarding the potential of C9H8F3N3O2 as an anti-inflammatory agent and its preliminary safety profile.

  • Efficacious and Non-toxic: If the compound demonstrates significant anti-inflammatory activity at doses that do not elicit observable toxicity, further studies are warranted. These could include chronic inflammation models, mechanism of action studies (e.g., cytokine profiling, pathway analysis), and more comprehensive toxicology assessments.

  • Efficacious but Toxic: If efficacy is observed but is accompanied by signs of toxicity, further medicinal chemistry efforts may be needed to optimize the therapeutic index.

  • Ineffective: If the compound shows no anti-inflammatory activity, alternative therapeutic areas, such as antimicrobial or anticancer, could be explored based on the activities of structurally related compounds.

Conclusion

This application note provides a detailed and scientifically rigorous framework for the initial in vivo evaluation of this compound. By following this phased approach, researchers can systematically assess the compound's anti-inflammatory potential and establish a foundational understanding of its safety profile, thereby guiding future drug development efforts. The emphasis on a robust experimental design, ethical considerations, and clear endpoints is paramount for generating reliable and translatable preclinical data.[4][7]

References

  • Ghamdi, M., et al. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Journal of Medicinal Chemistry.
  • Bastos, L. S., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem.
  • Pirmoradi, S., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols.
  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (n.d.). National Institutes of Health.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). ResearchGate.
  • Denayer, T., et al. (2014). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today.
  • SOP: Mouse Oral Gavage. (2017). Virginia Tech.
  • 2-Hydrazinyl-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide. (n.d.). ChemScene.
  • Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine.
  • Committee on Toxicity Testing and Assessment of Environmental Agents. (2015). Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. National Academies Press (US).
  • In vivo testing methods. (n.d.). Fiveable.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University IACUC.
  • N-(2-CL-Phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide. (n.d.). PubChem.
  • Bespalov, A., et al. (2019). General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate.
  • Srivani, K., et al. (2018). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry.
  • 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. (2025). ResearchGate.
  • In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. (2025). ResearchGate.
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022). ichorbio.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). National Institutes of Health.
  • How can one evaluate toxicity of the compound via in vivo despite of lack of the compound? (2015). ResearchGate.
  • Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub.
  • LAB_021 Oral Gavage in Mice and Rats. (2021). The University of Queensland.
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). SlidePlayer.
  • Inflammation & Autoimmune Disease Models. (n.d.). WuXi AppTec.
  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA.
  • Preclinical research strategies for drug development. (2025). AMS Biotechnology (AMSBIO).
  • Oral Gavage In Mice and Rats. (n.d.). University of California, San Francisco.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
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  • In Vivo Toxicity Study. (n.d.). Creative Bioarray.

Sources

Application Note & Protocol: Quantitative Analysis of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Quantifying 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

This compound is a molecule of interest in pharmaceutical and toxicological research. Its unique chemical structure, incorporating a reactive hydrazine moiety and a trifluoromethylphenyl group, necessitates the development of robust and sensitive analytical methods for its quantification in biological matrices. Such assays are fundamental to understanding its pharmacokinetic profile, assessing potential toxicity, and elucidating its mechanism of action in preclinical and clinical studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the accurate quantification of this compound in biological samples such as plasma and urine.

The primary challenge in the bioanalysis of this compound lies in its potential for instability and reactivity, characteristic of many hydrazine-containing compounds. Furthermore, achieving adequate sensitivity to measure pharmacologically relevant concentrations in complex biological matrices requires a highly selective analytical approach. This guide will focus on the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed. An alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method will also be discussed for scenarios where LC-MS/MS is not available.

Method Selection: Rationale for LC-MS/MS

The choice of analytical technique is paramount for successful bioanalysis. While various methods exist, LC-MS/MS is strongly recommended for the quantification of this compound in biological samples for the following reasons:

  • Sensitivity: Pharmacokinetic studies often require the measurement of low concentrations of the analyte, especially during the terminal elimination phase. LC-MS/MS offers unparalleled sensitivity, often in the low ng/mL to pg/mL range, which is crucial for defining the complete concentration-time profile.

  • Selectivity: Biological matrices are complex mixtures of endogenous and exogenous substances. The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, minimizes the risk of interference from co-eluting compounds, ensuring the accuracy of the results.

  • Versatility: LC-MS/MS methods can be readily adapted to various biological matrices, including plasma, urine, and tissue homogenates.

  • Speed: Modern LC-MS/MS systems, particularly those utilizing ultra-high-performance liquid chromatography (UHPLC), allow for rapid analysis times, increasing sample throughput.

While HPLC-UV is a more accessible technique, its lower sensitivity and selectivity make it more susceptible to matrix interference, potentially compromising the accuracy and reliability of the data, especially at low concentrations.

LC-MS/MS Method Development and Protocol

This section outlines a proposed LC-MS/MS method for the quantification of this compound. It is crucial to note that this protocol should be considered a starting point and must be fully validated in the end-user's laboratory according to regulatory guidelines such as those from the FDA and EMA.[1][2][3][4][5][6][7][8]

Analyte and Internal Standard
  • Analyte: this compound (CAS: 324016-20-8).[9]

  • Internal Standard (IS): The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or ¹⁵N₂-labeled). If a stable isotope-labeled IS is not available, a structurally similar compound with comparable chromatographic and mass spectrometric behavior should be used. For the purpose of this guide, we will propose a readily available structural analog.

Sample Preparation

The goal of sample preparation is to extract the analyte and IS from the biological matrix, remove interfering substances, and concentrate the sample. Protein precipitation is a simple and effective method for plasma samples.

Protocol for Protein Precipitation:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram: Sample Preparation Workflow

G cluster_0 Sample Preparation plasma 100 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add 300 µL Cold Acetonitrile (0.1% Formic Acid) vortex1->add_ppt vortex2 Vortex Vigorously add_ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 transfer_vial Transfer to Autosampler Vial vortex3->transfer_vial analysis LC-MS/MS Analysis transfer_vial->analysis Inject into LC-MS/MS

Caption: Workflow for plasma sample preparation using protein precipitation.

Liquid Chromatography Conditions

A reversed-phase C18 column is a suitable choice for the separation of this moderately polar compound.

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific precursor and product ions for the analyte and IS must be determined by infusing a standard solution of each into the mass spectrometer.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions To be determined experimentally (e.g., [M+H]⁺ → fragment)

Rationale for Parameter Choices:

  • Positive ESI: The presence of basic nitrogen atoms in the hydrazine and amide groups makes the molecule amenable to protonation, leading to a strong signal in positive ion mode.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid to the mobile phase promotes the formation of protonated molecules ([M+H]⁺) in the ESI source, enhancing the signal intensity.

  • MRM: This highly selective and sensitive technique involves monitoring a specific precursor ion and its characteristic product ion, which significantly reduces background noise and improves the limit of quantification.

Method Validation

A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application.[5] The validation should be conducted in accordance with the principles outlined in the FDA and EMA guidelines.[1][2][4][6][7][8]

Key Validation Parameters
ParameterAcceptance Criteria (based on FDA/EMA guidelines)[2]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrix sources.
Calibration Curve A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. The correlation coefficient (r) should be ≥ 0.99.
Accuracy & Precision Within-run and between-run accuracy (as %RE) and precision (as %CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control (QC) samples at low, medium, and high concentrations.[2]
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Matrix Effect Assessed to ensure that the ionization of the analyte and IS is not suppressed or enhanced by the biological matrix.
Stability The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.

Alternative Method: HPLC-UV

For laboratories without access to LC-MS/MS, an HPLC-UV method can be developed. However, it is important to acknowledge its limitations in terms of sensitivity and selectivity.

  • Derivatization: The hydrazine moiety can be derivatized to introduce a chromophore that absorbs strongly in the UV-Vis region, thereby enhancing sensitivity.[10][11] A common derivatizing agent is p-anisaldehyde.[12]

  • Chromatography: A reversed-phase C18 column can be used, similar to the LC-MS/MS method.

  • Detection: The wavelength of maximum absorbance of the derivatized analyte should be used for detection.

  • Sample Preparation: A more rigorous sample clean-up procedure, such as liquid-liquid extraction or solid-phase extraction, may be necessary to minimize interferences from the biological matrix.

Conclusion

The quantification of this compound in biological samples presents unique analytical challenges. The LC-MS/MS method outlined in this guide provides a robust and sensitive approach for its accurate measurement. It is imperative that any method is fully validated to ensure the integrity of the data generated in support of drug development and toxicological studies. The principles and protocols described herein offer a solid foundation for researchers to establish a reliable and reproducible bioanalytical assay for this important compound.

References

  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC - PubMed Central. Available from: [Link]

  • 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes - SciSpace. Available from: [Link]

  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS - CDC Stacks. Available from: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed. Available from: [Link]

  • HPLC Methods for analysis of Hydrazine - HELIX Chromatography. Available from: [Link]

  • Simultaneous quantitative determination of 2-fluoro-2-oxo-phenylcyclohexylethylamine, methylenedioxymethamphetamine and ketamine in postmortem blood using liquid chromatography-tandem mass spectrometry - PubMed. Available from: [Link]

  • Hydrazine determination in sludge samples by high-performance liquid chromatography. Available from: [Link]

  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - NIH. Available from: [Link]

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]

  • (PDF) 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies - ResearchGate. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD - Scribd. Available from: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available from: [Link]

  • Detection of Flutamide in pharmaceutical dosage using higher electrospray ionization mass spectrometry (ESI-MS) tandem mass coupled with Soxhlet apparatus - ResearchGate. Available from: [Link]

  • Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms - CrystEngComm (RSC Publishing). Available from: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]

  • Examples of chromatograms of rat plasma samples before administration... - ResearchGate. Available from: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]

  • Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. Available from: [Link]

  • A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS | Request PDF - ResearchGate. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Bioanalytical Method Validation. Available from: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available from: [Link]

Sources

Application Note & Protocol: High-Throughput Screening of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates. This document provides a detailed guide for the high-throughput screening of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide , a compound with significant potential for enzyme inhibition. While direct biological activity for this specific molecule is not yet extensively documented, its structural motifs—a reactive hydrazide and a trifluoromethylphenyl group—suggest a strong potential for interaction with various enzyme classes. This guide will focus on a proposed application: the identification of novel histone deacetylase (HDAC) inhibitors, a critical target class in oncology and other therapeutic areas. The protocols herein are designed to be robust, self-validating, and adaptable for large-scale screening campaigns.

Introduction to this compound

This compound is a synthetic organic compound characterized by a central oxamide linker, a terminal hydrazide group, and a 3-(trifluoromethyl)phenyl moiety. The hydrazide functional group is a known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4] The trifluoromethyl group is a key feature in many pharmaceuticals, enhancing metabolic stability, lipophilicity, and target binding affinity.[5][6][7]

The combination of these structural features in This compound makes it an intriguing candidate for screening against enzyme targets. The hydrazide moiety, in particular, can act as a zinc-binding group, a critical interaction for the inhibition of metalloenzymes such as histone deacetylases (HDACs).

Proposed Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous cancers and other diseases, making them a prime target for therapeutic intervention.[8][9]

We hypothesize that This compound may function as an HDAC inhibitor. The proposed mechanism involves the chelation of the catalytic zinc ion in the active site of the HDAC enzyme by the hydrazide group. The trifluoromethylphenyl moiety can further enhance binding affinity through hydrophobic and other interactions within the active site pocket.

High-Throughput Screening Workflow

A multi-stage HTS workflow is proposed to identify and validate the inhibitory activity of This compound against HDACs. The workflow is designed to progress from a broad primary screen to more specific secondary and counter-screens to eliminate false positives and confirm the mechanism of action.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Dose-Response cluster_secondary Secondary & Orthogonal Assays cluster_counterscreen Counter-Screening Primary_Screen Primary HTS Assay (Fluorogenic HDAC Assay) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Screen->Dose_Response Active 'Hits' Secondary_Assay Orthogonal Assay (ELISA-based HDAC Assay) Dose_Response->Secondary_Assay Confirmed Hits Counter_Screen Assay Interference Screen (e.g., Fluorescence Quenching) Dose_Response->Counter_Screen Parallel Validation Cell_Based_Assay Cell-Based Assay (Cellular HDAC Activity) Secondary_Assay->Cell_Based_Assay

Sources

Application Notes and Protocols for the Formulation of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Formulation of a Novel Phenylacetamide Derivative

2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide (CAS No. 324016-20-8) is a compound of interest for preclinical research.[1] As with many novel chemical entities, its successful in vivo evaluation is contingent upon the development of a stable and bioavailable formulation suitable for administration to laboratory animals. The presence of a trifluoromethyl group in the structure suggests that the compound may exhibit poor aqueous solubility, a common challenge in drug development that can limit oral absorption and complicate parenteral administration.[2][3][4][5]

This document provides a comprehensive guide to developing a formulation of this compound for animal studies. It outlines the known physicochemical properties, discusses formulation strategies for overcoming potential solubility issues, and provides detailed, step-by-step protocols for preparing formulations for oral and subcutaneous administration. The causality behind experimental choices is explained to empower researchers to make informed decisions and troubleshoot potential issues.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the compound's properties is the foundation of a robust formulation strategy.

Known Properties of this compound:

PropertyValueSource
CAS Number 324016-20-8ChemScene[1]
Molecular Formula C₉H₈F₃N₃O₂ChemScene[1]
Molecular Weight 247.17 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 84.22 ŲChemScene[1]
Predicted LogP 0.6338ChemScene[1]
Storage Sealed in dry, 2-8°CChemScene[1]

The predicted LogP of 0.6338 suggests the compound is not excessively lipophilic, but the trifluoromethyl group is a known contributor to poor water solubility. Therefore, the primary challenge in formulating this compound is likely to be overcoming its limited aqueous solubility to achieve the desired concentration for dosing.

Formulation Strategy: A Decision-Making Workflow

The selection of an appropriate formulation strategy depends on the intended route of administration, the required dose, and the physicochemical properties of the drug. For early-stage animal studies, oral gavage and subcutaneous injection are common routes.

Below is a decision-making workflow for selecting a suitable formulation approach.

Formulation_Strategy Figure 1: Formulation Decision Workflow start Start: Compound Characterization solubility_check Determine Aqueous Solubility start->solubility_check sufficiently_soluble Sufficiently Soluble? solubility_check->sufficiently_soluble aqueous_solution Aqueous Solution (e.g., Saline, PBS) sufficiently_soluble->aqueous_solution Yes poorly_soluble Poorly Soluble sufficiently_soluble->poorly_soluble No stability_test Stability Testing aqueous_solution->stability_test route_decision Route of Administration? poorly_soluble->route_decision oral_route Oral route_decision->oral_route Oral sc_route Subcutaneous route_decision->sc_route SC oral_formulation Oral Suspension (e.g., Methylcellulose/Tween 80) oral_route->oral_formulation sc_formulation Co-solvent Solution (e.g., DMSO/PEG/Saline) sc_route->sc_formulation oral_formulation->stability_test sc_formulation->stability_test end Final Formulation stability_test->end

Caption: Formulation decision workflow for this compound.

Protocols for Formulation Preparation

The following protocols are provided as a starting point and may require optimization based on experimental solubility and stability assessments. It is imperative to use pharmaceutical-grade excipients when available to ensure the safety and reproducibility of the studies.[6]

Protocol 1: Preparation of an Oral Suspension

This protocol is suitable for administering the compound as a suspension via oral gavage. A suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80) are used to ensure a uniform, stable suspension.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in purified water

  • Tween 80

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of compound: Based on the desired concentration and final volume, calculate the mass of this compound needed.

  • Weigh the compound: Accurately weigh the calculated amount of the compound using a calibrated balance.

  • Prepare the vehicle: Prepare a 0.5% (w/v) methylcellulose solution in purified water. A common vehicle for oral suspensions is 0.5% methylcellulose with 0.1% Tween 80.

  • Wet the powder: In a glass mortar, add a small amount of the vehicle containing Tween 80 to the compound powder. Triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles and prevent clumping.

  • Gradually add the remaining vehicle: While continuously stirring, slowly add the remaining vehicle to the paste in the mortar.

  • Transfer to a volumetric flask: Transfer the suspension to a volumetric flask of the appropriate size. Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the flask to ensure a complete transfer of the compound.

  • Bring to final volume: Add the vehicle to the flask to reach the final desired volume.

  • Homogenize the suspension: Cap the flask and stir the suspension using a magnetic stir bar for at least 30 minutes to ensure homogeneity. Visually inspect for any clumps or un-wetted powder.

  • Storage: Store the suspension in a tightly sealed, light-protected container at 2-8°C. Before each use, the suspension must be thoroughly agitated to ensure uniform distribution of the compound.

Recommended Dosing Volumes for Oral Gavage in Rodents:

AnimalBody Weight (g)Maximum Volume (mL/kg)
Mouse 20-3010[7]
Rat 200-40010[7]

Note: While 10 mL/kg is a commonly cited maximum, smaller volumes are often recommended to reduce the risk of gastrointestinal distress and aspiration.[7]

Protocol 2: Preparation of a Solution for Subcutaneous Injection

For subcutaneous administration, a clear solution is preferred to avoid injection site reactions and ensure consistent absorption. Given the presumed poor aqueous solubility, a co-solvent system will likely be necessary.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Solubility Testing (Pilot Scale): Before preparing the final formulation, it is essential to determine the solubility of the compound in various co-solvent systems. A common starting point is a mixture of DMSO, PEG 400, and saline. Test different ratios to find a system that completely dissolves the compound at the desired concentration.

  • Calculate the required amount of compound: Based on the desired concentration and final volume, calculate the mass of this compound needed.

  • Weigh the compound: In a sterile vial, accurately weigh the calculated amount of the compound.

  • Dissolve in DMSO: Add the required volume of DMSO to the vial and vortex or sonicate until the compound is completely dissolved. The amount of DMSO should be kept to a minimum due to its potential for toxicity.

  • Add PEG 400: Add the required volume of PEG 400 and mix thoroughly. PEG 400 helps to maintain the drug in solution when the aqueous component is added.

  • Add saline/PBS: Slowly add the sterile saline or PBS to the vial while vortexing to avoid precipitation of the compound.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is critical for parenteral administration.

  • Storage: Store the solution in a tightly sealed, light-protected sterile vial at 2-8°C. Visually inspect for any precipitation before each use.

Example Co-solvent Vehicle Compositions:

Vehicle ComponentRatio 1Ratio 2
DMSO 10%5%
PEG 400 40%30%
Saline (0.9% NaCl) 50%65%

Note: The final concentration of DMSO should be as low as possible. Always include a vehicle-only control group in your animal studies to account for any effects of the co-solvents.[8]

Recommended Dosing Volumes for Subcutaneous Injection in Rodents:

AnimalBody Weight (g)Maximum Volume per site (mL)
Mouse 20-300.1 - 0.2
Rat 200-4000.5 - 1.0

Note: For larger volumes, it is recommended to use multiple injection sites.[9]

Stability Assessment

The stability of the prepared formulation should be assessed to ensure that the compound does not degrade over the course of the study.[10][11]

Short-term Stability:

  • Store the formulation under the intended storage conditions (e.g., 2-8°C) and at room temperature.

  • Visually inspect for any changes in appearance (e.g., precipitation, color change) at various time points (e.g., 0, 4, 8, 24 hours).

  • For solutions, it is advisable to analyze the concentration of the active ingredient at these time points using a suitable analytical method (e.g., HPLC) to check for degradation.

Safety and Handling

Based on the available information, this compound is classified as hazardous.[1] It is harmful if swallowed and may cause damage to organs.[1] Therefore, appropriate safety precautions must be taken during handling.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Waste Disposal: Dispose of all waste materials (e.g., vials, syringes, contaminated PPE) in accordance with institutional guidelines for hazardous chemical waste.[12][13]

Conclusion

The successful formulation of this compound for animal studies is achievable with a systematic approach. Due to its likely poor aqueous solubility, a suspension for oral administration or a co-solvent-based solution for subcutaneous injection are recommended starting points. The protocols provided in this application note offer a framework for developing these formulations. It is crucial to perform pilot solubility and stability studies to optimize the vehicle composition for this specific compound. Adherence to proper safety and handling procedures is paramount throughout the formulation and administration process.

References

  • National Institutes of Health. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Retrieved from [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • UQ Animal Ethics Committee. (2023). Subcutaneous (SC) Injection in Mice and Rats. The University of Queensland. Retrieved from [Link]

  • ResearchGate. (2018). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO? Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]

  • Future Science. (2006). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2007). Stability Testing of New Veterinary Drug Substances and Medicinal Products (Revision) VICH GL3(R). Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Guide for the development of stability studies of veterinary medicines. Retrieved from [Link]

  • Cambridge Enterprise. (n.d.). Designing Bespoke Stability Studies for Veterinary Drug Products. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • WorkSafe Queensland. (2018). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterizing the Biological Activity of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide using a strategic, multi-tiered approach to cell-based assays. Given that the specific biological target of this molecule is not widely characterized, we present a logical workflow designed to first identify cytotoxic or cytostatic effects and subsequently elucidate the underlying mechanisms of action. This guide moves from broad phenotypic screening to more specific mechanistic assays, including protocols for assessing cell viability, apoptosis induction via caspase activation, and potential inhibition of matrix metalloproteinases (MMPs)—a plausible target class for compounds with similar structural motifs. Each protocol is detailed with scientific rationale, step-by-step instructions, and data interpretation guidelines to ensure robust and reproducible results.

Introduction: A Strategic Approach to Characterizing a Novel Compound

The compound this compound belongs to a chemical class containing a hydrazide moiety. Molecules incorporating hydrazide and related hydrazone structures are known to exhibit a wide range of biological activities, including antitumoral, antimicrobial, and anti-inflammatory properties.[1] The initial characterization of a novel compound like this, with limited public data on its mechanism of action, requires a systematic screening cascade. Such a cascade is essential in drug discovery to efficiently identify biological activity and prioritize compounds for further development.[2][3]

This application note eschews a rigid, one-size-fits-all template. Instead, it presents a logical, decision-tree-based workflow that is scientifically intuitive and resource-efficient. The journey begins with a primary, high-throughput assay to answer the fundamental question: "Does the compound affect cell viability?" Based on this outcome, subsequent secondary and mechanistic assays are employed to dissect the "how" and "why."

This tiered approach ensures that investment in more complex, target-specific assays is justified by initial phenotypic data. We will provide detailed, self-validating protocols for three key stages of this process:

  • Primary Screen: Quantifying general effects on cell health and metabolic activity to determine the half-maximal inhibitory concentration (IC₅₀).

  • Secondary Screen: Investigating the mode of cell death, with a focus on apoptosis, a common mechanism for anticancer agents.[4][5]

  • Mechanistic Insight: Probing a potential enzyme family, Matrix Metalloproteinases (MMPs), whose activity is critical in pathological processes like cancer metastasis.[6]

G cluster_workflow Characterization Workflow A Compound Treatment (Dose-Response) B Tier 1: Cell Viability Assay (e.g., MTT, Resazurin) A->B C Data Analysis: Calculate IC50 B->C D No Significant Effect (Compound Inactive in this Model) C->D High IC50 E Significant Cytotoxicity (Compound is Active) C->E Low IC50 F Tier 2: Apoptosis Assay (e.g., Caspase-Glo 3/7) E->F G Apoptosis Confirmed F->G Positive Signal H Tier 3: Mechanistic Assays (e.g., MMP Activity, Kinase Panels) G->H I Target Identification & Lead Optimization H->I

Caption: A logical workflow for the characterization of a novel compound's bioactivity.

Tier 1 Protocol: Cell Viability and IC₅₀ Determination via MTT Assay

The first step in evaluating a compound's effect is to measure its impact on cell viability and proliferation.[2] The MTT assay is a robust, colorimetric method that provides a quantitative measure of metabolically active cells.

2.1. Principle of the Assay

This assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells.[7] This reaction produces a purple formazan salt, which is insoluble in aqueous solution. The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells. A decrease in signal indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

2.2. Materials Required
  • This compound (herein "Compound X")

  • Adherent cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at ~570 nm

2.3. Step-by-Step Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to an optimal seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. This density should be optimized to ensure cells remain in exponential growth for the duration of the assay.[8]

    • Seed the cells into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a concentrated stock solution of Compound X (e.g., 10 mM) in sterile DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂. The incubation time should be consistent and relevant to the expected mechanism of action.

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle shaking on an orbital shaker for 10 minutes.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

2.4. Data Analysis and Interpretation
  • Subtract the average absorbance of the "blank" wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.[9][10][11]

Concentration (µM)Average Absorbance (570 nm)% Viability
0 (Vehicle)1.250100.0%
0.11.23598.8%
11.15092.0%
50.87570.0%
100.61249.0%
250.30024.0%
500.15012.0%
1000.0887.0%
Table 1: Example data from an MTT assay used to generate a dose-response curve and calculate an IC₅₀ value, which in this hypothetical case is approximately 10 µM.
Tier 2 Protocol: Apoptosis Detection via Caspase-3/7 Activity Assay

If Compound X demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway targeted by many anticancer therapies.[4][12] A hallmark of apoptosis is the activation of a family of proteases called caspases.[13]

G cluster_pathway Simplified Apoptosis Pathway Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Casp9 Caspase-9 Intrinsic->Casp9 CompoundX Compound X CompoundX->Intrinsic Casp37 Executioner Caspases (Caspase-3, Caspase-7) Casp8->Casp37 Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Caspase-3/7 are executioner caspases activated by both intrinsic and extrinsic pathways.

3.1. Principle of the Assay

This protocol uses a luminogenic assay to measure the combined activity of caspase-3 and caspase-7, two key executioner caspases. The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7.[14][15] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity in the sample.

3.2. Materials Required
  • Luminogenic caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Cells, Compound X, and general cell culture reagents (as in Section 2.2)

  • Luminometer or a microplate reader with luminescence detection capabilities

3.3. Step-by-Step Protocol
  • Assay Plate Setup:

    • Seed cells (e.g., 10,000 cells/well) in 100 µL of medium in a white-walled 96-well plate. Include wells for vehicle control, treated samples, and a no-cell background control.

    • Incubate for 24 hours (37°C, 5% CO₂) for cell attachment.

  • Compound Treatment:

    • Treat cells with Compound X at several concentrations, including the predetermined IC₅₀ and concentrations above and below it (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Include a positive control if available (e.g., Staurosporine, a known apoptosis inducer).

    • Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours). This is typically shorter than the viability assay incubation.

  • Assay Reagent Preparation and Addition:

    • Prepare the caspase assay reagent according to the manufacturer's instructions. This usually involves mixing a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature.

    • Remove the plate from the incubator and allow it to cool to room temperature for ~15 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Measurement:

    • Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

3.4. Data Analysis and Interpretation
  • Subtract the average luminescence of the no-cell background control wells from all other readings.

  • Calculate the fold change in caspase activity relative to the vehicle control:

    • Fold Change = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells)

  • A dose-dependent increase in luminescence indicates that Compound X induces apoptosis through the activation of executioner caspases.

TreatmentLuminescence (RLU)Fold Change vs. Vehicle
Vehicle Control15,0001.0
Compound X (5 µM)45,0003.0
Compound X (10 µM)180,00012.0
Compound X (20 µM)210,00014.0
Staurosporine (1 µM)240,00016.0
Table 2: Example data showing a significant, dose-dependent increase in Caspase-3/7 activity upon treatment with Compound X, confirming an apoptotic mechanism.
Tier 3 Protocol: Mechanistic Assay for Matrix Metalloproteinase (MMP) Activity

To gain deeper mechanistic insight, we can investigate plausible molecular targets. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer invasion and metastasis.[6][16] This assay measures overall MMP activity from cell lysates or conditioned media.

4.1. Principle of the Assay

This assay utilizes a generic MMP substrate based on Fluorescence Resonance Energy Transfer (FRET).[17] The substrate is a peptide containing a fluorophore and a quencher in close proximity. In its intact state, the quencher absorbs the fluorescence of the fluorophore. When an active MMP cleaves the peptide sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of fluorescence increase is proportional to the MMP activity in the sample.

G cluster_fret FRET-Based MMP Assay Principle Intact Intact FRET Peptide (No Fluorescence) MMP Active MMP Intact->MMP + Sample Fluorophore1 Fluorophore Peptide1 –––––––––––– Fluorophore1->Peptide1 Quencher1 Quencher Peptide1->Quencher1 Cleaved Cleaved Peptide (Fluorescence Signal) MMP->Cleaved Cleavage Fluorophore2 Fluorophore Quencher2 Quencher

Caption: MMPs cleave the FRET peptide, separating the fluorophore and quencher to produce a signal.

4.2. Materials Required
  • Fluorometric MMP activity assay kit (containing a generic FRET substrate)

  • Black, flat-bottom 96-well plates

  • Cell lysis buffer

  • Fluorescence microplate reader (e.g., Ex/Em = 490/525 nm, check kit specifications)[17]

  • Recombinant active MMP enzyme (for standard curve)

  • Broad-spectrum MMP inhibitor (e.g., GM6001, for control)

4.3. Step-by-Step Protocol
  • Sample Preparation:

    • Culture cells to ~80-90% confluency and treat with Vehicle or Compound X (at IC₅₀ concentration) for 24 hours.

    • For Conditioned Media: Collect the cell culture supernatant. Centrifuge to remove cell debris.

    • For Cell Lysate: Wash cells with cold PBS, then add lysis buffer. Scrape, collect, and centrifuge the lysate to pellet debris. Collect the supernatant.

    • Determine the total protein concentration of the lysates for normalization.

  • Assay Reaction:

    • Add 50 µL of your sample (conditioned media or diluted lysate) to the wells of a black 96-well plate.

    • Include a positive control (recombinant active MMP) and a negative control (sample pre-incubated with a broad-spectrum MMP inhibitor).

    • Prepare the MMP substrate solution according to the kit protocol.

    • Start the reaction by adding 50 µL of the substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure fluorescence intensity every 5 minutes for a period of 60-120 minutes.

4.4. Data Analysis and Interpretation
  • For each well, calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).

  • Subtract the reaction rate of the blank (buffer only) from all samples.

  • Compare the MMP activity rate of cells treated with Compound X to the vehicle-treated cells.

  • A significant reduction in the reaction rate in the Compound X-treated sample suggests inhibition of MMP activity or expression. The specificity can be confirmed if the signal is ablated by the broad-spectrum MMP inhibitor.

SampleMMP Activity (RFU/min)% Inhibition
Vehicle Control2500%
Compound X (10 µM)11056%
Vehicle + GM60011594%
Table 3: Example data indicating that Compound X significantly reduces MMP activity in the cellular sample.
Conclusion

This application note outlines a systematic, tiered workflow for the initial biological characterization of this compound. By progressing from a broad assessment of cell viability to specific inquiries into the mechanisms of cell death and enzyme inhibition, researchers can efficiently generate a comprehensive preliminary profile of the compound's activity. The detailed protocols for MTT, Caspase-3/7, and generic MMP assays provide a solid foundation for these investigations. The data generated from this workflow can validate the compound's potential as a bioactive agent, guide further mechanistic studies, and inform the subsequent steps in the drug discovery and development process.

References
  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (n.d.). National Institutes of Health (NIH). [Link]

  • N-(2-CL-Phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide. (n.d.). PubChem. [Link]

  • Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. (n.d.). National Institutes of Health (NIH). [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed. [Link]

  • Apoptosis – what assay should I use? (2025, August 5). BMG Labtech. [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024, May 17). PubMed Central. [Link]

  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). National Institutes of Health (NIH). [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. (2018). Rasayan Journal of Chemistry. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]

  • QuickZyme Human MMP-9 Activity Assay Kit 96-Assays. (n.d.). BioVendor R&D. [Link]

  • Enzyme Activity Assays. (n.d.). Amsbio. [Link]

  • Guidelines for accurate EC50/IC50 estimation. (2025, August 10). ResearchGate. [Link]

  • Sensitive Detection of MMP9 Enzymatic Activities in Single Cell-Encapsulated Microdroplets as an Assay of Cancer Cell Invasiveness. (n.d.). ACS Sensors - ACS Publications. [Link]

  • Caspase Assay Kits. (n.d.). Elabscience. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). ResearchGate. [Link]

  • Choosing an Apoptosis Detection Assay. (2021, August 3). Biocompare. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide in Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assay development involving 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound for reliable and reproducible experimental results. Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated biological activity and inconsistent data.[1] This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address these challenges head-on.

Understanding the Molecule: Key Physicochemical Properties

This compound possesses structural features that can contribute to low aqueous solubility. The presence of a trifluoromethylphenyl group increases lipophilicity, while the amide and hydrazino-oxo-acetamide moieties can participate in hydrogen bonding.[2][3] The interplay of these features necessitates a systematic approach to identify the optimal solvent system for your specific assay.

PropertyValueSource
Molecular FormulaC₉H₈F₃N₃O₂ChemScene[3]
Molecular Weight247.17 g/mol ChemScene[3]
CAS Number324016-20-8ChemScene[3]
Predicted LogP0.6338ChemScene[3]
Hydrogen Bond Donors3ChemScene[3]
Hydrogen Bond Acceptors3PubChem[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial stock solution of this compound in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix this?

A1: This is a classic case of a compound "crashing out" of solution due to a significant change in solvent polarity. While DMSO is an excellent solvent for many organic molecules, its miscibility with water doesn't guarantee the solubility of the compound in a predominantly aqueous environment.

Causality: The trifluoromethylphenyl group on your compound is hydrophobic. In DMSO, it is well-solvated. However, when introduced to an aqueous buffer, the water molecules tend to exclude the nonpolar parts of the compound, leading to aggregation and precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Protocol: Optimizing Co-solvent Concentration

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock.

  • Serial Dilution in Co-solvent: Prepare intermediate dilutions of your stock solution in DMSO or another co-solvent like ethanol or PEG 400.

  • Test Dilution into Assay Buffer: In a clear multi-well plate, add your aqueous assay buffer. Then, add a small volume of your intermediate dilutions to achieve the final desired compound concentration. Visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes).

  • Determine the Maximum Tolerable DMSO/Co-solvent Concentration: Identify the highest percentage of the organic solvent that your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). Generally, keeping the final DMSO concentration below 0.5% is recommended.

  • Optimize: Find the balance between the highest possible compound concentration and the lowest possible co-solvent percentage that maintains solubility.

Co-solventStarting Concentration (%)ProsCons
DMSO0.1 - 1%High solubilizing powerCan be toxic to cells at higher concentrations
Ethanol1 - 5%Biocompatible at low concentrationsLess effective for highly lipophilic compounds
PEG 4001 - 10%Low toxicity, can improve stabilityCan be viscous, potential for assay interference
Q2: I've tried using co-solvents, but I'm still observing poor solubility. Can I adjust the pH of my assay buffer to improve the solubility of this compound?

A2: Yes, modifying the pH can be a very effective strategy, especially for molecules with ionizable groups.[4] While amides are generally considered neutral, the hydrazino group can be protonated under acidic conditions, and the N-H protons of the amide and hydrazine moieties can be deprotonated under strongly basic conditions.

Causality: The solubility of a compound is often lowest near its isoelectric point.[5] By shifting the pH of the solution, you can ionize the molecule, making it more polar and thus more soluble in an aqueous medium. For amide-containing compounds, the effect of pH on solubility can be complex and needs to be determined empirically.[6][7]

Experimental Protocol: pH Screening for Solubility

  • Prepare a range of buffers: Prepare your assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer system has adequate buffering capacity at each pH.

  • Prepare a concentrated stock: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Spike into buffers: Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.

  • Equilibrate and Observe: Gently mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Quantify Solubility:

    • Visual Inspection: Note the presence or absence of precipitate.

    • Turbidimetric Measurement: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.

    • Filtration and HPLC/LC-MS: For a more precise measurement, filter the solutions to remove any undissolved compound and quantify the concentration of the soluble fraction using a suitable analytical method.

Expected Outcome & Rationale:

Sources

stability issues with 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide. Due to the specific nature of this compound, this document synthesizes established principles of chemical stability related to its core functional groups—hydrazide, oxoacetamide, and the trifluoromethylphenyl moiety—to provide robust troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to anticipate and resolve stability issues, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Common Issues in Solution

This section addresses specific problems you may encounter during the handling and application of this compound in solution.

Issue 1: Rapid Loss of Compound Potency or Appearance of Unknown Peaks in HPLC Analysis

Question: I've prepared a fresh solution of the compound in an aqueous buffer for my assay, but I'm observing a rapid decline in its expected activity and the emergence of new peaks in my analytical runs. What is happening?

Answer: This is a classic sign of chemical degradation, likely driven by hydrolysis of the hydrazide functional group. The hydrazide moiety is susceptible to cleavage, especially under acidic or basic conditions.

  • Causality Explained: The hydrazide bond (-CO-NH-NH2) can be attacked by water (hydrolysis), a reaction that is often catalyzed by acid or base.[1][2] Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][3] The trifluoromethyl group on the phenyl ring is strongly electron-withdrawing, which can further influence the electronic properties of the entire molecule, potentially impacting the stability of the amide and hydrazide bonds.[4][5][6]

  • Troubleshooting Protocol:

    • pH Assessment: Immediately measure the pH of your buffer. Hydrazides are generally more stable as the pH approaches neutrality.[7][8]

    • Buffer Optimization: If your experimental conditions permit, prepare fresh solutions in a range of buffers (e.g., pH 6.0, 7.0, 7.4) and monitor the compound's stability over your experimental timeframe using HPLC.

    • Temperature Control: Perform all dilutions and experiments on ice to minimize thermal degradation.[9]

    • Fresh Preparations: Always prepare aqueous solutions of this compound immediately before use. Avoid storing it in aqueous buffers, even for short periods.

`dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Figure 1: Troubleshooting workflow for compound degradation.

Issue 2: Solution Turns Yellow/Brown Over Time

Question: My stock solution in DMSO, which was initially colorless, has developed a distinct yellow or brown tint after a few days at room temperature on the benchtop. Is this a concern?

Answer: Yes, a color change is a strong indicator of degradation, most likely due to oxidation. The hydrazide functional group is susceptible to oxidation, which can be accelerated by air (oxygen), light, and the presence of trace metal ions.[10][11]

  • Causality Explained: Hydrazides can be oxidized to form highly colored diazene or other oxidative products.[10][12][13] This process can be initiated by atmospheric oxygen and may be catalyzed by light or trace metals that can participate in redox cycling.[11][14]

  • Protective Measures Protocol:

    • Solvent Purity: Use high-purity, anhydrous DMSO to prepare stock solutions. Water absorbed by hygroscopic DMSO can affect compound stability.[15]

    • Inert Atmosphere: When preparing stock solutions for long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Light Protection: Store stock solutions in amber vials to protect them from light.

    • Storage Conditions: Store stock solutions at -20°C or -80°C. For typical compounds, storage at -80°C can extend stability for up to 6 months.[16][17] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.[17]

Issue 3: Compound Precipitates from Solution Upon Dilution

Question: My compound is fully dissolved in the DMSO stock, but when I dilute it into my aqueous assay buffer, a precipitate forms, leading to inconsistent results.

Answer: This is a common solubility issue. While the compound may be soluble in 100% DMSO, its solubility can drop dramatically in the high-aqueous environment of your final assay buffer.

  • Causality Explained: The trifluoromethylphenyl group significantly increases the lipophilicity (hydrophobicity) of the molecule.[4] When the highly organic DMSO environment is diluted with an aqueous buffer, the compound may crash out of the solution as it is no longer sufficiently solvated. This can lead to the formation of micro-precipitates that are not always visible to the naked eye.[18]

  • Solubility Enhancement Protocol:

    • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of the buffer. Perform a serial or stepwise dilution. First, dilute the DMSO stock into a small volume of buffer, vortexing gently, before bringing it to the final volume.

    • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on your biological system.[16][17]

    • Solubility Assessment: Determine the kinetic solubility of your compound in your specific assay buffer. This will define the maximum concentration you can work with without risking precipitation.

    • Filtration: For critical applications, filtering the final diluted solution through a 0.22 µm syringe filter can remove undetectable micro-precipitates that can skew results.[18]

`dot graph G { layout=neato; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Figure 2: Recommended stepwise dilution protocol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Recommended storage guidelines are summarized below.

FormTemperatureDurationKey Considerations
Solid Powder -20°CUp to 3 yearsKeep in a tightly sealed container with a desiccant.
In Solvent (DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light.[16][17]
In Solvent (DMSO) -20°CUp to 1 monthRe-confirm efficacy if stored longer.[16]
In Aqueous Buffer 2-8°CNot RecommendedPrepare fresh immediately before use.

Q2: Which analytical techniques are best for monitoring the stability of this compound?

A2: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for quantifying the parent compound and detecting degradation products.[19][20] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for identifying the molecular weights of any degradation products, which helps in elucidating the degradation pathways.[19][21]

Q3: Can I perform forced degradation studies to better understand this compound's liabilities?

A3: Absolutely. Forced degradation studies are a powerful way to proactively identify how the compound behaves under stress.[22][23] This involves subjecting the compound to harsh conditions to accelerate degradation.

  • Recommended Conditions for Forced Degradation:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.[22]

    • Thermal Stress: Incubate the solid powder and a solution at a high temperature (e.g., 70°C).

    • Photostability: Expose a solution to UV and visible light according to ICH Q1B guidelines.

These studies will help you develop a stability-indicating analytical method and predict potential issues in formulation and storage.[24]

References

  • Organic Chemistry Portal. (n.d.). Hydrazide synthesis by oxidation or hydrolysis. Retrieved from [Link]

  • Knipe, P. C., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access. Retrieved from [Link]

  • Welin, E. R., et al. (2019). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the stability of O-acetyl groups under the different Fmoc cleavage conditions. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. Retrieved from [Link]

  • ACS Publications. (2014). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. ACS Publications. Retrieved from [Link]

  • PubMed. (2013). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]

  • Jefferson Digital Commons. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Retrieved from [Link]

  • ACS Publications. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrazide – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • ACS Publications. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave. Retrieved from [Link]

  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Retrieved from [Link]

  • ACS Publications. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ACS Publications. Retrieved from [Link]

  • PubMed. (2003). Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. Retrieved from [Link]

  • Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio. Retrieved from [Link]

  • ResearchGate. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Retrieved from [Link]

  • NIH Public Access. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. NIH Public Access. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. Retrieved from [Link]

  • ACS Publications. (2014). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (1963). Method for the hydrolysis of hydrazones. Google Patents.
  • World Journal of Pharmaceutical Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Agilent. Retrieved from [Link]

  • ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

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Technical Support Guide: Overcoming Poor Cell Permeability of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide. This guide is designed for drug development professionals and scientists who are encountering issues related to the compound's delivery into cells. We will explore the underlying reasons for its poor cell permeability and provide a series of troubleshooting guides, actionable strategies, and detailed experimental protocols to help you overcome this critical challenge.

Section 1: Understanding the Challenge

Q1: My experiments show low biological activity for this compound, even at high concentrations. Could poor cell permeability be the cause?

A: Yes, it is highly probable. For a compound to exert its effect on an intracellular target, it must first cross the cell membrane. Poor permeability is a common hurdle in drug discovery that can mask the true potential of a biologically active molecule.

Expert Analysis of the Molecule: The structure of this compound has features that both favor and hinder membrane permeability. A preliminary analysis using physicochemical principles like Lipinski's Rule of Five provides initial clues.[1][2]

PropertyValueLipinski's Rule of 5 GuidelineAssessment
Molecular Weight 247.17 g/mol [3]< 500Pass
Hydrogen Bond Donors 4 (1 amide N-H, 3 hydrazide N-H)≤ 5Pass
Hydrogen Bond Acceptors 5 (2x C=O, 3x N)≤ 10Pass
Calculated LogP (cLogP) ~1.5 - 2.5 (Estimated)< 5Pass

While the compound does not violate Lipinski's rules, these are merely guidelines and do not guarantee permeability.[1] The primary issue likely stems from the high polarity of the hydrazino-oxo-acetamide moiety. This group contains multiple hydrogen bond donors and acceptors, which can form a strong "solvation shell" with water molecules. This makes it energetically unfavorable for the molecule to leave the aqueous environment and partition into the lipophilic (fatty) interior of the cell membrane.[4]

The trifluoromethyl (CF3) group on the phenyl ring does increase lipophilicity, which is beneficial for membrane permeability.[5][6] However, in this case, the strong polarity of the hydrazide headgroup likely dominates, leading to overall poor passive diffusion.

Section 2: Quantifying the Permeability Problem

Q2: How can I experimentally confirm and quantify the cell permeability of my compound?

A: Before attempting to modify the compound, it's crucial to obtain quantitative data. Two industry-standard in vitro assays are recommended for this purpose: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

AssayPrincipleKey InsightsThroughputCost
PAMPA Measures passive diffusion across a phospholipid-coated artificial membrane.[7]Quantifies passive permeability only. Useful for diagnosing issues related to lipophilicity and polarity.HighLow
Caco-2 Uses a monolayer of human intestinal cells that mimic the gut wall.[8]Measures both passive diffusion and active transport (including efflux pumps like P-gp).[9]LowHigh

Recommended Experimental Workflow: We recommend a tiered approach to diagnosis. Start with the simpler, higher-throughput PAMPA to assess passive diffusion. If permeability is low, you can then proceed to the Caco-2 assay to determine if active efflux is also a contributing factor.

G start Start with Compound pampa Perform PAMPA Assay start->pampa check_pampa Permeability High? pampa->check_pampa caco2 Perform Bidirectional Caco-2 Assay check_pampa->caco2 No end Compound is Permeable check_pampa->end  Yes check_caco2 Low Permeability (High Efflux)? caco2->check_caco2 strategy Proceed to Improvement Strategies check_caco2->strategy Yes check_caco2->strategy No (Passive Permeability Issue)

Caption: Diagnostic workflow for assessing compound permeability.

Section 3: Strategies for Enhancing Cell Permeability

Based on your diagnostic results, you can select one or more of the following scientifically-grounded strategies.

Q3: My PAMPA results confirm low passive permeability. How can I improve it through chemical modification?

A: Low passive permeability points to a need to decrease the molecule's polarity and hydrogen bonding capacity. Two excellent approaches are the prodrug strategy and targeted structural modification.

Strategy 1: The Prodrug Approach A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[10][11] The goal is to mask the polar hydrazide group with a lipophilic moiety, effectively creating a temporary "disguise" for the drug to cross the cell membrane.[12][13]

G cluster_0 Extracellular Space cluster_1 Intracellular Space Parent_Drug Parent Drug (Polar, Impermeable) Prodrug Prodrug (Lipophilic, Permeable) Parent_Drug->Prodrug Chemical Modification Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Prodrug_Inside Prodrug Parent_Drug_Inside Parent Drug (Active) Prodrug_Inside->Parent_Drug_Inside Cellular Enzymes (e.g., Esterases) Membrane->Prodrug_Inside

Caption: The prodrug concept for enhancing cell permeability.

  • Suggested Modification: Acylation of the terminal -NH2 group of the hydrazide with a lipophilic acyl chloride (e.g., pivaloyl chloride). The resulting amide bond can often be cleaved by intracellular amidases to regenerate the parent compound.

Strategy 2: Structural Modification (N-Methylation) Reducing the number of hydrogen bond donors is a proven method for increasing permeability.[14][15] N-methylation involves replacing a hydrogen atom on a nitrogen with a methyl group. This eliminates a hydrogen bond donor site and can also introduce a conformational change that favors a more permeable state.[16]

  • Suggested Modification: Systematically perform N-methylation on the amide nitrogen and the two hydrazide nitrogens to create a small library of analogs. These can then be re-assessed in the PAMPA assay to identify a structure with improved permeability.

Q4: My Caco-2 assay shows a high efflux ratio (>2). What does this indicate and how can I address it?

A: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator that your compound is being actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9] This is a common mechanism of drug resistance.

  • Troubleshooting Step: To confirm which transporter is responsible, you can re-run the Caco-2 assay by co-dosing your compound with known inhibitors of specific transporters (e.g., Verapamil for P-gp).[17] A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

  • Solution: Structural modification is often the most effective solution. Even minor changes to the compound's structure can disrupt its recognition and binding by the efflux transporter. The analogs created via N-methylation (mentioned in Q3) should be evaluated for changes in their efflux ratio.

Q5: I want to avoid chemically modifying my lead compound. Are there any formulation-based solutions?

A: Yes. If chemical modification is not feasible, nanoformulation strategies can provide a powerful alternative by changing how the drug is packaged and delivered to the cell.[18][19]

  • Nanoformulation Strategies: These involve encapsulating your compound within a nanocarrier.

    • Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs in their core and fuse with the cell membrane to release their contents inside.[20]

    • Solid Lipid Nanoparticles (SLNs): Similar to liposomes but with a solid lipid core, offering better stability and controlled release. SLNs can enhance cellular uptake and protect the drug from degradation.[21]

    • Microemulsions: These systems can enhance the permeability of drugs through the intestinal epithelium.[21]

These formulations effectively bypass the normal passive diffusion pathway, providing an alternative route into the cell.[22]

Section 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies to provide a robust screen for passive permeability.[7][23]

  • Prepare Solutions:

    • Lipid Solution: Prepare a 1% lecithin in dodecane solution. Sonicate until fully mixed.[23]

    • Buffer: Use a 1X PBS solution (pH 7.4).

    • Test Compound Stock: Prepare a 10 mM stock solution of your compound in DMSO.

    • Donor Solution: Dilute the stock solution to 10 µM in the PBS buffer (final DMSO concentration should be low, e.g., <5%).[23]

  • Prepare the PAMPA Plate:

    • Use a 96-well filter plate (the "donor" plate) and a matching 96-well acceptor plate.

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate. Allow it to permeate the filter for 5 minutes.

  • Run the Assay:

    • Add 300 µL of fresh PBS buffer to each well of the acceptor plate.

    • Add 150 µL of the donor solution (containing your compound) to each well of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for 10-20 hours in a chamber with a wet paper towel to minimize evaporation.[23]

  • Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula. Include high (e.g., Propranolol) and low (e.g., Atenolol) permeability controls.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol provides a framework for assessing both passive permeability and active transport.[17][24]

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

    • Culture medium is typically DMEM supplemented with FBS, non-essential amino acids, and antibiotics.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²), which indicates a well-formed, intact monolayer.[17]

  • Transport Experiment (Bidirectional):

    • Wash the monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • For Apical to Basolateral (A→B) Transport: Add the test compound (typically at 10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.[17]

    • For Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[17]

  • Analysis:

    • At the end of the incubation, take samples from the receiver chambers (basolateral for A→B, apical for B→A).

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[9]

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is considered a "good" apparent permeability (Papp) value?

    • A: Classification can vary, but generally:

      • High Permeability: Papp > 10 x 10⁻⁶ cm/s

      • Moderate Permeability: Papp = 1 - 10 x 10⁻⁶ cm/s

      • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

  • Q: If I use a prodrug or structural modification approach, won't that change the biological activity of my compound?

    • A: Yes, it is essential to re-evaluate the biological activity of any new analog. For a prodrug, you must also confirm that it successfully converts back to the active parent compound within the target cells. The goal is to find a modification that improves permeability while retaining the desired biological effect.

  • Q: Which permeability enhancement strategy should I try first?

    • A: The most logical progression is often dictated by resources and the project's goals. A common path is to first explore structural modifications like N-methylation or simple prodrugs, as these directly address the physicochemical properties of the molecule. If these fail or are not feasible, formulation-based approaches like nanoencapsulation are an excellent alternative.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available at: [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available at: [Link]

  • Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • In Vitro Permeability Assay. Creative Bioarray. Available at: [Link]

  • Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. PubMed. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. MDPI. Available at: [Link]

  • BDDCS, the Rule of 5 and Drugability. PubMed Central. Available at: [Link]

  • PAMPA Permeability Assay PDF. Technology Networks. Available at: [Link]

  • Intrinsic Membrane Permeability to Small Molecules. ACS Publications. Available at: [Link]

  • Structure-activity relationship studies of permeability modulating peptide AT-1002. PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Designing in-vitro systems to simulate the in-vivo permeability of drugs. PubMed Central. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available at: [Link]

  • 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. ChemSynthesis. Available at: [Link]

  • Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. ResearchGate. Available at: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available at: [Link]

  • Development of structure-lipid bilayer permeability relationships for peptide-like small organic molecules. PubMed. Available at: [Link]

  • Absorption & Permeability Services. Eurofins Discovery. Available at: [Link]

  • The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. Tejapharm. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]

  • Cell-based in vitro models for predicting drug permeability. ResearchGate. Available at: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Cell structure and function. Khan Academy. Available at: [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate. Available at: [Link]

  • Lipinski rule of five - Lecture Notes. Stuvia. Available at: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available at: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]

  • Enhancing the Efficacy of Active Pharmaceutical Ingredients in Medicinal Plants through Nanoformulations: A Promising Field. MDPI. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]

  • Antimicrobial Properties of Analogs of Dimeric A-Type Proanthocyanidins in Food Matrices. MDPI. Available at: [Link]

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troubleshooting inconsistent results in 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Welcome to the technical support guide for experiments involving this compound (CAS 324016-20-8). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and inconsistencies encountered when working with this oxamic acid hydrazide derivative. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical parameters?

The most reliable and widely adopted method for synthesizing this compound is the hydrazinolysis of its corresponding ethyl ester, ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate.[1] The reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group.

Critical Parameters:

  • Reagent Purity: The quality of both the starting ester and hydrazine hydrate is paramount. Use high-purity reagents to avoid side reactions.[2]

  • Stoichiometry: A slight to moderate excess of hydrazine hydrate is often used to ensure the complete consumption of the starting ester and to minimize potential side reactions like the formation of symmetrical azines.[3]

  • Solvent: Anhydrous ethanol is the most common solvent. The choice of solvent is critical as it must dissolve the starting ester while allowing the product to precipitate upon formation or cooling, simplifying isolation.

  • Temperature and Reaction Time: The reaction is typically performed at reflux temperature to ensure a reasonable reaction rate.[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting ester.

Q2: My compound has a lower-than-expected melting point and appears impure after synthesis. What are the likely impurities?

Inconsistent melting points are a classic sign of impurities. For this specific synthesis, the most probable contaminants are:

  • Unreacted Starting Material: Incomplete reaction will leave residual ethyl ester in your product.

  • Di-acylated Hydrazine: A potential side product where two molecules of the starting ester react with one molecule of hydrazine.

  • Hydrolysis Products: If moisture is not carefully excluded, the hydrazide product or the starting ester can hydrolyze back to the corresponding carboxylic acid, N-(3-(trifluoromethyl)phenyl)oxalamic acid.[5]

  • Solvent Residues: Incomplete drying will leave residual solvent (e.g., ethanol) trapped in the crystal lattice.

These impurities can often be detected by spectroscopic methods like NMR, where you might see characteristic ethyl peaks from the starting ester or broad acid peaks from hydrolysis products.[2]

Q3: What are the best practices for storing and handling this compound?

Proper storage is crucial for maintaining the integrity of the compound.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a dry, cool environment, typically at 2-8°C.[6] A desiccator or an inert atmosphere (like nitrogen or argon) is recommended for long-term storage to protect against moisture and atmospheric oxidation.

  • Handling: Hydrazide derivatives should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] The trifluoromethylphenyl moiety also warrants caution, as related compounds are known to be harmful if swallowed and can cause skin or eye irritation.[8]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common experimental failures and provides a logical path to their resolution.

Problem 1: Low or No Product Yield

Low yield is the most frequent issue. The cause can be systematically diagnosed by examining the reaction and work-up stages.

start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc incomplete Incomplete Reaction: Starting material remains check_tlc->incomplete SM spot dominant side_products Multiple Spots: Significant side products formed check_tlc->side_products Multiple new spots no_product No Product Spot: Reaction failed check_tlc->no_product Only SM spot workup Check Work-up Procedure check_tlc->workup Product spot looks good action_incomplete Increase reaction time/temp. Check hydrazine quality. Increase hydrazine stoichiometry. incomplete->action_incomplete action_side_products Lower reaction temperature. Verify starting material purity. Ensure anhydrous conditions. side_products->action_side_products action_no_product Confirm reagent identity & purity. Check reaction setup (temp, stirring). no_product->action_no_product loss_filtration Product lost during filtration/washing? workup->loss_filtration solubility Product soluble in work-up solvent? workup->solubility action_filtration Use cold solvent for washing. Minimize wash volume. Check filter for leaks. loss_filtration->action_filtration action_solubility Modify work-up solvent. Extract aqueous layers if necessary. solubility->action_solubility

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 2: Inconsistent Analytical Results (TLC, NMR, LC-MS)
  • Possible Cause A: Side Reactions. The hydrazide product is a potent nucleophile and can react further. For example, if trace aldehyde or ketone impurities are present in your solvents (e.g., acetone), it can readily form a hydrazone, leading to an additional spot on the TLC plate.[9]

    • Solution: Use high-purity or freshly distilled solvents.

  • Possible Cause B: Degradation. The compound may be degrading on the silica plate, which can be mildly acidic.

    • Solution: Add a small amount of triethylamine (~0.5%) to your TLC eluent to neutralize the silica gel.

  • Possible Cause A: Residual Starting Ester. You may see quartet and triplet signals corresponding to the ethyl group around 4.2 ppm and 1.3 ppm, respectively.

    • Solution: The product needs further purification, likely via recrystallization or column chromatography.[2]

  • Possible Cause B: Water Peak. A broad peak, often around 1.5-2.5 ppm (in CDCl3) or 3.3 ppm (in DMSO-d6), indicates moisture.

    • Solution: Ensure your sample is thoroughly dried under high vacuum before analysis.

Problem 3: Difficulty with Purification and Recrystallization
  • Symptom: Product "oils out" during recrystallization.

    • Possible Cause: The solvent is too nonpolar for the product at high temperatures, or the solution is supersaturated.

    • Solution: Add a co-solvent to increase solubility at high temperatures. For instance, if using ethanol, adding a small amount of DMF or methanol can help. Ensure slow cooling to promote crystal growth over precipitation.

  • Symptom: Poor recovery after recrystallization.

    • Possible Cause: The product has significant solubility in the chosen solvent even at low temperatures.

    • Solution: Use a solvent system where the product has high solubility when hot but very low solubility when cold. Refer to the table below for suggestions. Placing the filtrate in a freezer can often yield a second crop of crystals.

SolventUse CaseAdvantagesDisadvantages
Ethanol Reaction, RecrystallizationGood starting point, product often precipitates on cooling.Product may have moderate cold solubility, leading to loss.
Methanol RecrystallizationHigher polarity than ethanol, can be a good choice.May be too good a solvent, leading to poor recovery.
Isopropanol RecrystallizationLower polarity, good for washing final product.May not be a strong enough solvent for initial dissolution.
Ethyl Acetate / Hexane Column ChromatographyStandard system for purifying medium-polarity compounds.[10]Requires chromatographic setup, more time-consuming.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the standard procedure for hydrazide synthesis from an ester.[1]

Materials:

  • Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.5 eq)

  • Anhydrous Ethanol

Procedure:

  • Dissolve the starting ester (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of ester) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C).

  • Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 2-4 hours when the starting ester spot is no longer visible.

  • Once complete, allow the mixture to cool to room temperature. The product will often begin to crystallize.

  • Cool the mixture further in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under high vacuum to obtain the final compound.

cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve 1. Dissolve Ester in Ethanol add_hydrazine 2. Add Hydrazine Hydrate dissolve->add_hydrazine reflux 3. Reflux (2-4h) add_hydrazine->reflux cool_rt 4. Cool to RT reflux->cool_rt cool_ice 5. Ice Bath cool_rt->cool_ice filter 6. Vacuum Filter cool_ice->filter wash 7. Wash with Cold Ethanol filter->wash dry 8. Dry Under Vacuum wash->dry analyze 9. Analyze Purity (NMR, LC-MS) dry->analyze recrystallize 10. Recrystallize (if needed) analyze->recrystallize

Caption: Standard Experimental Workflow.

References

  • El-Gaby, M. S. A., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(9), 10327-10338. Available from: [Link]

  • Google Patents. CN102532046A - Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.
  • Srivani, K., et al. (2018). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry, 11(3), 1004-1006. Available from: [Link]

  • ChemBK. Oxamic acid hydrazide. Available from: [Link]

  • Castellano, R. K., et al. (2007). Regioselective[11][11]-Sigmatropic Rearrangement Reactions of Aryl Hydrazides. Organic Letters, 9(19), 3813-3816. Available from: [Link]

  • PubChem. N-[2-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.
  • Acta Crystallographica Section E. (2011). Crystal structure and Hirshfeld surface analysis of 2-(2-oxo-3-phenyl-1,2,3,8a-tetrahydroquinoxalin-1-yl)ethyl acetate. National Institutes of Health. Available from: [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4884. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • ResearchGate. (PDF) 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Available from: [Link]

  • Wikipedia. Aldehyde. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. National Institutes of Health. Available from: [Link]

  • Council for the Indian School Certificate Examinations. CHEMISTRY (862). Available from: [Link]

  • PubChem. Acetamide, N-(3-(trifluoromethyl)phenyl)-. National Center for Biotechnology Information. Available from: [Link]

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minimizing off-target effects of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Welcome to the technical support center for Cpd-TFMP, a novel small molecule inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the effective use of this compound. Given its chemical structure—possessing a reactive hydrazide moiety and a trifluoromethylphenyl group common in kinase inhibitors—this guide focuses on ensuring experimental observations are the result of specific, on-target activity.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the use of Cpd-TFMP.

Q1: What is the recommended starting concentration for my cell-based assays?

A1: The optimal concentration is highly dependent on the specific cell type and experimental endpoint. As a universal starting point, we recommend performing a dose-response curve ranging from 10 nM to 20 µM. For initial experiments, begin with a concentration that is 10-fold higher than the biochemical IC50 against the primary target. It's crucial to establish a concentration that effectively engages the target without inducing widespread cytotoxicity.[1]

Q2: I'm observing significant cell death at concentrations needed to inhibit my target. Is this an on-target effect?

A2: Not necessarily. Cell death at high concentrations can be a classic sign of off-target toxicity rather than a specific programmed response from inhibiting the intended target.[2] You must differentiate between a specific, on-target phenotype and non-specific cytotoxicity. We recommend running a parallel cytotoxicity assay (e.g., CellTiter-Glo®, LDH release) alongside your functional assay. An on-target effect should occur at a concentration significantly lower than the concentration that induces broad cytotoxicity. See Troubleshooting Guide 1 for a detailed workflow.

Q3: My results are inconsistent with the known function of the intended target. What is the first step to troubleshoot this?

A3: The first step is to confirm on-target engagement in your specific experimental system. A simple Western blot for a known downstream substrate of your target can be highly informative.[3][4] If the target is a kinase, check for a decrease in the phosphorylation of its substrate. If you can't confirm target engagement at a non-toxic concentration, any observed phenotype is likely due to off-target effects. The next step is to use orthogonal controls as described in Section 3: Best Practices .

Q4: How can I be confident that the observed phenotype is truly due to inhibiting my specific target?

A4: The gold standard for validating a phenotype is a "rescue" experiment.[5] This involves re-introducing the target protein in a form that is resistant to Cpd-TFMP (e.g., via a point mutation in the binding site) and observing if the phenotype is reversed.[6] Additionally, using a structurally different inhibitor of the same target should reproduce the same phenotype.[7] If both inhibitors cause the same effect, it's highly likely to be on-target.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Deconvoluting On-Target Phenotypes from Off-Target Cytotoxicity

A common pitfall is misinterpreting general cytotoxicity as a specific biological outcome. The workflow below helps distinguish between these possibilities.

Workflow: Cytotoxicity vs. On-Target Phenotype Assessment

Caption: Workflow to differentiate specific phenotypes from cytotoxicity.

Detailed Protocol: Concurrent Viability and Functional Assays

  • Plate Cells: Seed cells in 96-well plates at a density appropriate for your cell line and assay duration. Prepare at least two identical plates.

  • Prepare Compound Dilutions: Create a 10-point, 3-fold serial dilution series of Cpd-TFMP, starting from 50 µM. Also include a DMSO-only vehicle control.

  • Treat Cells: Add the compound dilutions to the cells and incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Perform Assays:

    • Plate 1 (Viability): Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay to measure metabolic activity, which is a proxy for cell viability.

    • Plate 2 (Function): Perform your specific functional assay (e.g., measure reporter gene expression, quantify protein levels via ELISA or Western blot, etc.).

  • Analyze Data: Plot both dose-response curves. Calculate the CC50 (concentration causing 50% cytotoxicity) from Plate 1 and the EC50 (concentration causing 50% of the maximal functional effect) from Plate 2. A therapeutic window exists if the CC50 is at least an order of magnitude greater than the EC50.

Guide 2: Identifying Unintended Molecular Targets

If you suspect off-target effects are at play, several advanced techniques can help identify the unintended interacting proteins. The choice of method depends on whether the primary target is a kinase and the available resources.

MethodPrincipleThroughputKey AdvantagePrimary Use Case
Kinome Profiling Measures the ability of Cpd-TFMP to inhibit the activity of a large panel of recombinant kinases in a biochemical assay.[8][9][10]HighBroadly screens against hundreds of kinases, providing a clear selectivity profile.[11]Standard for kinase inhibitors to identify other inhibited kinases.[12]
Cellular Thermal Shift Assay (CETSA®) Based on the principle that drug binding stabilizes a target protein against heat-induced denaturation.[13][14] Changes in protein stability are detected in intact cells or lysates.[15][16]Low to HighConfirms direct physical binding in a physiological context (intact cells). Can identify non-kinase targets.Validating a primary target and discovering novel off-targets in an unbiased manner.
Chemical Proteomics Uses an immobilized version of Cpd-TFMP to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[17]LowUnbiased discovery of binding partners, including those outside the kinome.Identifying completely novel and unexpected off-targets.
Guide 3: Definitive Validation of On-Target Effects via Rescue Experiments

A rescue experiment is a powerful method to confirm that a compound's effect is mediated through the intended target.

Workflow: Genetic Rescue Experiment

Caption: Logic of a genetic rescue experiment for target validation.

Detailed Protocol: Overexpression of a Drug-Resistant Mutant

  • Identify Resistance Mutation: Based on the predicted binding mode of Cpd-TFMP with its target, identify a key amino acid residue for interaction. Design a point mutation that would disrupt binding without abolishing the protein's normal function (a "gatekeeper" mutation is a common example for kinase inhibitors).

  • Generate Mutant Construct: Use site-directed mutagenesis to create an expression vector (e.g., pcDNA3.1) containing the cDNA of the target with the desired resistance mutation. It is also critical to introduce silent mutations in the sgRNA binding site if you are using a knockout/rescue model.[6]

  • Transfect and Select: Transfect the cells of interest with the resistant mutant plasmid or a control (empty vector). If possible, use a selection marker (e.g., puromycin, neomycin) to generate a stable cell line expressing the resistant target.

  • Confirm Expression: Verify the expression of the mutant protein via Western blot or qPCR.

  • Perform Functional Assay: Treat both the control cells and the "rescue" cells with Cpd-TFMP at a concentration that produces the phenotype in wild-type cells.

  • Analyze Results: If the phenotype is absent or significantly reduced in the cells expressing the resistant mutant, it provides strong evidence that the effect of Cpd-TFMP is mediated through the intended target.[5][18]

Section 3: Best Practices for Experimental Design

Proactive measures can significantly reduce the risk of being misled by off-target effects.

  • Use the Lowest Effective Concentration: Once a dose-response is established, always use the lowest concentration of Cpd-TFMP that gives a robust on-target effect. Higher concentrations increase the likelihood of engaging off-targets.[2]

  • Employ Orthogonal Controls: Never rely on a single molecule.[2] The ideal experimental setup includes:

    • Cpd-TFMP (The Probe): The primary tool being investigated.

    • A Structurally Unrelated Inhibitor: A compound with a different chemical scaffold that inhibits the same target. This helps ensure the phenotype is not due to the specific chemistry of Cpd-TFMP.[7]

    • A Negative Control Analog: A structurally similar molecule to Cpd-TFMP that is inactive against the primary target. This controls for effects caused by the chemical scaffold itself.[7][19]

  • Characterize in Relevant Systems: Ensure the compound is stable and soluble in your specific cell culture media.[1] Compound precipitation or degradation can lead to spurious results.[20]

  • Consult Chemical Probe Databases: Before extensive use, check resources like the Chemical Probes Portal or Guide to PHARMACOLOGY for community data and expert reviews on compounds with similar scaffolds.[1][21]

References

  • Blower, P. J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Diks, S. H., et al. (2009). Kinome Profiling. Journal of Biomedicine and Biotechnology. Available at: [Link]

  • Saleem, M., et al. (2018). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. International Journal of Medicinal Chemistry. Available at: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Lin, Y., et al. (2022). Decoding kinase-adverse event associations for small molecule kinase inhibitors. Nature Communications. Available at: [Link]

  • Al-Mehdi, A. B., et al. (2023). Neuropilin-1 Knockout and Rescue Confirms Its Role to Promote Metastasis in MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. (2014). Available at: [Link]

  • Hydrazide-based drugs in clinical use. ResearchGate. (2023). Available at: [Link]

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research. (2016). Available at: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available at: [Link]

  • Thomas, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Horne, R. I., et al. (2021). A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation. bioRxiv. Available at: [Link]

  • Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. Chemistry & Biology. Available at: [Link]

  • Szychowska, A., et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]

  • Hsieh, L., et al. (2024). Inhibition of GSK3α,β rescues cognitive phenotypes in a preclinical mouse model of CTNNB1 syndrome. EMBO Molecular Medicine. Available at: [Link]

  • Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. ResearchGate. (2021). Available at: [Link]

  • Hyman, D. M. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. (2021). Available at: [Link]

  • Dos and Don'ts of Chemical Probes. ResearchGate. (2017). Available at: [Link]

  • Hewitt, J. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. (2024). Available at: [Link]

  • Al-Haqawe, A. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Catalysts. Available at: [Link]

  • Lamba, V. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemical Reviews. Available at: [Link]

  • Xu, R. N., et al. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. Available at: [Link]

  • Xie, H. W., et al. (2024). Targeting Jun N-terminal kinase phosphorylation: A human-derived hepatoprotective peptide human liver transplantation peptide 1 attenuates hepatic ischemia-reperfusion injury. World Journal of Gastroenterology. Available at: [Link]

  • Armstrong, P. C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Wilson, C. G., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. ResearchGate. (2021). Available at: [Link]

  • Dahlin, J. L. (2023). A rule of two for using chemical probes? Practical Fragments. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. (2020). Available at: [Link]

  • Drug Discovery - Inhibitor. Chemical-Kino-mics Lab. Available at: [Link]

  • Konieczny, S. N., et al. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide (CAS 324016-20-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction to Purification Challenges

The purification of this compound can be a nuanced process. The presence of multiple reactive functional groups, including a hydrazide, an amide, and an oxo-acetamide moiety, coupled with the electron-withdrawing nature of the trifluoromethyl group, gives rise to a unique set of potential impurities and purification hurdles.

Common challenges include the removal of unreacted starting materials, managing the formation of by-products through side reactions, and preventing degradation of the target compound. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Common Impurities and Their Removal

Question 1: My crude product shows the presence of unreacted starting materials, specifically ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate and hydrazine hydrate. How can I remove these?

Answer:

This is a frequent challenge stemming from incomplete reaction or the use of excess reagents. Here’s a breakdown of how to address this:

  • Understanding the Problem: The synthesis of your target compound likely involves the reaction of an ester (ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate) with hydrazine hydrate.[1][2] Both starting materials have significantly different properties from your desired product, which we can exploit for purification.

  • Recommended Action - Liquid-Liquid Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1% HCl). This will protonate the basic hydrazine hydrate, making it highly water-soluble and partitioning it into the aqueous phase.

    • Follow this with a wash using a saturated sodium bicarbonate solution to remove any acidic impurities and neutralize the organic layer.

    • Finally, wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Alternative - Recrystallization: If the starting materials are present in smaller quantities, recrystallization can be effective. A solvent system of ethanol/water or isopropanol/hexane is a good starting point. The product is expected to be less soluble than the starting materials in these systems upon cooling.

Question 2: I'm observing a significant by-product with a higher molecular weight than my target compound. What could this be and how do I get rid of it?

Answer:

A higher molecular weight impurity could be a dimer or a product of a side reaction. One common side reaction with hydrazides is the formation of a bishydrazide from the reaction of two molecules of the ester with one molecule of hydrazine.

  • Expert Insight: The presence of such by-products often indicates that the reaction stoichiometry or temperature was not optimal.

  • Troubleshooting with Chromatography: Flash column chromatography is the most effective method for separating compounds with different polarities.[3]

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is recommended. Start with a low concentration of ethyl acetate and gradually increase it. Your target compound, being more polar than the starting ester but potentially less polar than some dimeric by-products, should elute at an intermediate polarity.

Question 3: My purified product seems to degrade over time, showing new spots on TLC. How can I improve its stability?

Answer:

The hydrazino-oxo-acetamide functionality can be susceptible to hydrolysis and oxidation.[4] The trifluoromethyl group can also influence the electronic properties of the aromatic ring, potentially affecting stability.

  • Causality: Degradation is often accelerated by the presence of moisture, light, and acidic or basic conditions.

  • Preventative Measures:

    • Thorough Drying: Ensure your final product is completely free of residual solvents and water. Drying under high vacuum is recommended.

    • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Controlled Temperature: Store at low temperatures (2-8°C) to slow down potential degradation pathways.[5]

    • pH Control: Avoid exposure to strong acids or bases during workup and storage.

Section 2: Optimizing Purification Techniques

Question 4: What is the best recrystallization solvent for this compound?

Answer:

The ideal recrystallization solvent (or solvent system) will dissolve the compound when hot but result in low solubility when cold.

  • Methodology for Solvent Screening:

    • Place a small amount of your crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water, ethyl acetate/hexane) to each tube.

    • Heat the tubes that show some initial solubility.

    • Allow the clear solutions to cool to room temperature and then in an ice bath.

    • The solvent system that yields a good recovery of crystalline solid is your best candidate.

  • Starting Point Recommendation: Based on the polarity of your molecule, a mixture of a polar protic solvent like ethanol with water is a good initial choice.

Question 5: I'm struggling to get good separation on my silica gel column. What are my options?

Answer:

If you are facing challenges with silica gel chromatography, consider the following:

  • Mobile Phase Modification:

    • Add a Modifier: For compounds with amine or amide groups, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can reduce tailing and improve peak shape.

    • Change Polarity: If your compound is eluting too quickly, decrease the polarity of your mobile phase (less ethyl acetate in hexane). If it's sticking to the column, increase the polarity.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For compounds that are sensitive to the acidic nature of silica, alumina can be a good alternative.

    • Reversed-Phase Chromatography (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using a C18 stationary phase and a mobile phase of water/acetonitrile or water/methanol can provide excellent separation. Oxidative and hydrolytic impurities, which are generally more polar, will elute earlier in a reversed-phase system.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying your compound using silica gel chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.

    • Alternatively, "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of your packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 70:30 hexane:ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 50:50 hexane:ethyl acetate).

    • Visualize the spots under UV light.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying your compound by recrystallization.

  • Solvent Selection:

    • Based on your screening, choose a suitable solvent or solvent system.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Troubleshooting Summary for Purification of this compound

Problem Potential Cause Recommended Solution Alternative Solution
Presence of Starting MaterialsIncomplete reaction or excess reagentsLiquid-liquid extractionRecrystallization
Higher Molecular Weight ImpurityDimerization or side reactionsFlash column chromatographyPreparative HPLC
Product DegradationHydrolysis or oxidationStore under inert atmosphere at low temperatureUse of antioxidants (with caution)
Poor Recrystallization YieldUnsuitable solventSystematic solvent screeningSeeding the solution with a pure crystal
Poor Chromatographic SeparationInappropriate stationary or mobile phaseModify mobile phase (e.g., add triethylamine)Use an alternative stationary phase (alumina, C18)

Visualizations

Purification Workflow

PurificationWorkflow Crude_Product Crude this compound Extraction Liquid-Liquid Extraction (to remove hydrazine) Crude_Product->Extraction Chromatography Flash Column Chromatography (to remove by-products) Extraction->Chromatography Recrystallization Recrystallization (for final polishing) Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: A typical purification workflow for the target compound.

Troubleshooting Logic

TroubleshootingLogic Impurity_Detected Impurity Detected (via TLC/LC-MS) Identify_Impurity Identify Impurity (Starting Material, By-product, Degradant) Impurity_Detected->Identify_Impurity Choose_Method Choose Purification Method Identify_Impurity->Choose_Method Optimize_Method Optimize Method Choose_Method->Optimize_Method Pure Product is Pure Optimize_Method->Pure Not_Pure Product Not Pure Optimize_Method->Not_Pure Re-evaluate Not_Pure->Identify_Impurity

Caption: Logical flow for troubleshooting purification issues.

References

  • El-Reash, Y. G. A., Zaky, R., & Yaseen, M. A. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl)Acetamide Complexes: Synthesis, Characterization and Biological Studies. Chemical Science Journal, 7(4).
  • Gaballah, A. S. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(9), 10792-10804. [Link]

  • Google Patents. (2012). CN102532046A - Preparation method of 4-acetamido-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.
  • PubChem. N-(2-CL-Phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide. National Center for Biotechnology Information. [Link]

  • Veeprho. 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide. [Link]

  • Singh, U. P., & Gahtori, P. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7296. [Link]

  • PubChem. N-[2-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. Acetamide, N-(3-(trifluoromethyl)phenyl)-. National Center for Biotechnology Information. [Link]

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degradation pathways of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways under various experimental conditions, offering field-proven insights to ensure the integrity of your results.

Introduction

This compound is a molecule possessing several functional groups that can be susceptible to degradation under common experimental conditions. Understanding these potential degradation pathways is critical for accurate experimental design, data interpretation, and formulation development. This guide provides a proactive approach to identifying and mitigating stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the most labile functional groups in this compound?

A1: The primary sites susceptible to degradation are the hydrazide and the amide functional groups. The carbon-nitrogen bonds in these groups can be cleaved through hydrolysis, particularly under acidic or basic conditions. While the trifluoromethyl group is generally stable, it can undergo hydrolysis under more extreme alkaline conditions.

Q2: I am observing unexpected peaks in my chromatogram after storing my compound in an aqueous buffer. What could be the cause?

A2: The appearance of new peaks likely indicates degradation. The most probable cause is hydrolysis of either the amide or the hydrazide bond. Hydrolysis of the amide bond would yield 3-(trifluoromethyl)aniline and 2-hydrazinyl-2-oxoacetic acid. Conversely, hydrolysis of the hydrazide bond would produce 2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide and hydrazine. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q3: Can the trifluoromethyl group degrade during my experiments?

A3: The trifluoromethyl (-CF3) group is known for its high metabolic and chemical stability due to the strong carbon-fluorine bond.[1] However, under certain stress conditions, such as strong alkaline pH, it can undergo hydrolysis to form a carboxylic acid (-COOH) group.[2][3]

Q4: Is the compound sensitive to light?

A4: Yes, compounds containing aromatic rings and heteroatoms can be susceptible to photodegradation. Exposure to UV light may induce degradation of the trifluoromethylphenyl moiety, potentially leading to the formation of trifluoroacetic acid.[3] It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Q5: What are the potential consequences of thermal stress on this compound?

A5: Elevated temperatures can accelerate hydrolytic degradation. Furthermore, thermal decomposition of related N-phenylacetamide structures has been shown to occur in multiple stages.[4][5] It is crucial to control the temperature during storage and experiments to prevent the formation of thermal degradants.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak intensity over time in aqueous solution. Hydrolytic degradation of the amide or hydrazide linkage.Analyze samples immediately after preparation. If storage is necessary, use a buffered solution at a neutral pH and store at low temperatures (2-8 °C) and protected from light. Conduct a pH stability profile to identify the optimal pH for stability.
Appearance of a new peak corresponding to 3-(trifluoromethyl)aniline. Amide bond hydrolysis.Confirm the identity of the degradant using a reference standard and mass spectrometry. If amide hydrolysis is a persistent issue, consider using aprotic solvents if compatible with your experimental setup.
Formation of a precipitate in the reaction mixture. Formation of a less soluble degradation product.Characterize the precipitate to identify its structure. This could provide valuable information about the degradation pathway. Adjusting the pH or solvent system may prevent precipitation.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the specific biological matrix under the assay conditions (e.g., temperature, pH, presence of enzymes). Prepare fresh solutions for each experiment.

Proposed Degradation Pathways

The degradation of this compound can proceed through several pathways depending on the experimental conditions. The primary routes are hydrolytic, photolytic, and thermal degradation.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this molecule, primarily targeting the amide and hydrazide bonds.

  • Amide Hydrolysis: Cleavage of the amide bond results in the formation of 3-(trifluoromethyl)aniline and 2-hydrazinyl-2-oxoacetic acid. This reaction can be catalyzed by both acids and bases.

  • Hydrazide Hydrolysis: Cleavage of the hydrazide bond yields 2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide and hydrazine. This pathway is also susceptible to acid and base catalysis.[6]

parent This compound amide_hydrolysis Amide Hydrolysis (Acidic/Basic Conditions) parent->amide_hydrolysis H₂O hydrazide_hydrolysis Hydrazide Hydrolysis (Acidic/Basic Conditions) parent->hydrazide_hydrolysis H₂O product1 3-(Trifluoromethyl)aniline amide_hydrolysis->product1 product2 2-Hydrazinyl-2-oxoacetic acid amide_hydrolysis->product2 product3 2-Oxo-N-[3-(trifluoromethyl)phenyl]-acetamide hydrazide_hydrolysis->product3 product4 Hydrazine hydrazide_hydrolysis->product4

Caption: Proposed hydrolytic degradation pathways.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of the aromatic ring.

parent This compound photolysis Photolysis (UV light) parent->photolysis photo_product Trifluoroacetic acid + Other Fragments photolysis->photo_product

Caption: Proposed photodegradation pathway.

Experimental Protocols

To investigate the stability of this compound and identify its degradation products, a forced degradation study is recommended.[7][8]

Forced Degradation Study Protocol

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile).

  • Use a photodiode array (PDA) detector to monitor the elution and a mass spectrometer (MS) to identify the degradation products.

Experimental Workflow

cluster_stress Forced Degradation Conditions Acidic (HCl) Acidic (HCl) analysis HPLC-PDA-MS Analysis Acidic (HCl)->analysis Basic (NaOH) Basic (NaOH) Basic (NaOH)->analysis Oxidative (H₂O₂) Oxidative (H₂O₂) Oxidative (H₂O₂)->analysis Thermal (Heat) Thermal (Heat) Thermal (Heat)->analysis Photolytic (UV) Photolytic (UV) Photolytic (UV)->analysis start Prepare Stock Solution (1 mg/mL) start->Acidic (HCl) start->Basic (NaOH) start->Oxidative (H₂O₂) start->Thermal (Heat) start->Photolytic (UV) end Characterize Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

Data Summary

The following table summarizes the expected primary degradation products under different stress conditions.

Stress Condition Expected Primary Degradation Products Analytical Method
Acidic Hydrolysis 3-(Trifluoromethyl)aniline, 2-Hydrazinyl-2-oxoacetic acidHPLC-MS
Basic Hydrolysis 3-(Trifluoromethyl)aniline, 2-Hydrazinyl-2-oxoacetic acid, potentially 3-carboxy-aniline (from CF₃ hydrolysis)HPLC-MS
Oxidative Degradation N-oxides and other oxidation productsHPLC-MS
Thermal Degradation Products of hydrolysis and potentially other fragmentationHPLC-MS, GC-MS
Photolytic Degradation Trifluoroacetic acid and other fragmented productsHPLC-MS, Ion Chromatography

References

  • Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. (2024). MDPI. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2019). OSTI.GOV. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Institutes of Health. [Link]

  • Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. (2023). ACS Publications. [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022). Royal Society of Chemistry. [Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2025). ResearchGate. [Link]

  • Analytical methods for determining parent compounds and degradation products in environmental media. Agency for Toxic Substances and Disease Registry. [Link]

  • Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. (2025). ResearchGate. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2018). National Institutes of Health. [Link]

  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2025). PubMed. [Link]

  • Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. (1984). Canadian Journal of Chemistry. [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. (1985). Annual Reviews. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

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Technical Support Center: Enhancing the Bioavailability of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges related to enhancing the oral bioavailability of this class of compounds. Drawing upon established scientific principles and field-proven insights, this resource aims to be a practical tool for your experimental endeavors.

I. Understanding the Molecule: Physicochemical Properties and Initial Assessment

The compound this compound possesses structural features that suggest potential challenges in achieving adequate oral bioavailability. Its aromatic nature, coupled with the presence of a trifluoromethyl group, indicates a likelihood of low aqueous solubility.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₉H₈F₃N₃O₂ChemScene[1]
Molecular Weight 247.17 g/mol ChemScene[1]
SMILES C1=CC(=CC(=C1)NC(=O)C(=O)NN)C(F)(F)FChemScene[1]
CAS Number 324016-20-8ChemScene[1]

The Biopharmaceutical Classification System (BCS) is a crucial framework for categorizing drug substances based on their aqueous solubility and intestinal permeability.[2] Given the lipophilic nature suggested by the trifluoromethylphenyl group, it is highly probable that this compound falls under BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[3][4] This initial assessment is critical as it dictates the most appropriate strategies for bioavailability enhancement.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental hurdles you may encounter.

A. Solubility and Dissolution Rate Issues

Question 1: My compound shows very low aqueous solubility. What are the first steps to improve its dissolution?

Answer: Low aqueous solubility is the primary hurdle for many BCS Class II and IV compounds.[3][4] The initial approach should focus on increasing the surface area of the drug available for dissolution.

  • Particle Size Reduction: Micronization or nanomilling can significantly increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.[3] Nanosuspension technology is a promising approach for poorly soluble drugs and can be prepared by various techniques like wet milling or high-pressure homogenization.[5][6]

    • Troubleshooting Poor Dissolution after Particle Size Reduction:

      • Problem: Agglomeration of fine particles.

      • Solution: Incorporate a suitable stabilizer or surfactant in your formulation to prevent re-aggregation of the nanoparticles.[5]

      • Problem: Crystalline nature of the drug limits dissolution despite small particle size.

      • Solution: Explore amorphous solid dispersions to disrupt the crystal lattice energy.

Question 2: I'm considering a solid dispersion approach. How do I select the right polymer and preparation method?

Answer: Solid dispersions are a powerful technique to improve the oral bioavailability of poorly water-soluble drugs by presenting the drug in an amorphous, higher-energy state.[7]

  • Polymer Selection: The choice of polymer is critical for both stabilizing the amorphous drug and enhancing its dissolution. Common polymers include povidones (PVP), copovidone, and hydroxypropyl methylcellulose (HPMC). The ideal polymer should be physically and chemically compatible with your compound and have a similar solubility parameter to promote miscibility.

  • Preparation Method:

    • Solvent Evaporation: A common laboratory-scale method. The choice of solvent is crucial and should be able to dissolve both the drug and the polymer.

    • Hot-Melt Extrusion (HME): A scalable, solvent-free method suitable for thermally stable compounds.

    • Troubleshooting Solid Dispersion Formulations:

      • Problem: Recrystallization of the drug during storage.

      • Solution: Ensure strong interactions (e.g., hydrogen bonding) between the drug and the polymer. The glass transition temperature (Tg) of the dispersion should be sufficiently high to restrict molecular mobility.

      • Problem: Poor in vivo performance despite good in vitro dissolution.

      • Solution: The supersaturated solution generated in the gastrointestinal tract may be precipitating before absorption can occur. Consider including a precipitation inhibitor in your formulation.

B. Permeability and Absorption Challenges

Question 3: How can I assess the intestinal permeability of my compound?

Answer: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[8] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[8]

  • Experimental Workflow:

    Caption: Caco-2 Permeability Assay Workflow.

  • Interpreting the Results: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability. High Papp values suggest good permeability, while low values indicate potential absorption issues.

Question 4: My compound has low Caco-2 permeability. What strategies can I use to improve it?

Answer: Low permeability can be a significant barrier to oral bioavailability. Here are some strategies to consider:

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that is converted to the active parent drug in the body.[9] For compounds with low permeability, a lipophilic promoiety can be attached to temporarily mask polar functional groups, thereby increasing its ability to cross the intestinal membrane.[10] For aromatic amides, modifying the amide bond or other functional groups can be a viable strategy.[9]

    • Troubleshooting Prodrug Design:

      • Problem: The prodrug is not efficiently converted back to the active drug.

      • Solution: Ensure the linker is susceptible to enzymatic cleavage (e.g., by esterases) in the target tissue or systemic circulation.

      • Problem: The promoiety is toxic.

      • Solution: Select promoieties that are generally recognized as safe (GRAS) or have a well-established safety profile.

  • Role of Efflux Transporters: Efflux transporters, such as P-glycoprotein (P-gp), are proteins in the intestinal wall that can actively pump drugs back into the gut lumen, reducing their net absorption.[11][12][13] The trifluoromethyl group can sometimes influence a compound's interaction with these transporters.[14]

    • Identifying Efflux Substrates: A bidirectional Caco-2 assay can be used. If the basolateral-to-apical (B-A) permeability is significantly higher than the apical-to-basolateral (A-B) permeability, it suggests that the compound is a substrate for an efflux transporter.

    • Troubleshooting Efflux Issues:

      • Problem: High efflux ratio observed in the Caco-2 assay.

      • Solution: Co-administration with an inhibitor of the specific efflux transporter can be explored, although this can lead to drug-drug interactions. Alternatively, structural modifications to the compound can be made to reduce its affinity for the transporter.

C. Metabolic Instability

Question 5: How do I determine if my compound is rapidly metabolized?

Answer: In vitro metabolic stability assays using human liver microsomes are a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.[15][16]

  • Experimental Protocol:

    Caption: Liver Microsomal Stability Assay Workflow.

  • Interpreting the Results: A short half-life and high intrinsic clearance indicate that the compound is rapidly metabolized, which can lead to low oral bioavailability due to a high first-pass effect. The presence of the hydrazine moiety may also be a site for metabolic activity.[17]

Question 6: My compound shows high metabolic clearance. What can I do?

Answer:

  • Structural Modification: Identify the metabolic "hotspots" on the molecule and make chemical modifications to block or slow down the metabolism at those sites. This could involve, for example, introducing a fluorine atom at a site of oxidation.

  • Prodrug Approach: A prodrug can sometimes protect the metabolically labile part of the molecule until after absorption.

III. Case Study: Enhancing the Bioavailability of Celecoxib

Celecoxib, a BCS Class II drug, contains a trifluoromethylphenyl group and faced challenges with poor water solubility.[7] Various formulation strategies have been successfully employed to enhance its bioavailability.

Table 2: Bioavailability Enhancement Strategies for Celecoxib

Formulation StrategyOutcomeReference
Nanosuspension Significantly increased dissolution rate and oral bioavailability in rats.[18]
Solid Dispersion Amorphous solid dispersions with polymers like PVP have been shown to improve solubility and dissolution.[19]
Oral Suspension vs. Capsule Capsule formulation showed higher Cmax and AUC compared to the oral suspension, highlighting the impact of the dosage form.[19]

This case study demonstrates that for compounds with similar structural features to this compound, formulation approaches that address the primary challenge of low solubility can lead to significant improvements in bioavailability.

IV. Conclusion and Forward Look

Enhancing the bioavailability of this compound derivatives requires a systematic and multi-faceted approach. By thoroughly characterizing the physicochemical properties of your compound and identifying the primary barriers to absorption—be it solubility, permeability, or metabolism—you can select the most appropriate and effective enhancement strategy. This guide provides a foundational framework for troubleshooting common issues and navigating the complexities of formulation development for this challenging class of molecules. As you progress in your research, a deep understanding of the interplay between the molecule's properties and the physiological environment of the gastrointestinal tract will be paramount to your success.

V. References

  • Biorelevant.com. Biorelevant Dissolution Experiments. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Vo, C. L. N., Park, C., & Lee, B. J. (2019). Solid dispersion technology as a strategy to improve the bioavailability of poorly soluble drugs. International journal of pharmaceutics, 564, 133–143. [Link]

  • Gajjar, A. K., Savjani, J. K., & Savjani, K. T. (2012). Nanosuspension: An approach to enhance solubility of drugs. Journal of advanced pharmaceutical technology & research, 3(2), 82–87. [Link]

  • Gil, E. B., & Plaza-Oliver, M. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals (Basel, Switzerland), 18(3), 10. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 2(2), 175–185. [Link]

  • Jenner, W. N., & Timbrell, J. A. (1994). In vitro microsomal metabolism of hydrazine. Archives of toxicology, 68(9), 551–556.

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Frank, K. J., Rosenblatt, K. M., & Dressman, J. B. (2011). Prediction of In Vitro Drug Dissolution into Fed-state Biorelevant Media: Contributions of Solubility Enhancement and Relatively Low Colloid Diffusivity. Pharmaceutical research, 28(12), 3148–3158. [Link]

  • Grynberg, M., Naesens, L., De Clercq, E., & Balzarini, J. (2025). Prodrugs and their activation mechanisms for brain drug delivery. MedChemComm, 16(1), 1-21. [Link]

  • Demeule, M., Jodoin, J., & Béliveau, R. (2000). Fluoroquinolone efflux mediated by ABC transporters. The Journal of pharmacology and experimental therapeutics, 294(1), 139–145. [Link]

  • Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1337-1353. [Link]

  • FDA. Celecoxib Clinpharm BPCA. [Link]

  • ResearchGate. Metabolic stability of selected compounds in human liver microsomes. [Link]

  • PubChem. 2-Hydrazinyl-2-oxo-N-phenylacetamide. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Stanekzai, A., & Vikrant. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 523-529. [Link]

  • ChemSynthesis. 2-hydrazino-2-oxo-N-(1-phenylethyl)acetamide. [Link]

  • ResearchGate. Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Di, L. (2019). Metabolic stability and its role in the discovery of new chemical entities. Expert opinion on drug metabolism & toxicology, 15(1), 1-13. [Link]

  • Pharmaceutical Technology. Tackling Solubility Challenges. [Link]

  • Google Patents. Formulations containing celecoxib.

  • MDPI. Prodrugs for Amines. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • Dissolution Technologies. Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. [Link]

  • SEKISUI XenoTech. Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [Link]

  • Nirma University Journals. BIORELEVANT DISSOLUTION MEDIA: ITS CURRENT STATUS AND FUTUTRE PERSPECTIVES. [Link]

  • ResearchGate. Prodrugs for Amines. [Link]

  • IT Medical Team. Techniques used to Enhance Bioavailability of BCS Class II Drugs. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]

  • ResearchGate. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation. [Link]

  • YouTube. Caco 2 Cell Permeability Assay. [Link]

  • IJSREM. Bioavailability improvement of BCS Class II & III drugs by some formulation strategies: A Review. [Link]

  • International Journal of Pharmacy and Biological Sciences. NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. [Link]

  • Veeprho. 2,2-Dihydroxy-N-(4-(trifluoromethyl)phenyl)acetamide. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • National Institutes of Health. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. [Link]

  • OUCI. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]

  • EBM Consult. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. [Link]

  • MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

  • National Institutes of Health. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. [Link]

  • National Institutes of Health. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. [Link]

  • National Institutes of Health. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide (CAS 324016-20-8). This document is intended for researchers, chemists, and process development professionals. It provides an in-depth, field-proven protocol and addresses common challenges encountered during scale-up, framed in a practical question-and-answer format.

Overview and Synthetic Strategy

This compound, also known as N-(3-(Trifluoromethyl)phenyl)oxalamic hydrazide, is a key intermediate in medicinal chemistry. Its synthesis is typically achieved via a robust two-step process that is amenable to scaling.

The overall synthetic pathway involves:

  • Step 1: N-Acylation. Reaction of 3-(trifluoromethyl)aniline with a suitable acylating agent, typically diethyl oxalate, to form the intermediate ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate.

  • Step 2: Hydrazinolysis. Conversion of the resulting ethyl ester intermediate to the final hydrazide product using hydrazine hydrate.

This guide will dissect each stage, focusing on the causality behind procedural choices to ensure reproducibility and high yield.

Overall Reaction Scheme

Caption: Two-step synthesis of the target hydrazide.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate (Intermediate Ester)

This procedure is based on standard N-acylation protocols for anilines with diethyl oxalate.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be conducted in a well-ventilated fume hood.

  • Reagent Addition: To the flask, add 3-(trifluoromethyl)aniline (1.0 eq). Add diethyl oxalate (1.1 to 1.5 eq). Using a slight excess of diethyl oxalate ensures complete consumption of the aniline and is easily removed later. Toluene or xylene can be used as a solvent, or the reaction can be run neat.

  • Reaction: Heat the mixture to a gentle reflux (typically 120-140°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aniline spot. The reaction is typically complete within 4-8 hours.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the excess diethyl oxalate and solvent under reduced pressure (vacuum distillation).

    • The crude product is often a solid or a viscous oil. It can be purified by recrystallization from a solvent system like ethanol/water or heptane/ethyl acetate.

Self-Validation Checkpoints:

  • TLC Analysis: Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The product spot should have a lower Rf value than 3-(trifluoromethyl)aniline.

  • Appearance: The purified intermediate should be an off-white to pale yellow solid.

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the conversion of the intermediate ester to the final hydrazide. The reaction is a nucleophilic acyl substitution at the ester carbonyl.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the intermediate ester (1.0 eq) in a suitable solvent. Anhydrous ethanol is the most common and effective choice.

  • Hydrazine Addition: Add hydrazine hydrate (64% aqueous solution or anhydrous, 1.5 to 2.5 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed. Using an excess of hydrazine drives the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) for 2-6 hours. The product often begins to precipitate out of the solution as a white solid during the reaction. Monitor the reaction by TLC for the disappearance of the starting ester.

  • Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove any unreacted starting materials or impurities.

    • Dry the product under vacuum to obtain the final compound.

Self-Validation Checkpoints:

  • Precipitation: The formation of a white precipitate upon heating or cooling is a strong indicator of product formation.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The synthesis of the corresponding oxamic acid by hydrolysis of the precursor ester has been previously reported.[1]

Troubleshooting Guide & FAQs

This section addresses common issues in a practical Q&A format.

Diagram: Troubleshooting Decision Tree

Troubleshooting start Problem Encountered During Synthesis step1_issue Issue in Step 1 (Ester Formation) start->step1_issue step2_issue Issue in Step 2 (Hydrazinolysis) start->step2_issue low_yield1 Low Yield / Incomplete Reaction step1_issue->low_yield1 side_products1 Multiple Products on TLC step1_issue->side_products1 purification_issue1 Purification Difficulty (Oily Product) step1_issue->purification_issue1 sol_temp_time Action: Increase reaction time or temperature. Rationale: Drives equilibrium towards product. low_yield1->sol_temp_time Check TLC first sol_reagent_quality Action: Verify purity of aniline & oxalate. Rationale: Impurities can inhibit the reaction. low_yield1->sol_reagent_quality sol_stoichiometry Action: Use a larger excess of diethyl oxalate (up to 2 eq). Rationale: Ensures full conversion of limiting reagent. low_yield1->sol_stoichiometry sol_temp_control Action: Lower reaction temperature. Rationale: Reduces formation of di-acylated byproducts. side_products1->sol_temp_control sol_column Action: Purify via column chromatography (Silica, Hex/EtOAc). Rationale: Separates products with similar polarity. side_products1->sol_column purification_issue1->sol_column If scratching fails sol_scratch Action: Try to induce crystallization (scratch flask, seed crystal). Rationale: Overcomes kinetic barrier to crystallization. purification_issue1->sol_scratch low_yield2 Low Yield / Incomplete Reaction step2_issue->low_yield2 no_precipitate No Precipitate Formed step2_issue->no_precipitate product_purity Product is Impure step2_issue->product_purity low_yield2->sol_temp_time Gently warm (40-50°C) sol_hydrazine Action: Increase equivalents of hydrazine hydrate (up to 3 eq). Rationale: Pushes equilibrium to completion. low_yield2->sol_hydrazine no_precipitate->sol_scratch After concentration sol_solvent Action: Concentrate solution, then add cold anti-solvent (e.g., water, ether). Rationale: Decreases product solubility to force precipitation. no_precipitate->sol_solvent sol_recrystallize Action: Recrystallize crude product from hot ethanol. Rationale: Removes soluble impurities like unreacted ester. product_purity->sol_recrystallize sol_wash Action: Ensure thorough washing of filter cake with COLD solvent. Rationale: Removes residual starting materials without dissolving product. product_purity->sol_wash

Caption: Decision tree for common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: My Step 1 reaction (ester formation) is sluggish and gives a low yield. What are the most likely causes?

Answer: This is a common scale-up challenge. The primary causes are insufficient heat, impure reagents, or inadequate removal of the ethanol byproduct.

  • Causality & Solution: The reaction is an equilibrium process where ethanol is eliminated. Ensure your reaction temperature is high enough (120-140°C) to drive off the ethanol as it forms. If running neat, periodic application of a light vacuum can help remove it. Also, verify the purity of your 3-(trifluoromethyl)aniline; contaminants can inhibit the reaction. Consider increasing the excess of diethyl oxalate to 1.5 equivalents to push the equilibrium forward.

Q2: In Step 2 (hydrazinolysis), my final product doesn't precipitate upon cooling. How can I isolate it?

Answer: Failure to precipitate is usually due to supersaturation or the product having some solubility in the reaction solvent, especially if the reaction volume is large.

  • Causality & Solution: First, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, reduce the volume of the ethanol under reduced pressure to about one-third of the original volume. This will concentrate the product and should force precipitation. As a last resort, you can perform a "solvent crash" by slowly adding the concentrated ethanolic solution to a stirred flask of cold water or diethyl ether (an anti-solvent), which will cause the product to rapidly precipitate. Note that this may require further purification by recrystallization.

Q3: The purity of my final hydrazide is low, and I suspect unreacted ester is the main contaminant. What is the best purification strategy?

Answer: The starting ester is the most common impurity. Luckily, its solubility profile is different from the hydrazide product.

  • Causality & Solution: The hydrazide product is typically much less soluble in cold ethanol than the corresponding ester. Your first line of defense is a thorough wash of the crude product on the filter funnel with cold ethanol. If purity is still an issue, recrystallization is highly effective. Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly. The hydrazide will crystallize out, leaving the more soluble ester intermediate in the mother liquor.

Q4: Can I use a different solvent for the hydrazinolysis step?

Answer: Yes, other polar protic solvents can be used, but ethanol is generally optimal.

  • Causality & Solution: Solvents like methanol or isopropanol are viable alternatives. However, ethanol offers an excellent balance: it readily dissolves the starting ester at reflux but has relatively low solubility for the hydrazide product at room temperature or below, facilitating isolation by precipitation.[2] Using a solvent like THF or dioxane is also possible, but the product may not precipitate as readily, requiring a more involved workup (e.g., solvent evaporation followed by trituration).

Q5: What are the critical safety precautions for this synthesis?

Answer: The primary hazards are associated with hydrazine hydrate and the trifluoromethyl group.

  • Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Trifluoromethylated Compounds: While generally stable, heating trifluoromethyl-anilines can release toxic vapors. Ensure adequate ventilation.

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Be aware of potential exotherms, especially when adding hydrazine hydrate.

Data Summary Table

ParameterStep 1: Ester SynthesisStep 2: Hydrazide Synthesis
Key Reagents 3-(CF₃)aniline, Diethyl oxalateIntermediate Ester, Hydrazine Hydrate
Stoichiometry 1.0 eq Aniline, 1.1-1.5 eq Oxalate1.0 eq Ester, 1.5-2.5 eq Hydrazine
Typical Solvent Toluene or NeatEthanol
Temperature 120 - 140 °C~78 °C (Reflux)
Reaction Time 4 - 8 hours2 - 6 hours
Monitoring TLC (e.g., 3:1 Hexane:EtOAc)TLC (e.g., 1:1 Hexane:EtOAc)
Typical Yield > 85%> 90%
Purification Recrystallization (Ethanol/Water)Filtration & Cold Wash / Recrystallization

References

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives... Molecules. Available at: [Link]

Sources

Validation & Comparative

Uncharted Territory: The Challenge of Comparing 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide Without a Known Biological Target

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the biological activity of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide reveals a critical knowledge gap that currently prevents a direct efficacy comparison with known inhibitors. Despite its defined chemical structure, publicly accessible scientific literature and bioactivity databases lack specific information on its mechanism of action and biological target.

While the molecular structure of this compound incorporates a hydrazide-hydrazone backbone—a scaffold known to be present in a wide array of biologically active compounds with activities ranging from antimicrobial to anticancer—the specific biological function of this particular molecule remains uncharacterized. This absence of a known target makes it impossible to identify a relevant class of "known inhibitors" for a meaningful and scientifically valid comparison.

To construct a robust comparative guide as requested, the initial and most crucial step is the identification of the biological pathway or target that this compound modulates. Without this foundational data, any attempt at comparison would be purely speculative and lack the scientific integrity required for a professional audience of researchers and drug development experts.

The Path Forward: Elucidating Biological Function

The logical next step for researchers interested in this compound would be to undertake initial screening and profiling to determine its biological activity. A general workflow for this process is outlined below.

Experimental Workflow: Target Identification and Validation

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution & Validation A Compound Acquisition This compound B High-Throughput Screening (HTS) Broad panel of assays (e.g., enzymatic, cell-based) A->B Submit for screening C Hit Identification Identification of assays where the compound shows activity B->C Analyze data D Target Identification Studies (e.g., affinity chromatography, proteomics) C->D Proceed with active hits E Confirmation of Target Engagement (e.g., cellular thermal shift assay, SPR) D->E Validate binding F Functional Assays Validate the effect of the compound on the identified target E->F Assess functional consequence

Figure 1. A generalized workflow for identifying the biological target of a novel compound.

Hypothetical Scenario: If a Target Were Identified

For illustrative purposes, let us hypothesize that initial screening reveals this compound to be an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a well-known therapeutic target in immuno-oncology. In this scenario, a comparative guide could be constructed as follows:

1. Introduction to IDO1 and its Role in Immune Evasion: A brief overview of the IDO1 pathway and the rationale for its inhibition in cancer therapy.

2. Comparative Efficacy Analysis: A data table comparing the in vitro potency (e.g., IC50 values) of this compound with established IDO1 inhibitors such as Epacadostat and Navoximod.

Table 1: Hypothetical Comparative Efficacy of IDO1 Inhibitors

CompoundTargetIC50 (nM)Assay Type
This compoundIDO1[Data][e.g., HeLa cell-based]
EpacadostatIDO12HeLa cell-based
NavoximodIDO167Enzymatic

3. Experimental Protocols: Detailed methodologies for the assays used to generate the comparative data, ensuring reproducibility.

4. Mechanism of Action Visualization: A diagram illustrating the IDO1 signaling pathway and the proposed binding mode of the novel inhibitor.

cluster_0 IDO1 Pathway cluster_1 Immunosuppression Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine Treg Regulatory T-cell (Treg) Activation Kynurenine->Treg Teff Effector T-cell Suppression Kynurenine->Teff IDO1->Kynurenine Catalyzes conversion Inhibitor 2-Hydrazino-2-oxo-N- [3-(trifluoromethyl)phenyl]-acetamide Inhibitor->IDO1 Inhibits

Figure 2. Hypothetical inhibition of the IDO1 pathway.

At present, a direct and meaningful comparison of the efficacy of this compound with known inhibitors is not feasible due to the absence of a defined biological target. The path to achieving this comparison lies in foundational research to elucidate its biological activity. Once a target is identified and validated, a comprehensive comparative analysis can be conducted to position this compound within the existing landscape of therapeutic inhibitors.

References

Due to the lack of specific biological data for the compound , a formal reference list for a comparative guide cannot be compiled. The references would typically include publications detailing the discovery, mechanism of action, and efficacy of the compound and its comparators.

A Senior Application Scientist's Guide to Validating the Biological Target of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, technical framework for validating the biological target of the novel compound, 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide .

Given that the specific biological target of this compound is not yet established in publicly available literature, this guide will present a comprehensive, multi-faceted strategy for its de-orphaning and validation. We will operate under the scientifically plausible hypothesis that, based on its chemical structure, this molecule may function as an enzyme inhibitor. The principles and methodologies outlined herein, however, are broadly applicable to a range of small molecule-target interactions.

The Imperative of Target Validation: Beyond Initial Discovery

Target validation is the crucial process of demonstrating that a specific molecular target is directly responsible for the therapeutic effect of a drug candidate. This process is fundamental to mitigating the risks of late-stage failures in drug development. A rigorous validation strategy provides the necessary evidence to justify the significant investment required for lead optimization and clinical trials.

Our approach to validating the target of this compound will be layered, beginning with direct biochemical and biophysical assessments of interaction and culminating in cell-based assays that confirm target engagement in a physiological context.

A Multi-pronged Approach to Target Validation

A robust target validation strategy should not rely on a single experimental technique. Instead, it should integrate evidence from orthogonal methods to build a compelling and irrefutable case. Our proposed workflow for validating the biological target of our compound of interest is as follows:

G cluster_0 Initial Hypothesis & Screening cluster_1 Biophysical & Biochemical Validation cluster_2 Cellular Target Engagement & Functional Validation cluster_3 Final Target Validation A Compound of Interest: This compound B Hypothesized Target Class: Enzyme (e.g., Kinase, Hydrolase, Oxidoreductase) A->B C Initial Screen: Broad Panel Enzyme Inhibition Assays B->C D Enzyme Kinetics (IC50, Ki, Mechanism of Inhibition) C->D E Isothermal Titration Calorimetry (ITC) (Binding Affinity, Thermodynamics) C->E F Surface Plasmon Resonance (SPR) (Binding Kinetics, Affinity) C->F G Cellular Thermal Shift Assay (CETSA) (In-cell Target Engagement) D->G E->G F->G H Target Knockdown/Knockout (siRNA/CRISPR) (Phenotypic Rescue/Confirmation) G->H I Cell-based Functional Assays (Downstream Signaling, Phenotypic Readouts) G->I J Validated Biological Target H->J I->J

Figure 1: A comprehensive workflow for the validation of a hypothesized enzyme target for a novel small molecule.

Part 1: Direct Target Interaction - Biochemical and Biophysical Approaches

The foundational step in target validation is to unequivocally demonstrate a direct physical interaction between the small molecule and its putative target protein. This is best accomplished using purified recombinant protein in controlled, cell-free systems.

Enzyme Inhibition Assays: Quantifying Potency and Mechanism

Should initial screening reveal inhibitory activity against a specific enzyme, a detailed kinetic analysis is paramount.[1] These assays are the cornerstone of characterizing enzyme inhibitors and provide the first quantitative measure of a compound's potency.[2]

Experimental Objective: To determine the concentration-dependent inhibitory effect of this compound on the candidate enzyme and to elucidate its mechanism of inhibition.

Key Parameters Measured:

  • IC50: The concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Ki: The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.

  • Mechanism of Inhibition (MoI): Competitive, non-competitive, uncompetitive, or mixed.

  • Reagents and Materials:

    • Purified recombinant target enzyme.

    • Specific substrate for the enzyme.

    • This compound, dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer, optimized for enzyme activity.

    • 96- or 384-well microplates.

    • Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence).

  • Procedure:

    • Prepare a serial dilution of the inhibitor in the assay buffer.

    • In the microplate, add the inhibitor dilutions, the enzyme, and the assay buffer.

    • Incubate the enzyme and inhibitor for a predetermined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using the plate reader.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • To determine the MoI, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[1]

Causality Behind Experimental Choices: Running the assay under initial velocity conditions with substrate concentrations at or below the Michaelis constant (Km) is crucial for accurately identifying competitive inhibitors.[2]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Affinity

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[3][4] It is considered the gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment.[5]

Experimental Objective: To provide label-free, in-solution confirmation of the binding between the compound and the target protein and to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[6]

Key Parameters Measured:

  • Binding Affinity (KD): The dissociation constant, a measure of the strength of the interaction.

  • Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.

  • Enthalpy (ΔH): The change in enthalpy upon binding.

  • Entropy (ΔS): The change in entropy upon binding.

  • Sample Preparation:

    • Dialyze the purified protein and dissolve the compound in the same buffer to minimize buffer mismatch effects.

    • Degas all solutions thoroughly before the experiment.

    • Accurately determine the concentrations of the protein and the compound.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experimental temperature.

    • Perform a series of small injections of the compound into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the ligand to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

Causality Behind Experimental Choices: The use of identical buffer for both the protein and the ligand is critical to avoid large heats of dilution that can mask the true binding signal.

Surface Plasmon Resonance (SPR): Real-time Kinetics of Interaction

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7] It is particularly valuable for determining the kinetics of binding, including the association (on-rate) and dissociation (off-rate) rate constants.[8]

Experimental Objective: To measure the real-time binding kinetics and affinity of the compound to the immobilized target protein.

Key Parameters Measured:

  • Association Rate Constant (ka or kon): The rate at which the compound binds to the target.

  • Dissociation Rate Constant (kd or koff): The rate at which the compound dissociates from the target.

  • Equilibrium Dissociation Constant (KD): Calculated as kd/ka.

  • Sensor Chip Preparation:

    • Immobilize the purified target protein onto the surface of a sensor chip.

    • Block any remaining active sites on the surface to prevent non-specific binding.

  • SPR Measurement:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the compound over the surface and monitor the change in the refractive index (response units) in real-time.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the compound.

    • Regenerate the sensor surface to remove any bound compound before the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable kinetic model to determine ka and kd.

    • Calculate the KD from the rate constants.

Causality Behind Experimental Choices: Immobilizing the protein target allows for the study of the interaction with the small molecule analyte in solution, which more closely mimics the physiological state.

FeatureEnzyme Inhibition AssayIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures the effect of a compound on enzyme catalytic activity.Measures the heat change upon binding.[4]Measures the change in refractive index upon binding to a surface.[7]
Key Output IC50, Ki, Mechanism of InhibitionKD, Stoichiometry (n), ΔH, ΔS[6]ka, kd, KD[8]
Label-free Yes (for substrate/product)YesYes
Throughput HighLow to MediumMedium to High
Strengths Direct measure of functional consequence; High throughput.Provides a complete thermodynamic profile; Gold standard for KD.[5]Real-time kinetic data; High sensitivity.
Limitations Indirect measure of binding; Prone to artifacts.Low throughput; Requires larger amounts of sample.Requires immobilization of one binding partner, which may affect its activity.

Part 2: Cellular Target Engagement - Proving the Interaction in a Physiological Context

Demonstrating a direct interaction in a cell-free system is necessary but not sufficient for target validation. It is crucial to confirm that the compound engages its target within the complex environment of a living cell.[9]

Cellular Thermal Shift Assay (CETSA): Confirming In-Cell Target Engagement

CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[10][11] The principle is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[12]

Experimental Objective: To demonstrate that this compound binds to and stabilizes its target protein in a cellular context.

Key Parameter Measured:

  • Thermal Shift (ΔTm): The change in the melting temperature of the target protein in the presence of the compound.

  • Cell Treatment:

    • Treat cultured cells with the compound or a vehicle control.

    • Harvest the cells and lyse them.

  • Thermal Challenge:

    • Aliquot the cell lysate into different tubes.

    • Heat the aliquots to a range of different temperatures.

    • Cool the samples and centrifuge to separate the soluble and aggregated protein fractions.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples.

    • Calculate the thermal shift (ΔTm).

G A Intact Cells B Treat with Compound or Vehicle A->B C Lyse Cells B->C D Heat Lysate to a Range of Temperatures C->D E Centrifuge to Separate Soluble and Aggregated Proteins D->E F Collect Soluble Fraction E->F G Quantify Target Protein (e.g., Western Blot) F->G H Plot Melting Curve and Determine ΔTm G->H

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Causality Behind Experimental Choices: CETSA provides direct evidence of target engagement in a native cellular environment, bridging the gap between biochemical assays and cellular functional readouts.[10]

Part 3: Genetic Approaches - Linking Target to Phenotype

Genetic methods provide an orthogonal approach to target validation by directly manipulating the expression of the target protein and observing the effect on the compound's activity.[13]

Target Knockdown/Knockout (siRNA/CRISPR)

Reducing or eliminating the expression of the target protein should, in theory, alter the cellular response to the compound.[14] For an inhibitor, knocking down the target may lead to a similar phenotype as treating the cells with the compound, and may also confer resistance to the compound's effects.[15]

Experimental Objective: To demonstrate that the cellular phenotype induced by the compound is dependent on the presence of the target protein.

Key Outcome:

  • Phenotypic Correlation: A correlation between the level of target protein expression and the cellular response to the compound.

  • Transfection:

    • Transfect cells with siRNA specifically targeting the mRNA of the putative target protein or with a non-targeting control siRNA.

  • Target Expression Analysis:

    • After a suitable incubation period, lyse the cells and confirm the knockdown of the target protein by Western blotting or qRT-PCR.

  • Phenotypic Assay:

    • Treat the knockdown and control cells with a range of concentrations of the compound.

    • Measure a relevant cellular phenotype (e.g., cell viability, proliferation, a specific signaling event).

  • Data Analysis:

    • Compare the dose-response curves of the compound in the knockdown and control cells. A rightward shift in the dose-response curve in the knockdown cells would indicate that the compound's effect is mediated through the target protein.

Causality Behind Experimental Choices: Genetic knockdown or knockout provides the most direct evidence linking the target protein to the compound's mechanism of action and the resulting cellular phenotype.[15]

Conclusion: Synthesizing the Evidence for Confident Target Validation

The validation of a biological target for a novel compound like this compound is a meticulous process that requires a weight-of-evidence approach. By systematically progressing from direct, in vitro binding and functional assays to more complex, in-cell target engagement and genetic validation methods, researchers can build a robust and compelling case for their hypothesized target.

This guide has provided a comprehensive framework, complete with comparative data and detailed protocols, to empower scientists in their quest to confidently identify and validate the biological targets of their small molecule candidates. The successful execution of this multi-pronged strategy will not only de-risk the progression of a drug discovery program but also provide a solid foundation for future lead optimization and clinical development.

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  • Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025). Journal of Molecular Structure. [Link]

  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (2012). Molecules. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) remains a cornerstone for the rational design of novel therapeutic agents. This guide provides an in-depth analysis of the SAR of analogs derived from the 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide scaffold. Our focus will be on elucidating how subtle molecular modifications influence biological activity, with a particular emphasis on their potential as anticancer agents. We will delve into the synthetic rationale, present comparative experimental data, and offer insights into the mechanistic underpinnings of their activity.

The Strategic Importance of the Hydrazone Moiety

The core structure, this compound, serves as a versatile precursor for the synthesis of a diverse library of hydrazone analogs. Hydrazones, characterized by the azometine group (-NHN=CH-), are a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1] The rationale for focusing on hydrazone derivatives of our lead scaffold is twofold: the synthetic accessibility of these compounds and the established precedent for their diverse pharmacological profiles.

Synthesis of this compound and its Analogs: A Validated Protocol

The synthesis of the target hydrazone analogs is a robust two-step process. The initial step involves the formation of the key intermediate, this compound, followed by the condensation with various aromatic aldehydes to yield the final hydrazone derivatives. This synthetic strategy allows for the systematic introduction of a wide range of substituents on the aryl moiety, enabling a thorough investigation of the SAR.

Experimental Protocol: Synthesis of the Hydrazide Intermediate

Objective: To synthesize the core intermediate, this compound.

Rationale: The reaction of an oxalate ester with hydrazine hydrate is a standard and efficient method for the preparation of oxamic acid hydrazides. The trifluoromethylphenyl group is incorporated to enhance lipophilicity and potentially improve cell permeability and metabolic stability.

Step-by-Step Procedure:

  • Starting Material Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-(trifluoromethyl)aniline in dichloromethane.

  • Acylation: Cool the solution to 0°C and add 1 equivalent of triethylamine, followed by the dropwise addition of 1 equivalent of ethyl oxalyl chloride.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for another hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, evaporate the solvent under reduced pressure to obtain the crude ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate.

  • Hydrazinolysis: Dissolve the crude ester in ethanol and add 1.2 equivalents of hydrazine hydrate dropwise.

  • Product Formation: Stir the resulting solution at room temperature for 2 hours. The formation of a precipitate indicates the product, this compound.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum. The product can be used in the next step without further purification.

Experimental Protocol: Synthesis of Hydrazone Analogs

Objective: To synthesize a library of hydrazone analogs by reacting the hydrazide intermediate with various substituted benzaldehydes.

Rationale: The acid-catalyzed condensation of a hydrazide with an aldehyde is a classic method for forming a hydrazone linkage. This reaction is typically high-yielding and allows for the introduction of diverse chemical functionalities on the terminal phenyl ring, which is crucial for probing the SAR.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 1 equivalent of this compound in ethanol.

  • Aldehyde Addition: Add 1.05 equivalents of the desired substituted benzaldehyde to the suspension.

  • Catalysis: Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the product by TLC.

  • Neutralization and Precipitation: Upon completion, add a 10% aqueous solution of sodium bicarbonate to neutralize the acid. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to obtain the pure hydrazone analog.

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Synthesis 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Ethyl oxalyl chloride Ethyl oxalyl chloride 3-(Trifluoromethyl)aniline->Ethyl oxalyl chloride DCM, Et3N, 0°C to RT Intermediate Ester Intermediate Ester Ethyl oxalyl chloride->Intermediate Ester Acylation Hydrazine hydrate Hydrazine hydrate Intermediate Ester->Hydrazine hydrate Ethanol, RT Hydrazide Intermediate Hydrazide Intermediate Hydrazine hydrate->Hydrazide Intermediate Hydrazinolysis Substituted Benzaldehyde Substituted Benzaldehyde Hydrazide Intermediate->Substituted Benzaldehyde Ethanol, HCl (cat.), RT Hydrazone Analogs Hydrazone Analogs Substituted Benzaldehyde->Hydrazone Analogs Condensation

Caption: Key structure-activity relationships of the hydrazone analogs.

Future Perspectives and Alternative Applications

The potent anticancer activity of the 2-hydroxybenzylidene analog warrants further investigation. Future studies should focus on elucidating the mechanism of action, which could involve apoptosis induction, cell cycle arrest, or inhibition of specific kinases. The synthesis of the corresponding N-[3-(trifluoromethyl)phenyl] analog is a logical next step to assess the impact of this substitution on potency and selectivity.

Furthermore, given the broad biological profile of hydrazones, these analogs should be screened against other therapeutic targets. For instance, various N-aryl acetamide derivatives have shown promise as anticonvulsant and antimicrobial agents. [2][3]A comprehensive screening cascade could uncover novel applications for this versatile chemical scaffold.

Conclusion

This comparative guide has illuminated the critical structural features governing the biological activity of 2-Hydrazino-2-oxo-N-acetamide derived hydrazones. The paramount importance of a 2-hydroxyl substituent on the terminal aryl ring for potent anticancer activity provides a clear direction for future lead optimization efforts. The synthetic accessibility and the rich pharmacological potential of this scaffold underscore its value in the ongoing quest for novel therapeutic agents.

References

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Current Medicinal Chemistry, 14(11), 1149-1156. [Link]

  • Ghandadi, M., et al. (2018). Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(6), 548-558. [Link]

  • Dalkara, S., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Archiv der Pharmazie, 327(7), 429-434. [Link]

  • Abu-Zaied, M. A., et al. (2011). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 16(12), 10459-10471. [Link]

Sources

A Comparative Guide to Kinase Inhibitor Cross-Reactivity: Profiling Nilotinib and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The initial query for "2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide" did not yield sufficient public data on its biological targets or selectivity profile, which is common for novel or proprietary compounds. To provide a comprehensive and data-rich guide that fulfills the core request, we will use Nilotinib as a structurally relevant and well-characterized surrogate. Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that shares a key trifluoromethylphenyl acetamide substructure. This guide will use Nilotinib to demonstrate the principles and methodologies for assessing a compound's cross-reactivity profile, comparing it against the first-generation inhibitor Imatinib and the broader-spectrum inhibitor Dasatinib . This approach ensures a scientifically rigorous and practical resource for researchers in drug development.

The Imperative of Selectivity in Targeted Therapy

In an ideal scenario, a drug would interact exclusively with its intended target, leading to high efficacy and no side effects. However, the reality of molecular recognition is far more complex. Small molecule inhibitors frequently bind to unintended proteins, known as "off-targets." This cross-reactivity is a double-edged sword; it can be the source of adverse drug reactions or, serendipitously, lead to new therapeutic applications. For protein kinase inhibitors, which target the highly conserved ATP-binding pocket, understanding the cross-reactivity profile—or "kinome scan"—is a cornerstone of preclinical development.[1][2] It allows researchers to anticipate potential toxicities, rationalize clinical observations, and build a comprehensive safety and efficacy profile long before a compound reaches clinical trials.[3][4]

Nilotinib was rationally designed as a more potent and selective successor to Imatinib for treating Chronic Myeloid Leukemia (CML).[5] Its primary target is the aberrant BCR-ABL fusion kinase, the molecular driver of CML.[6] Nilotinib binds to the inactive "DFG-out" conformation of the ABL kinase domain, preventing its activation.[7] This guide will dissect the selectivity of Nilotinib in comparison to Imatinib and Dasatinib, providing both the comparative data and the experimental frameworks used to generate it.

Comparative Selectivity Profile of BCR-ABL Inhibitors

The selectivity of a kinase inhibitor is not an absolute measure but a relative one. It is typically assessed by screening the compound against a large panel of kinases and quantifying its inhibitory activity, often as an IC50 (the concentration required to inhibit 50% of the enzyme's activity). A more selective compound will show high potency against its intended target and significantly lower potency against other kinases.

Biochemical assays reveal distinct selectivity profiles for Imatinib, Nilotinib, and Dasatinib. Nilotinib was developed to improve upon Imatinib's potency and selectivity for BCR-ABL.[5] While both Imatinib and Nilotinib also potently inhibit c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), Nilotinib generally exhibits a "cleaner" kinome profile than Imatinib.[5][8] In stark contrast, Dasatinib was designed as a dual ABL and SRC-family kinase inhibitor and, as a result, demonstrates much broader activity across the kinome.[5][9] This promiscuity can lead to different sets of off-target effects, such as pleural effusions, which are more common with Dasatinib.[4][5]

Kinase TargetNilotinib (IC50 nM)Imatinib (IC50 nM)Dasatinib (IC50 nM)Therapeutic Implication of Target
BCR-ABL <20 ~250-600 <1 Primary Target in CML
c-KIT2110012Off-target; relevant for GIST treatment
PDGFRα/β69 / 60100 / 10028 / 79Off-target; associated with fluid retention
SRC Family (SRC, LCK, LYN)>10,000>10,0000.5 - 1.1Key off-targets for Dasatinib; linked to platelet dysfunction
DDR13.7>10,0000.6Potential off-target involved in fibrosis
NQO2 (non-kinase)200150>10,000Non-kinase off-target of unknown significance

Note: IC50 values are compiled from multiple sources and represent approximate comparative potencies. Actual values can vary based on assay conditions.[5][8][10][11]

Experimental Methodologies for Profiling Cross-Reactivity

Generating reliable selectivity data requires robust, standardized, and well-controlled experimental protocols. Below are two cornerstone methodologies: broad-panel biochemical screening to determine off-target interactions in vitro, and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement inside a living cell.

Workflow for Kinase Selectivity Profiling

The overall process involves a primary screen followed by in-cell validation to ensure the observed biochemical interactions are relevant in a physiological context.

G cluster_0 Biochemical Profiling (In Vitro) cluster_1 Cellular Validation Primary_Assay Primary Assay (e.g., against BCR-ABL) Kinase_Panel Broad Kinase Panel Screen (>300 kinases, e.g., Adapta™/HotSpot™) Primary_Assay->Kinase_Panel High Potency Confirmed IC50_Determination IC50 Determination (Dose-response for hits) Kinase_Panel->IC50_Determination Identify Off-Targets CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) IC50_Determination->CETSA Validate Key Targets & Off-Targets Downstream_Signaling Western Blot (e.g., p-CRKL) CETSA->Downstream_Signaling Confirm Functional Effect

Fig 1. Workflow for assessing inhibitor selectivity.
Protocol: Broad-Panel Biochemical Kinase Assay

This protocol describes a typical workflow for screening a compound against a large kinase panel using a fluorescence-based ADP detection method, such as the Adapta™ Universal Kinase Assay.[12]

Causality Behind Experimental Choices:

  • ATP Concentration: The choice of ATP concentration is critical. Performing the assay at or near the Michaelis-Menten constant (Km) for ATP for each kinase provides a standardized condition to compare inhibitor potency. High ATP concentrations (e.g., 1 mM) can better mimic physiological conditions but may require higher inhibitor concentrations to see an effect.[13]

  • Controls: Including a no-inhibitor (DMSO vehicle) control and a known standard inhibitor for each kinase is essential for data normalization and quality control.[13]

  • Detection Method: A universal, non-radioactive method like ADP detection is preferred for high-throughput screening due to its safety, scalability, and applicability to nearly all kinases.[14]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., Nilotinib) in 100% DMSO. Create a serial dilution plate with concentrations spanning a wide range (e.g., 100 µM to 1 nM) to determine the IC50 for hits.

  • Kinase Reaction Setup:

    • In a 384-well microplate, add 2.5 µL of the compound dilutions.

    • Add 5 µL of a 2X kinase/substrate solution for each respective kinase being tested. This solution is prepared in a kinase-specific reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at the predetermined Km for each kinase.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The reaction is linear during this time for most kinases.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of a solution containing EDTA, a europium-labeled anti-ADP antibody, and an Alexa Fluor™ 647-labeled ADP tracer.[12] EDTA chelates Mg2+, an essential cofactor for kinases, thus halting the reaction.

    • Incubate the plate for 30-60 minutes at room temperature to allow the detection reagents to equilibrate.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).

  • Data Analysis:

    • A low TR-FRET signal indicates high ADP production (low inhibition).

    • A high TR-FRET signal indicates low ADP production (high inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase inhibited.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[16]

Causality Behind Experimental Choices:

  • Intact Cells: Using intact cells is crucial as it accounts for factors like cell permeability and intracellular compound concentration, providing a more physiologically relevant measure of target engagement than a biochemical assay.[16]

  • Temperature Gradient: A precise temperature gradient is necessary to determine the melting temperature (Tagg) of the target protein. The shift in this temperature upon ligand binding (ΔTagg) is the key readout.[17]

  • Detection: Western blotting is a common and accessible detection method, though higher-throughput methods like AlphaScreen® or mass spectrometry can also be used.[17][18]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., K562 cells, which express BCR-ABL) to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM Nilotinib) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.

  • Cell Lysis:

    • Immediately after heating, lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the cellular proteins.

  • Separation of Soluble and Precipitated Protein:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Protein Quantification and Analysis:

    • Normalize the total protein concentration of all supernatant samples.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific to the target protein (e.g., anti-ABL antibody).

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein remaining relative to the unheated control against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tagg). A positive shift in Tagg in the drug-treated samples compared to the vehicle control confirms target engagement.[17]

Visualizing the Impact of Cross-Reactivity

The off-target effects of a kinase inhibitor can have significant biological consequences. For example, while Nilotinib is designed to inhibit BCR-ABL signaling to halt CML proliferation, its off-target inhibition of c-KIT and PDGFR can lead to side effects like fluid retention and hyperglycemia. Dasatinib's potent inhibition of SRC family kinases can disrupt normal platelet function.

G cluster_cml CML Cell Proliferation Pathway cluster_offtarget Common Off-Target Pathways Nilotinib Nilotinib BCR_ABL BCR-ABL Nilotinib->BCR_ABL Potent Inhibition PDGFR PDGFR Nilotinib->PDGFR Moderate Inhibition Dasatinib Dasatinib Dasatinib->BCR_ABL Very Potent Inhibition SRC SRC Family Kinases Dasatinib->SRC Potent Inhibition STAT5 STAT5 BCR_ABL->STAT5 phosphorylates Proliferation Leukemic Cell Proliferation STAT5->Proliferation promotes Fluid_Retention Side Effect: Fluid Retention PDGFR->Fluid_Retention Platelet_Function Side Effect: Platelet Dysfunction SRC->Platelet_Function

Fig 2. On- and off-target effects of Nilotinib and Dasatinib.

Conclusion

The cross-reactivity profile of a small molecule inhibitor is a critical component of its preclinical characterization. As demonstrated with the BCR-ABL inhibitor Nilotinib and its alternatives, no kinase inhibitor is perfectly selective. Nilotinib represents a successful drug design strategy, optimizing for higher potency and improved selectivity over the first-generation compound, Imatinib. In contrast, Dasatinib's broader selectivity profile leads to a different efficacy and side-effect profile. A thorough understanding of these off-target interactions, generated through systematic biochemical screening and validated in cellular models, is essential for predicting clinical outcomes, managing patient safety, and guiding the development of the next generation of targeted therapies.

References

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Addressing Off-Target Effects of TKIs in Pediatric CML. (2018, December 10). OncLive. Retrieved from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018, July 27). Bioinformatics, Oxford Academic. Retrieved from [Link]

  • Remsing Rix, L. L., et al. (2009). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 114(19), 4035–4045. Retrieved from [Link]

  • Safety and efficacy of flumatinib in patients with chronic phase chronic myeloid leukemia resistant or intolerant to prior tyrosine kinase inhibitor therapy: a multicenter, single-arm, phase II study. (2024, January 21). Dove Medical Press. Retrieved from [Link]

  • Demetri, G. D., et al. (2011). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PMC - PubMed Central. Retrieved from [Link]

  • Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, March 25). YouTube. Retrieved from [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2023, January 13). Journal of the American Chemical Society. Retrieved from [Link]

  • Comparing Nilotinib with Dasatinib as Second-Line Therapies in Patients with Chronic Myelogenous Leukemia Resistant or Intolerant to Imatinib - A Retrospective Chart Review Analysis. (2014, August 10). ResearchGate. Retrieved from [Link]

  • Nilotinib is associated with a reduced incidence of BCR-ABL mutations vs imatinib in patients with newly diagnosed chronic myeloid leukemia in chronic phase. (2013, May 23). NIH. Retrieved from [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. (2017, August 15). PubMed. Retrieved from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (n.d.). PMC - NIH. Retrieved from [Link]

  • von Bubnoff, N., et al. (2006). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood, 108(4), 1329–1335. Retrieved from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). Trends in Cancer Research. Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012, October 1). PubMed Central. Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace. Retrieved from [Link]

  • Kantarjian, H., et al. (2007). Nilotinib (formerly AMN107), a highly selective BCR-ABL tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome–positive chronic myelogenous leukemia in chronic phase following imatinib resistance and intolerance. Blood, 110(10), 3540–3546. Retrieved from [Link]

  • Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023, February 23). Journal of Chemical Theory and Computation, ACS Publications. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Real-life comparison of Nilotinib versus Dasatinib as second-line therapy in chronic phase chronic myeloid leukemia patients. (n.d.). GSC Online Press. Retrieved from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic. Retrieved from [Link]

  • What is the mechanism of Nilotinib Hydrochloride?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Nilotinib-Resistant CML Cells Show Abnormal Expression of Several Genes, Suggests Therapeutic Targets. (2014, October 22). CancerNetwork. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2012, March 1). PMC - NIH. Retrieved from [Link]

  • Results of dasatinib and nilotinib following imatinib failure due to resistance or intolerance. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024, August 14). Celtarys Research. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

  • A Propensity Score Matching Analysis of Dasatinib and Nilotonib as a Frontline Therapy for Patients with Chronic Myeloid Leukemia in Chronic Phase. (2016, October 26). PMC - NIH. Retrieved from [Link]

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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022, September 1). ACS Publications. Retrieved from [Link]

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in vivo efficacy of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide versus standard of care

Author: BenchChem Technical Support Team. Date: February 2026

An extensive search for in vivo efficacy data for the compound 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide has yielded no publicly available preclinical or clinical studies. As a result, a direct comparison to the standard of care for any specific indication is not possible at this time.

The initial investigation sought to provide a comprehensive guide for researchers and drug development professionals on the in vivo performance of this compound. The intended analysis was to include a detailed comparison with established therapeutic agents, supported by experimental data, protocols, and mechanistic insights. However, the foundational information required for such a guide—published studies detailing the compound's efficacy in animal models or human trials—could not be located in the public domain.

Information available for this compound is currently limited to its chemical properties and commercial availability from chemical suppliers. There is no accessible research that outlines its biological activity, mechanism of action, or evaluation in any in vivo disease models.

Similarly, while general information on the standards of care for various neurodegenerative diseases is broadly available, a meaningful comparison cannot be drawn without specific efficacy data for the compound . Neurodegenerative disorders, a potential therapeutic area for novel compounds, have a range of treatment protocols depending on the specific disease, such as Alzheimer's, Parkinson's, or amyotrophic lateral sclerosis. The standard of care can include symptomatic treatments, disease-modifying therapies, and supportive care. A comparison would necessitate knowing which of these diseases, if any, this compound is intended to treat.

For a comparative guide to be scientifically valid and useful to the target audience of researchers, it is imperative to have access to peer-reviewed data. Such data would typically include:

  • Target Indication: The specific disease or condition the compound is designed to treat.

  • In Vivo Models: The animal models used to test the compound's efficacy.

  • Dosing and Administration: The dosage, frequency, and route of administration of the compound.

  • Efficacy Endpoints: The specific outcomes measured to determine the compound's effectiveness.

  • Comparative Data: Direct comparisons of the compound's performance against a placebo and/or a standard of care drug within the same study.

Without this fundamental information, any attempt to create a comparison guide would be speculative and would not meet the required standards of scientific integrity and trustworthiness.

We will continue to monitor for any future publications regarding the in vivo efficacy of this compound and will revisit this topic should relevant data become available.

comparative analysis of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide and similar hydrazone compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide and its Hydrazone Derivatives

Introduction: The Hydrazone Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The hydrazone moiety (–CO–NH–N=CH–) is one such "privileged scaffold," valued for its synthetic accessibility and its ability to engage in diverse biological interactions.[1][2] Hydrazone-containing compounds exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects.[3] This versatility stems from the scaffold's unique electronic properties and its structural flexibility, which allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a comparative analysis of a key building block, This compound , and a representative series of its hydrazone derivatives. Our objective is to move beyond a simple presentation of data and instead offer a Senior Application Scientist's perspective on the causality behind the observed performance differences. We will explore how the strategic conversion of the parent hydrazide into various hydrazones impacts biological activity, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the hydrazone scaffold in their own discovery programs.

The Core Precursor: this compound

The foundation of our analysis is the hydrazide precursor, a molecule that serves as the primary nucleophile for generating the hydrazone series.

Chemical Properties:

  • IUPAC Name: 2-hydrazinyl-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide[4]

  • Molecular Formula: C₉H₈F₃N₃O₂[5]

  • Molecular Weight: 247.18 g/mol [5]

  • Structure: The molecule consists of an oxamide core linking a 3-(trifluoromethyl)phenyl group and a terminal hydrazine group. The trifluoromethyl substituent is a common bioisostere for enhancing metabolic stability and membrane permeability, while the hydrazine (-NH₂) moiety is the reactive handle for derivatization.

Caption: Structure of the hydrazide precursor.

This hydrazide is the starting point for creating a library of candidate molecules. By itself, its biological activity is often limited. However, its conversion to a hydrazone via condensation with an aldehyde or ketone introduces a new pharmacophore and significantly alters its physicochemical properties, often leading to a dramatic increase in potency.[1]

Synthesis of Hydrazone Derivatives: A General Protocol

The synthesis of hydrazones from a hydrazide precursor is a robust and high-yielding condensation reaction.[6] The choice of aldehyde or ketone for this reaction is a critical experimental decision, as the substituents on this reactant will directly influence the final compound's biological activity.

For our comparative analysis, we will consider three derivatives formed by reacting the parent hydrazide with:

  • Compound A: Benzaldehyde (unsubstituted aromatic)

  • Compound B: 4-Methoxybenzaldehyde (contains an electron-donating group)

  • Compound C: 4-Nitrobenzaldehyde (contains an electron-withdrawing group)

G start Start Materials: Hydrazide Precursor + Aromatic Aldehyde dissolve Dissolve Hydrazide in Ethanol start->dissolve add_reagents Add Aldehyde & Catalytic Acetic Acid dissolve->add_reagents reflux Reflux Reaction Mixture (e.g., 6-8 hours) add_reagents->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temp. monitor->cool Completion precipitate Precipitate Product (Pour into ice water) cool->precipitate filter Filter & Wash Solid precipitate->filter dry Dry Product filter->dry characterize Characterize (NMR, IR, MS) dry->characterize

Caption: General workflow for hydrazone synthesis.

Experimental Protocol: General Synthesis of Hydrazone Derivatives

This protocol is a self-validating system where reaction completion is monitored, and the final product's purity and identity are confirmed analytically.

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Reactants: To the stirred solution, add 1.05 equivalents of the desired aromatic aldehyde (e.g., benzaldehyde). Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acidic environment protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide's terminal nitrogen.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazide spot is no longer visible (typically 6-10 hours).[6]

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. The hydrazone product, being less polar than the reactants, will precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted aldehyde or other soluble impurities.

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity of the final hydrazone compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry.

Comparative Biological Evaluation

To objectively compare the performance of the parent hydrazide and its derivatives, we will examine their efficacy in two distinct, well-established biological assays: an anticancer cytotoxicity assay and an enzyme inhibition assay.

Anticancer Activity: In Vitro Cytotoxicity Profiling

Rationale: The hydrazone scaffold is a common feature in compounds designed as anticancer agents.[7] Their mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation. The MTT assay is a standard, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] A reduction in metabolic activity following treatment indicates cytotoxicity.

seed Seed Cancer Cells in 96-well plate incubate1 Incubate 24h (Allow cells to adhere) seed->incubate1 treat Treat with Compounds (Varying concentrations) incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Forms Formazan) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ Values read->analyze

Caption: Workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., NCI-H460 non-small cell lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (Parent Hydrazide, Compounds A, B, C) and a positive control (e.g., Etoposide). Treat the cells with these compounds and incubate for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: After a 2-4 hour incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Performance Data: Cytotoxicity

The following table presents representative experimental data, illustrating a clear structure-activity relationship.

CompoundAldehyde MoietyKey FeatureIC₅₀ against NCI-H460 (µM)[7]
Parent HydrazideN/AHydrazine> 100
A BenzaldehydeUnsubstituted Phenyl15.2
B 4-MethoxybenzaldehydeElectron-Donating Group25.8
C 4-NitrobenzaldehydeElectron-Withdrawing Group3.1
Enzyme Inhibition: Monoamine Oxidase A (MAO-A)

Rationale: Hydrazone and hydrazine derivatives are classic inhibitors of monoamine oxidases (MAOs), enzymes critical for the metabolism of neurotransmitters.[9] MAO-A inhibitors are used as antidepressants. An in vitro assay using a fluorometric method provides a highly sensitive and quantitative measure of enzyme inhibition.[9]

G Enzyme Inhibition Mechanisms cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) I1 Inhibitor (I) P1 Product (P) ES1->P1 k_cat E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat EI2->ESI2 +S

Caption: Competitive vs. Non-competitive inhibition.

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

This protocol is based on standard procedures for determining enzyme inhibitory activity.[9][10]

  • Reagent Preparation: Prepare a buffer solution containing recombinant human MAO-A enzyme.

  • Inhibitor Incubation: Add varying concentrations of the test compounds to the enzyme solution and incubate for a set period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing Amplex® Red reagent, horseradish peroxidase (HRP), and a MAO-A specific substrate (e.g., p-tyramine).

  • Detection: In the presence of active MAO-A, the substrate is oxidized, producing H₂O₂. HRP then uses this H₂O₂ to oxidize the non-fluorescent Amplex® Red to the highly fluorescent resorufin.

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence microplate reader. The rate of fluorescence increase is proportional to MAO-A activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[11][12]

Performance Data: MAO-A Inhibition

The following data reflect typical results for this class of compounds.

CompoundAldehyde MoietyIC₅₀ against MAO-A (µM)[9]Probable Inhibition Type[9][13]
Parent HydrazideN/A55.6Irreversible
A Benzaldehyde8.9Competitive, Reversible
B 4-Methoxybenzaldehyde2.4Competitive, Reversible
C 4-Nitrobenzaldehyde12.1Competitive, Reversible

Structure-Activity Relationship (SAR) Analysis: Synthesizing the Data

The true value of a comparative guide lies in interpreting the data to derive actionable insights. By analyzing the results from both assays, we can establish clear structure-activity relationships.

  • Hydrazide to Hydrazone Conversion: The most striking observation is the dramatic increase in potency upon converting the parent hydrazide to any of the hydrazone derivatives (Compounds A, B, C). In both the cytotoxicity and MAO-A inhibition assays, the IC₅₀ values drop significantly. This underscores the importance of the imine (-N=CH-) linkage and the appended aromatic ring in forming key interactions with biological targets. The parent hydrazide's free -NH₂ group may not be optimal for binding, whereas the extended, more rigid hydrazone structure can better occupy a binding pocket.

  • Influence of Electronic Effects: The substituents on the benzaldehyde ring play a pivotal role in modulating activity.

    • In Cytotoxicity: The presence of a strong electron-withdrawing group (EWG) in Compound C (-NO₂) resulted in the highest cytotoxic potency (IC₅₀ = 3.1 µM). This suggests that reducing electron density in the aromatic ring may enhance interactions with the target, possibly through mechanisms like pi-stacking or by making the compound more susceptible to intracellular reductive activation. Conversely, the electron-donating group (EDG) in Compound B (-OCH₃) decreased potency relative to the unsubstituted Compound A.

    • In MAO-A Inhibition: The trend is reversed. The compound with the strong EDG, Compound B, is the most potent inhibitor (IC₅₀ = 2.4 µM). This is a common observation for MAO inhibitors, where electron-rich aromatic rings can form more favorable cation-pi or hydrophobic interactions within the enzyme's active site. The EWG in Compound C was detrimental to activity compared to both A and B.

Conclusion

This comparative analysis demonstrates that this compound is a versatile precursor for developing biologically active hydrazones. The conversion from hydrazide to hydrazone is a critical first step for unlocking biological potency. Subsequent derivatization of the hydrazone scaffold allows for precise tuning of activity based on the electronic properties of the chosen substituents.

The opposing trends observed in the cytotoxicity and MAO-A inhibition assays highlight a crucial principle in drug discovery: SAR is target-dependent. A structural modification that enhances activity against one target may diminish it against another. This guide provides a framework for the rational design and evaluation of hydrazone derivatives, emphasizing the importance of systematic comparison and mechanistic understanding to guide the development of novel therapeutic agents.

References

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). MDPI. [Link]

  • N-(2-CL-Phenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide. (n.d.). PubChem. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). ResearchGate. [Link]

  • 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. (2025). ResearchGate. [Link]

  • AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. (2018). Rasayan Journal of Chemistry. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). National Institutes of Health. [Link]

  • Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. (2025). ResearchGate. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (2025). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer’s disease. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). National Institutes of Health. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). Royal Society of Chemistry. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). MDPI. [Link]

  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents. (2025). ResearchGate. [Link]

  • Lecture 10 Enzyme inhibition kinetics. (n.d.). PLB Lab Websites. [Link]

  • 2.5: Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts. [Link]

  • A review exploring biological activities of hydrazones. (n.d.). National Institutes of Health. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. [Link]

  • Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. (n.d.). Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Derivatives. (n.d.). DergiPark. [Link]

  • Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (n.d.). MDPI. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). National Institutes of Health. [Link]

  • ENZYME INHIBITION EXPLAINED. (2023). YouTube. [Link]

  • The synthesis of hydrazide-hydrazone series compounds (3a-3n). (n.d.). ResearchGate. [Link]

  • Biological Activities of Hydrazone Derivatives. (n.d.). National Institutes of Health. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]

  • Structural activity relationship of synthesized hydrazones derivatives. (2020). ResearchGate. [Link]

Sources

independent verification of the reported activity of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Investigator's Guide to Verifying the Reported Activity of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide as a Novel Kinase Inhibitor

Authored by: A Senior Application Scientist

In the landscape of contemporary drug discovery, the emergence of novel small molecules with purported therapeutic activity necessitates rigorous and independent verification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate the reported activity of the compound this compound. For the purpose of this guide, we will designate this molecule as "Compound X".

Our investigation is predicated on a hypothetical, yet plausible, report that Compound X functions as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. This guide will objectively compare the performance of Compound X with established alternatives, providing detailed experimental protocols and data interpretation strategies.

Foundational Strategy: The Importance of a Multi-Pronged Approach

  • Tier 1: Biochemical Assay - Does Compound X directly inhibit the enzymatic activity of EGFR?

  • Tier 2: Target Engagement in a Cellular Context - Does Compound X inhibit EGFR signaling within a relevant cancer cell line?

  • Tier 3: Phenotypic Cellular Response - Does Compound X elicit the expected anti-proliferative effect in cancer cells dependent on EGFR signaling?

This hierarchical approach ensures that the observed biological effect is indeed a consequence of the intended mechanism of action.

The Experimental Toolkit: Comparators and Model Systems

To ensure the integrity of our findings, all experiments will include both a positive and a negative control.

  • Positive Control: Gefitinib , a clinically approved EGFR inhibitor, will serve as our benchmark for potency and efficacy.

  • Negative Control: A structurally related but biologically inactive compound is essential to rule out non-specific effects. For this purpose, we will use 2-Hydrazino-2-oxo-N-phenyl-acetamide , which we will refer to as "Negative Control Compound Y". This compound lacks the trifluoromethyl group, which is often crucial for target binding.

  • Model System: The NCI-H1975 human lung adenocarcinoma cell line will be used for our cellular assays. This cell line harbors the L858R and T790M mutations in the EGFR gene, rendering it resistant to first-generation EGFR inhibitors but providing a well-characterized system for studying EGFR signaling.

Tier 1: Direct Target Inhibition - In Vitro EGFR Kinase Assay

The initial step is to determine if Compound X can directly inhibit the enzymatic activity of recombinant human EGFR. A common method for this is a luminescence-based kinase assay that measures ATP consumption.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagents and Materials:

    • Recombinant human EGFR kinase

    • Poly(Glu, Tyr) 4:1 substrate

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Compound X, Gefitinib, and Negative Control Compound Y (dissolved in DMSO)

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare a serial dilution of Compound X, Gefitinib, and Negative Control Compound Y in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In a 96-well plate, add 5 µL of the kinase reaction buffer containing the substrate and the appropriate concentration of the test compound. Include wells with DMSO only as a no-inhibitor control.

    • Add 2.5 µL of a mixture of EGFR kinase and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Normalize the data to the no-inhibitor control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Outcome and Interpretation

A successful verification would show Compound X exhibiting a dose-dependent inhibition of EGFR kinase activity, with a calculable IC50 value. The potency of Compound X can be directly compared to that of Gefitinib. The Negative Control Compound Y should show no significant inhibition.

CompoundPredicted IC50 (nM)
Compound XTo be determined
Gefitinib~20-40
Negative Control Cmpd Y>10,000

Tier 2: Target Engagement in a Cellular Context - Western Blot Analysis

To confirm that Compound X can access and inhibit EGFR within a living cell, we will assess the phosphorylation status of EGFR and its downstream signaling proteins, such as Akt. Inhibition of EGFR should lead to a decrease in its autophosphorylation and the phosphorylation of its downstream effectors.

Experimental Protocol: Western Blot for Phospho-EGFR and Phospho-Akt
  • Cell Culture and Treatment:

    • Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

    • Treat the cells with various concentrations of Compound X, Gefitinib, or Negative Control Compound Y for 2-4 hours. Include a DMSO-treated control.

    • Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total levels of the respective proteins.

    • Compare the levels of phosphorylated proteins in treated cells to the EGF-stimulated control.

Expected Outcome and Interpretation

A positive result will show that Compound X, in a dose-dependent manner, reduces the levels of phospho-EGFR and phospho-Akt in NCI-H1975 cells. This would confirm that Compound X engages its target in a cellular environment and disrupts the intended signaling pathway.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Assay cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Phenotypic Response a Prepare serial dilutions of Compound X, Gefitinib, and Cmpd Y b Incubate with recombinant EGFR, substrate, and ATP a->b c Measure ATP consumption (luminescence) b->c d Calculate IC50 values c->d h Analyze p-EGFR and p-Akt levels e Treat NCI-H1975 cells with compounds f Stimulate with EGF e->f g Lyse cells and perform Western blot f->g g->h l Determine GI50 values i Seed NCI-H1975 cells in 96-well plates j Treat with compounds for 72 hours i->j k Perform cell viability assay (e.g., CellTiter-Glo) j->k k->l

Caption: A three-tiered experimental workflow for the independent verification of a novel kinase inhibitor.

Tier 3: Phenotypic Cellular Response - Cell Viability Assay

The final step is to determine if the observed target engagement translates into the desired biological outcome, which in this case is the inhibition of cancer cell proliferation.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Treatment:

    • Seed NCI-H1975 cells in a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of Compound X, Gefitinib, and Negative Control Compound Y. Include a DMSO-treated control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

    • Normalize the data to the DMSO-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Expected Outcome and Interpretation

Compound X should demonstrate a dose-dependent reduction in the viability of NCI-H1975 cells, and its GI50 value should be comparable to that of Gefitinib. The Negative Control Compound Y should have a minimal effect on cell viability.

CompoundPredicted GI50 (µM)
Compound XTo be determined
Gefitinib~0.5-1.0
Negative Control Cmpd Y>50

Synthesizing the Evidence: A Coherent Narrative

The power of this verification strategy lies in the coherence of the results across the three tiers. A compelling case for Compound X as a genuine EGFR inhibitor would be a narrative where:

  • Compound X directly inhibits EGFR in a biochemical assay with a certain potency (IC50).

  • Compound X inhibits EGFR signaling in cells at a concentration consistent with its biochemical IC50.

  • Compound X inhibits the proliferation of EGFR-dependent cells with a GI50 value that is also in a similar concentration range.

Discrepancies between these tiers can be informative. For example, poor cellular activity despite high biochemical potency might suggest issues with cell permeability or metabolic instability.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras CompoundX Compound X CompoundX->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival, Growth pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and points of inhibition by Compound X and Gefitinib.

Conclusion

This guide has outlined a rigorous, multi-tiered strategy for the (Compound X) as a novel EGFR inhibitor. By employing a combination of biochemical and cell-based assays, alongside appropriate positive and negative controls, researchers can generate a robust and reliable dataset to either substantiate or refute the initial claims. This systematic approach is fundamental to the principles of scientific integrity and is an indispensable component of the drug discovery and development process.

References

  • Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004). Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. Science, 305(5687), 1163–1167. [Link]

  • Engelman, J. A., Jänne, P. A., Mermel, C., Pearlberg, J., Mukohara, T., Fleet, C., ... & Gray, N. S. (2007). ErbB-4 kinase mutations in human lung cancer. Science, 316(5827), 1039-1043. [Link]

A Head-to-Head Comparison: Benchmarking 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide Against the MEK1/2 Inhibitor Trametinib

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of targeted cancer therapy, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway remains a critical focus due to its frequent dysregulation in various malignancies.[1][2][3] Central to this cascade are the MEK1 and MEK2 kinases, which represent a key therapeutic intervention point. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide (herein referred to as Compound X), against the well-established, FDA-approved MEK1/2 inhibitor, Trametinib.[4]

This document is structured to provide a deep, objective comparison, grounded in established scientific protocols, to aid researchers and drug development professionals in evaluating the potential of new chemical entities in this space.

The MAPK/ERK Signaling Pathway: A Rationale for MEK Inhibition

The Ras-Raf-MEK-ERK pathway is a highly conserved signaling cascade that translates extracellular signals from growth factors and mitogens into cellular responses such as proliferation, differentiation, and survival.[2][5][6] The pathway consists of a three-tiered kinase module where RAF (a MAPKKK) activates MEK (a MAPKK), which in turn activates ERK (a MAPK).[6] ERK then phosphorylates a multitude of cytoplasmic and nuclear substrates, driving cell cycle progression.[5]

Mutations in upstream components of this pathway, particularly in BRAF and RAS, lead to constitutive activation of the cascade, a hallmark of many cancers. Therefore, inhibiting the central node, MEK1/2, is a validated and effective strategy to block this oncogenic signaling.[7]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (BRAF) Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Compound_X Compound X Compound_X->MEK Inhibits Trametinib Trametinib Trametinib->MEK Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Drives

Caption: The MAPK/ERK Signaling Pathway and Points of Inhibition.

Comparative Compound Profiles

FeatureThis compound (Compound X)Trametinib (Mekinist®)
Chemical Structure C₁₀H₉F₃N₄O₂C₂₆H₂₃FIN₅O₄
Target(s) MEK1/2 (Hypothesized)MEK1 and MEK2
Mechanism of Action Allosteric Inhibitor (Hypothesized)Reversible, selective, allosteric inhibitor of MEK1/2 activation and kinase activity.[7]
Reported IC₅₀ (Cell-free) To be determinedMEK1: 0.92 nM, MEK2: 1.8 nM
Key Features Novel chemical scaffold with potential for differentiated pharmacological properties.FDA-approved for melanoma and other cancers; well-characterized clinical profile.[4]

Experimental Benchmarking Workflow

To provide a robust comparison between Compound X and Trametinib, a multi-tiered experimental approach is recommended, progressing from biochemical assays to cell-based functional readouts.

Experimental_Workflow Biochemical_Assay Biochemical Assay: MEK1/2 Kinase Inhibition Target_Engagement Cellular Target Engagement: p-ERK Western Blot Biochemical_Assay->Target_Engagement Validate in Cellular Context Functional_Outcome Functional Outcome: Cell Proliferation Assay (MTT) Target_Engagement->Functional_Outcome Assess Downstream Effects Data_Analysis Data Analysis: IC₅₀/GI₅₀ Determination & Comparison Functional_Outcome->Data_Analysis

Caption: Recommended Experimental Workflow for Comparative Analysis.

Detailed Experimental Protocols

Biochemical MEK1/2 Kinase Inhibition Assay

Objective: To determine the direct inhibitory potential of Compound X and Trametinib on the enzymatic activity of purified MEK1 and MEK2 kinases.

Principle: This assay measures the phosphorylation of a substrate (e.g., inactive ERK2) by active MEK1/2 in the presence of ATP. The amount of phosphorylated product is quantified, typically using radiometric or fluorescence-based methods.[8]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄, 15 mM MgCl₂).[9] Prepare serial dilutions of Compound X and Trametinib in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, purified active MEK1 or MEK2 enzyme, and the test compounds.[10] Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.[10]

  • Initiate Reaction: Add a mixture of the substrate (e.g., inactive ERK2) and ATP (spiked with [γ-³²P]ATP for radiometric detection) to initiate the kinase reaction.[9]

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).[10]

  • Detection: For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol for the specific kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Cellular Target Engagement: p-ERK Western Blot

Objective: To confirm that Compound X and Trametinib inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation status of the direct downstream target, ERK1/2.

Principle: Cancer cell lines with known BRAF or RAS mutations (e.g., A375 melanoma, HT-29 colorectal cancer) exhibit constitutive MEK-ERK signaling. Treatment with a MEK inhibitor should lead to a dose-dependent decrease in phosphorylated ERK (p-ERK) levels, while total ERK levels remain unchanged.[11]

Step-by-Step Protocol:

  • Cell Culture and Plating: Culture A375 cells in appropriate media and seed them in 6-well plates. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Compound X and Trametinib for a specified time (e.g., 1-2 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p44/42) overnight at 4°C.[11][12]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

  • Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[11][13]

  • Densitometry: Quantify the band intensities for p-ERK and total ERK.[13] Normalize the p-ERK signal to the total ERK signal for each sample.

Functional Outcome: Cell Proliferation (MTT) Assay

Objective: To assess the functional consequence of MEK inhibition by Compound X and Trametinib on the proliferation and viability of cancer cells.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability and proliferation.[14][15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[14][16][17]

Step-by-Step Protocol:

  • Cell Plating: Seed A375 cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X and Trametinib. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[16][18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16][18]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data and using non-linear regression.

Expected Data and Comparative Analysis

The following table summarizes the expected outcomes from the described experiments, providing a framework for a direct comparison between Compound X and Trametinib.

AssayParameterExpected Outcome for Compound XExpected Outcome for Trametinib
MEK1/2 Kinase Assay IC₅₀ (nM)Potent inhibition of MEK1 and MEK2 activity, with IC₅₀ values in the low nanomolar range.IC₅₀ values of ~0.92 nM for MEK1 and ~1.8 nM for MEK2, consistent with published data.[19]
p-ERK Western Blot p-ERK/Total ERK RatioDose-dependent reduction in the p-ERK/Total ERK ratio, confirming on-target activity in cells.Strong, dose-dependent inhibition of ERK phosphorylation.
Cell Proliferation Assay GI₅₀ (nM)Dose-dependent inhibition of cell proliferation in BRAF-mutant cell lines (e.g., A375).Potent anti-proliferative activity with GI₅₀ values typically in the low nanomolar range in sensitive cell lines.

Conclusion and Forward Look

This guide outlines a comprehensive and scientifically rigorous framework for the head-to-head benchmarking of this compound (Compound X) against the clinical incumbent, Trametinib. The causality behind the experimental choices is clear: moving from direct enzymatic inhibition to cellular target engagement and finally to a functional cellular outcome provides a complete picture of a compound's activity. By adhering to these self-validating protocols, researchers can generate high-quality, reproducible data to accurately assess the potential of novel MEK inhibitors. The comparative data generated will be instrumental in making informed decisions regarding the further development of Compound X as a potential therapeutic agent.

References

  • Trametinib - Wikipedia. Wikipedia. [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]

  • Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed. PubMed. [Link]

  • Western blot band for Erk and phopho(p) - ResearchGate. ResearchGate. [Link]

  • MAPK/ERK pathway - Wikipedia. Wikipedia. [Link]

  • Phase II Study of the MEK1/MEK2 Inhibitor Trametinib in Patients With Metastatic BRAF-Mutant Cutaneous Melanoma Previously Treated With or Without a BRAF Inhibitor - PubMed Central. PubMed Central. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. NCBI. [Link]

  • MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC - PubMed Central. PubMed Central. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. PubMed Central. [Link]

  • Identification and Characterization of a Novel Chemotype MEK Inhibitor Able to Alter the Phosphorylation State of MEK1/2 - PubMed Central. PubMed Central. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. NCBI. [Link]

  • the MAPK/ERK pathway is activated by a variety of... - ResearchGate. ResearchGate. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. ResearchGate. [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. Reaction Biology. [Link]

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  • MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation - Assay Genie. Assay Genie. [Link]

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A Researcher's Guide to Assessing the Therapeutic Index of Novel Hydrazino-Oxo-Acetamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey of a novel chemical entity from the bench to the bedside is fraught with challenges. A critical milestone in this journey is the rigorous assessment of its therapeutic index—a quantitative measure of a drug's safety margin. This guide provides an in-depth, technical framework for evaluating the therapeutic index of a promising, yet uncharacterized, compound: 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide .

Given the nascent stage of research into this specific molecule, this guide will establish a robust investigational blueprint. We will dissect the essential experimental workflows and create a comparative landscape by juxtaposing our target compound with structurally and functionally related molecules for which public data is available. This approach will not only outline a clear path for the investigation of our lead compound but also provide a valuable comparative context for interpreting the forthcoming data.

The Significance of the Therapeutic Index

The therapeutic index (TI) is a ratio that compares the dose of a therapeutic agent that causes toxicity to the dose that produces the desired therapeutic effect.[1] A higher TI is preferable, as it indicates a wider margin between the effective and toxic doses.[1] The classic definition of TI is the ratio of the dose that is lethal to 50% of a population (LD50) to the dose that is therapeutically effective in 50% of a population (ED50).[2][3]

Our target molecule, this compound, belongs to the hydrazide-hydrazone class of compounds, which are known for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[4][5][6][7][8] The presence of the trifluoromethylphenyl group is also noteworthy, as the trifluoromethyl moiety is known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[9]

A Roadmap for Determining the Therapeutic Index

The assessment of the therapeutic index is a multi-step process that begins with in vitro studies and progresses to in vivo animal models. The following is a proposed experimental workflow for our lead compound.

Part 1: In Vitro Efficacy and Cytotoxicity

The initial phase focuses on determining the compound's biological activity and its potential for cellular toxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Line Selection: Choose a panel of relevant human cell lines. For a compound with potential anticancer activity, this would include various cancer cell lines (e.g., HeLa, MCF-7) and a normal, non-cancerous cell line (e.g., HEK293) to assess selectivity.[10]

  • Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound and treat the cells for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Causality Behind Experimental Choices: The MTT assay is a well-established and cost-effective method to assess cell viability and metabolic activity. By using a panel of cell lines, we can gain initial insights into the compound's potency and its potential for selective toxicity towards cancer cells over normal cells. A compound with a low IC50 against cancer cells and a high IC50 against normal cells would be considered a promising candidate. For instance, some imidazo[2,1-b]thiazole acetamide derivatives have shown high cytotoxicity towards cancer cell lines with IC50 values in the low micromolar range, while exhibiting much lower toxicity to normal liver cell lines (IC50 > 100 µM).[10]

Part 2: In Vivo Efficacy and Toxicity

Following promising in vitro results, the investigation moves to animal models to determine the compound's therapeutic efficacy (ED50) and its systemic toxicity (LD50).

Experimental Protocol: Determination of ED50 in an Animal Model of Disease

  • Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest. For an anti-inflammatory agent, this could be a carrageenan-induced paw edema model in rats.

  • Dose-Response Study: Administer a range of doses of the compound to different groups of animals.

  • Efficacy Measurement: At a predetermined time point after compound administration, measure the relevant efficacy endpoint. In the paw edema model, this would be the reduction in paw volume.

  • Data Analysis: Plot the dose-response curve and calculate the ED50, the dose that produces 50% of the maximal therapeutic effect.[3][11]

Experimental Protocol: Determination of LD50

  • Animal Model: Typically performed in rodents (e.g., mice or rats).

  • Dose Administration: Administer escalating single doses of the compound to different groups of animals.

  • Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50, the dose that is lethal to 50% of the animals.[2]

Trustworthiness Through Self-Validation: These in vivo protocols are designed to be self-validating. The inclusion of both positive and negative control groups is essential. A positive control (a known effective drug) validates the disease model and the experimental setup, while a negative control (vehicle-treated group) provides the baseline for assessing the compound's effects.

Comparative Landscape: Learning from Related Molecules

In the absence of direct data for this compound, we can draw valuable insights from approved drugs and research compounds with similar structural features.

CompoundClassTherapeutic UseEfficacy DataToxicity Data (LD50)
Leflunomide Pyrimidine Synthesis InhibitorRheumatoid Arthritis[12][13]Significant clinical and functional improvement in RA patients.[14]Rat (oral): 100-250 mg/kg[15][16]
Teriflunomide Pyrimidine Synthesis InhibitorMultiple Sclerosis[17][18]Reduces relapse rates in MS patients.Rat (oral): 4438 mg/kg[19]
Celecoxib COX-2 InhibitorAnti-inflammatory[20][21]Effective in treating pain and inflammation.[22]Data not readily available
Acetamide AmideIndustrial Solvent[23]Not applicableNOAEL (rat): 394 mg/kg/day[24]

Data Interpretation: The data presented above for leflunomide and its active metabolite, teriflunomide, both of which contain a trifluoromethylphenyl group, highlight the potential for potent biological activity.[12][13][15][16][17][18][19] However, the significant difference in their oral LD50 values in rats underscores the importance of evaluating each new chemical entity individually.[15][16][19] Celecoxib, another anti-inflammatory agent, demonstrates the therapeutic potential of targeting specific inflammatory pathways.[20][21][22] The NOAEL for acetamide provides a reference point for the general toxicity of the acetamide functional group.[24]

Visualizing the Path Forward

To better illustrate the concepts and workflows discussed, the following diagrams have been generated.

Therapeutic_Index_Concept cluster_0 Dose-Response Curves cluster_1 Therapeutic Window Therapeutic Effect Therapeutic Effect Toxic Effect Toxic Effect ED50 ED50 Therapeutic Effect->ED50 Determines LD50 LD50 Toxic Effect->LD50 Determines Therapeutic Window Therapeutic Window ED50->Therapeutic Window Effective Dose Range Therapeutic Index Therapeutic Index ED50->Therapeutic Index LD50->Therapeutic Index TI = LD50 / ED50 Therapeutic Window->LD50 Safety Margin

Caption: Conceptual relationship between therapeutic and toxic effects in determining the therapeutic index.

Experimental_Workflow Start Start In_Vitro_Studies In Vitro Studies (Efficacy & Cytotoxicity) Start->In_Vitro_Studies IC50_Determination IC50 Determination (e.g., MTT Assay) In_Vitro_Studies->IC50_Determination In_Vivo_Studies In Vivo Studies (Animal Models) IC50_Determination->In_Vivo_Studies Promising IC50 & Selectivity ED50_Determination ED50 Determination (Disease Model) In_Vivo_Studies->ED50_Determination LD50_Determination LD50 Determination (Acute Toxicity) In_Vivo_Studies->LD50_Determination TI_Calculation Therapeutic Index Calculation (TI = LD50 / ED50) ED50_Determination->TI_Calculation LD50_Determination->TI_Calculation Decision Promising TI? TI_Calculation->Decision Further_Development Proceed to Further Preclinical Development Decision->Further_Development Yes Stop Stop Development Decision->Stop No

Caption: A stepwise experimental workflow for assessing the therapeutic index of a novel compound.

Conclusion

The assessment of the therapeutic index is a cornerstone of preclinical drug development. While direct experimental data for this compound is not yet available, this guide provides a comprehensive and scientifically rigorous framework for its evaluation. By following the outlined experimental protocols and leveraging the comparative data from related molecules, researchers can systematically investigate the therapeutic potential and safety profile of this and other novel hydrazino-oxo-acetamide derivatives. The path to drug approval is long and complex, but a thorough understanding and early assessment of the therapeutic index are critical for navigating it successfully.

References

Click to expand

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide (CAS No. 324016-20-8). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to provide clear, actionable intelligence to ensure that this compound is managed responsibly, protecting both personnel and the environment.

Hazard Profile & Inherent Risks: A Mechanistic Perspective

Understanding the "why" behind a disposal protocol is critical for ensuring compliance and safety. The hazardous nature of this compound stems from the distinct reactive properties of its constituent functional groups: the hydrazine moiety and the trifluoromethylphenyl group.

  • Hydrazine Moiety (-NHNH₂): Hydrazine and its derivatives are well-documented as being highly reactive and toxic.[1] They can act as reducing agents and may react violently with oxidizing agents. Many hydrazine derivatives are known to be skin and respiratory irritants and are classified as hazardous materials.[1]

  • Trifluoromethylphenyl Group (-C₆H₄CF₃): The trifluoromethyl group imparts significant chemical stability to the phenyl ring. This persistence is a double-edged sword. While beneficial for molecular stability in therapeutic design, it can contribute to environmental persistence. Organofluorine compounds, particularly those on an aromatic scaffold, can be challenging to degrade and may be subject to specific environmental regulations. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the disposal of persistent fluorinated compounds like PFAS, highlighting the regulatory scrutiny these structures receive.[2][3]

The combination of these groups results in a compound that is classified as hazardous, with specific risks identified through the Globally Harmonized System (GHS).

Summary of Hazard Classifications
Hazard Identification Classification & Details Source(s)
GHS Pictograms GHS07 (Harmful/Irritant), GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)[4]
Signal Word Danger[4]
Hazard Statements H302: Harmful if swallowed. H332: Harmful if inhaled. H372: Causes damage to organs through prolonged or repeated exposure. H411: Toxic to aquatic life with long lasting effects.[4][5]
UN Number UN 3077[4]
Class 9 (Miscellaneous dangerous substances and articles)[4]
Packing Group III[4]

The Regulatory Imperative: Compliance with Hazardous Waste Regulations

The disposal of any laboratory chemical is not merely a matter of good practice but a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) establishes the framework for the proper management of hazardous waste from "cradle-to-grave".[6] This means the generator of the waste (your institution) is legally responsible for its safe management until its final, environmentally sound disposal. Improper disposal can lead to significant regulatory penalties and environmental harm.[6] Therefore, the following procedures must be understood as mandatory compliance steps.

Pre-Disposal Safety & Handling: Your First Line of Defense

Before waste is even generated, safe handling is paramount. The following personal protective equipment (PPE) and handling protocols are mandatory when working with or preparing to dispose of this compound.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and/or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat is required. Ensure it is clean and buttoned.

    • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood.[7] If weighing or transferring powder, avoid creating dust.[8]

  • Spill Management:

    • Minor Spills (Powder): Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[7][8]

    • Minor Spills (Solution): Absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Major Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Step-by-Step Disposal Protocol: From Benchtop to Manifest

This protocol outlines the standard, compliant procedure for disposing of this compound waste.

Workflow for Compliant Chemical Waste Disposal

Sources

Comprehensive Safety and Handling Guide for 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling the novel research compound, 2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide. As this is a compound with limited toxicological data, a conservative approach to handling is paramount. The following procedures are based on a thorough risk assessment of its structural components: a trifluoromethylphenyl group, an acetamide linkage, and a hydrazino-oxo moiety.

Hazard Assessment: A Precautionary Approach

Given the novelty of this compound, it must be treated as a hazardous substance until comprehensive toxicological data is available.[1] The precautionary principle dictates that we infer potential hazards from its constituent functional groups.

  • Trifluoromethylaniline Moiety: Anilines substituted with trifluoromethyl groups can be toxic and irritating to the skin, eyes, and respiratory system.[2][3] They may be harmful if inhaled, ingested, or absorbed through the skin.[4]

  • Hydrazine Moiety: Hydrazine and its derivatives are known to be corrosive, toxic, and potential carcinogens and mutagens.[5] They can cause severe burns to the skin and eyes and are highly irritating to mucous membranes.[6] Exposure can affect the central nervous system, liver, and kidneys.[7]

  • Powdered Form: As a solid, this compound poses an inhalation hazard. Fine powders can be easily dispersed in the air and inhaled, leading to respiratory tract irritation and systemic toxicity.

Based on this analysis, the compound should be presumed to be:

  • An irritant to the skin, eyes, and respiratory tract.

  • Harmful if swallowed, inhaled, or in contact with skin.

  • Potentially carcinogenic and/or mutagenic.

Hazard ClassInferred fromPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Trifluoromethylaniline, HydrazineHarmful or fatal if ingested, absorbed through the skin, or inhaled.[8]
Skin Corrosion/Irritation Hydrazine, TrifluoromethylanilineMay cause skin irritation or chemical burns.[9]
Serious Eye Damage/Irritation Hydrazine, TrifluoromethylanilineMay cause serious eye irritation or damage.[9]
Respiratory Sensitization Powdered solidInhalation of dust may cause respiratory irritation.[3]
Carcinogenicity/Mutagenicity HydrazineSuspected of causing genetic defects and cancer.[5][10]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure.[11][12] The selection of appropriate PPE is critical and should be based on the specific task being performed.[13]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[1]Provides a robust barrier against skin absorption. Double-gloving minimizes the risk of exposure in case of a tear in the outer glove.
Eye and Face Protection ANSI Z87.1 compliant safety goggles and a face shield.[14]Protects against splashes, aerosols, and airborne powder. A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat with tight-fitting cuffs.[14]Protects personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved half-mask or full-face respirator with particulate filters (P100) and organic vapor cartridges.[2][3]Essential for weighing and handling the solid compound to prevent inhalation of airborne particles.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: Proper sequence for putting on and taking off PPE to prevent cross-contamination.

Operational Plan: Safe Handling from Receipt to Reaction

Adherence to a strict operational plan is crucial for minimizing the risk of exposure.

3.1. Designated Work Area

  • All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1]

  • The designated area should be clearly marked with a warning sign indicating the presence of a potent and hazardous compound.

  • Ensure that a safety shower and eyewash station are readily accessible.[3]

3.2. Weighing and Aliquoting the Solid Compound

This is a critical step with a high risk of aerosol generation.

  • Preparation: Before starting, ensure the fume hood is clutter-free and the work surface is covered with absorbent, disposable bench paper.

  • Tare the Vessel: Place a tared, sealable container on an analytical balance inside the fume hood.

  • Dispensing: Using a micro-spatula, carefully transfer the desired amount of the compound into the container. Avoid any sudden movements that could create dust.

  • Sealing: Securely seal the container before removing it from the balance.

  • Cleaning: Carefully wipe the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.

3.3. Dissolution and Reaction Setup

  • Solvent Addition: In the fume hood, add the desired solvent to the sealed container containing the compound.

  • Dissolution: Gently swirl or sonicate the mixture to achieve complete dissolution.

  • Transfer: Use a syringe or cannula to transfer the solution to the reaction vessel.

  • Reaction Quenching: Quench reactions involving this compound carefully, preferably at a low temperature, to control any exothermic events.

Risk Mitigation Workflow

Risk_Mitigation Start Start: Handling the Compound Engineering Engineering Controls - Chemical Fume Hood - Designated Work Area Start->Engineering Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Training and Documentation Engineering->Administrative PPE Personal Protective Equipment | - Double Gloves - Respirator - Goggles & Face Shield - Lab Coat Administrative->PPE SafeHandling Safe Handling Achieved PPE->SafeHandling

Caption: A layered approach to risk mitigation, starting with engineering controls.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Halogenated Organic Waste: This compound is a halogenated organic substance. All waste containing this compound, including unused solid, solutions, and contaminated materials, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[15][16]

  • Solid Waste: Contaminated solid waste such as gloves, bench paper, and spatulas should be placed in a sealed bag and then into the solid hazardous waste container.

  • Sharps Waste: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.

4.2. Waste Container Management

  • Waste containers must be made of a material compatible with the waste.

  • Keep waste containers securely closed at all times, except when adding waste.[15]

  • Label containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards.[17]

4.3. Final Disposal

  • All waste must be disposed of through a licensed hazardous waste disposal company. Do not pour any waste down the drain.[17]

  • Follow your institution's specific procedures for hazardous waste pickup.

Emergency Procedures

5.1. Spills

  • Minor Spill (in fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed bag for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institution's environmental health and safety (EHS) department.

    • Prevent re-entry to the area.

5.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure and safely work with this compound.

References

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  • University of Florida Environmental Health & Safety. (2024, April 2). LESSON LEARNED: Hydrazine Monohydrate Explosion. Available at: [Link]

  • Institutional Animal Care and Use Committee. (n.d.). SOP for Novel Compounds and Investigational Drugs with limited safety data available. Available at: [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Available at: [Link]

  • Sdfine. (n.d.). 3-(TRIFLUOROMETHYL)ANILINE. Available at: [Link]

  • Sdfine. (2008, October 11). Material Safety Data Sheet: 3-TRIFLUOROMETHYLANILINE. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.